molecular formula C18H37N5O9 B1681334 Tobramycin CAS No. 79645-27-5

Tobramycin

Cat. No.: B1681334
CAS No.: 79645-27-5
M. Wt: 467.5 g/mol
InChI Key: NLVFBUXFDBBNBW-PBSUHMDJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tobramycin Sulfate can cause developmental toxicity according to state or federal government labeling requirements.
This compound is a amino cyclitol glycoside that is kanamycin B lacking the 3-hydroxy substituent from the 2,6-diaminoglucose ring. It has a role as an antibacterial agent, an antimicrobial agent and a toxin. It is functionally related to a kanamycin B. It is a conjugate base of a this compound(5+).
Aminoglycosides, many of which are derived directly from Streptomyces spp., are concentration-dependent bactericidal antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative organisms. Inhaled this compound is notable for its use in treating chronic Pseudomonas aeruginosa infections in cystic fibrosis patients, as P. aeruginosa is notoriously inherently resistant to many antibiotics. However, this compound can also be administered intravenously and topically to treat a variety of infections caused by susceptible bacteria. Its use is limited in some cases by characteristic toxicities such as nephrotoxicity and ototoxicity, yet it remains a valuable option in the face of growing resistance to front-line antibiotics such as β-lactams and cephalosporins. this compound was approved by the FDA in 1975 and is currently available in a variety of forms for administration by inhalation, injection, and external application to the eye (ophthalmic).
This compound is an Aminoglycoside Antibacterial.
This compound is a parenterally administered, broad spectrum aminoglycoside antibiotic that is widely used in the treatment of moderate to severe bacterial infections due to sensitive organisms. Despite its wide use, this compound has rarely been linked to instances of clinically apparent liver injury.
This compound has been reported in Aspergillus fumigatus, Brassica napus, and other organisms with data available.
This compound is an aminoglycoside antibiotic derived from Streptomyces tenebrarius with bacteriostatic activity. Following active transport into the cell, this compound binds irreversibly to a specific aminoglycoside receptor on the bacterial 30S ribosomal subunit and interferes with the initiation complex between messenger RNA and the 30S subunit, thereby inhibiting initiation of protein synthesis, consequently leading to bacterial cell death. In addition, this compound induces misreading of the mRNA template causing incorrect amino acids to be incorporated into the growing polypeptide chain, consequently interfering with protein elongation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and has 7 approved and 14 investigational indications. This drug has a black box warning from the FDA.
An aminoglycoside, broad-spectrum antibiotic produced by Streptomyces tenebrarius. It is effective against gram-negative bacteria, especially the PSEUDOMONAS species. It is a 10% component of the antibiotic complex, NEBRAMYCIN, produced by the same species.
See also: this compound Sulfate (active moiety of);  Nebramycin (broader);  Loteprednol etabonate;  this compound (component of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVFBUXFDBBNBW-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49842-07-1 (Sulfate)
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023680
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white powder, Crystals

CAS No.

32986-56-4
Record name Tobramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32986-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tobramycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tobramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOBRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tobramycin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tobramycin is a potent aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius.[1] It exhibits bactericidal activity against a wide range of aerobic Gram-negative bacteria, making it a critical agent in the treatment of severe infections.[2] Its efficacy is particularly notable against Pseudomonas aeruginosa, including strains resistant to other antibiotics.[3][4] This guide provides an in-depth analysis of this compound's mechanism of action, its quantitative spectrum of activity against key Gram-negative pathogens, the experimental protocols used for its evaluation, and common resistance mechanisms.

Mechanism of Action

This compound's bactericidal effect is multifaceted, involving both disruption of the bacterial cell membrane and inhibition of protein synthesis.[1] This dual-action model contributes to its potent and rapid killing of susceptible bacteria.

  • Cell Membrane Interaction: As a polycationic molecule, this compound initially binds electrostatically to negatively charged components of the Gram-negative outer membrane, such as lipopolysaccharides (LPS).[1][5] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to increased membrane permeability.[1]

  • Cellular Uptake: The initial disruption facilitates the entry of this compound across the outer membrane. Subsequent transport across the inner cytoplasmic membrane is an active, energy-dependent process.[6]

  • Inhibition of Protein Synthesis: Once inside the cytoplasm, this compound irreversibly binds to the 30S subunit of the bacterial ribosome.[6] This binding interferes with the formation of the 70S initiation complex, causes misreading of the mRNA codon, and leads to the synthesis of truncated or nonfunctional proteins.[5][7] The accumulation of these aberrant proteins, some of which may integrate into the cell membrane, further compromises membrane integrity and contributes to cell death.[1]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Gram-Negative Bacterium This compound This compound OuterMembrane Outer Membrane (LPS) Periplasm Periplasmic Space OuterMembrane->Periplasm 2. Increased Permeability InnerMembrane Inner Membrane Periplasm->InnerMembrane 3. Energy-Dependent Transport Ribosome 30S Ribosomal Subunit InnerMembrane->Ribosome 4. Enters Cytoplasm Cytoplasm Cytoplasm ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth 5. Irreversible Binding AberrantProteins Aberrant Proteins Produced ProteinSynth->AberrantProteins 6. mRNA Misreading CellDeath Bacterial Cell Death ProteinSynth->CellDeath MembraneDamage Further Membrane Damage AberrantProteins->MembraneDamage MembraneDamage->CellDeath AST_Workflow cluster_methods Susceptibility Testing Methods cluster_bmd Broth Microdilution cluster_dd Disk Diffusion start Start: Pure Bacterial Isolate Culture prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep bmd_inoc Inoculate Microtiter Plate with this compound Dilutions prep->bmd_inoc dd_inoc Inoculate Agar Plate (e.g., Mueller-Hinton) prep->dd_inoc bmd_inc Incubate (35°C, 18-24h) bmd_inoc->bmd_inc bmd_read Read Wells for Turbidity bmd_inc->bmd_read bmd_result Determine MIC Value bmd_read->bmd_result dd_disk Apply this compound Disk dd_inoc->dd_disk dd_inc Incubate (35°C, 18-24h) dd_disk->dd_inc dd_read Measure Zone of Inhibition (mm) dd_inc->dd_read dd_result Determine Susceptibility (S/I/R) dd_read->dd_result

References

The Genetic Architecture of Tobramycin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Tobramycin, a potent aminoglycoside antibiotic, is a vital tool in combating severe bacterial infections, particularly those caused by Gram-negative pathogens. Its production is primarily attributed to the actinomycete Streptomyces tenebrarius. This technical guide delves into the genetic underpinnings of this compound biosynthesis, providing a comprehensive overview of the gene cluster, regulatory mechanisms, and methodologies for its genetic manipulation.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster, spanning approximately 33.9 kb, contains a suite of genes responsible for the synthesis of the 2-deoxystreptamine (DOS) core, its glycosylation, and subsequent modifications to form the final this compound molecule.[1][2][3] Sequencing of this region in Streptomyces tenebrarius ATCC 17920 revealed 24 open reading frames (ORFs), with a core set of genes directly implicated in the biosynthetic pathway.[1][2][3]

Core Biosynthetic Genes

The genes within the this compound BGC are often designated with "tbm," "tac," or "tob" prefixes. While nomenclature can vary between different strains and research groups, the core functions of these genes are largely conserved.[4]

GeneProposed FunctionHomology
tbmA 2-deoxy-scyllo-inosose (DOI) synthase68% identity to DOI synthase from the gentamicin producer Micromonospora purpurea[1][5]
tbmB L-glutamine:DOI aminotransferaseHomologous to aminotransferases.[1]
tbmC NADH-dependent dehydrogenaseHomologous to dehydrogenases.[1]
tbmD GlycosyltransferaseHomologous to glycosyltransferases.[1][6]
tacA Carbamoyltransferase (tobZ)Homologous to carbamoyltransferases.[1][6][7]
tacB DehydrogenaseHomologous to dehydrogenases.[1][6]
tacC AminotransferaseHomologous to aminotransferases.[1][6]
tacD Dehydrogenase31% identity with mannitol dehydrogenase from Leuconostoc mesenteroides.[1]
tbmE Transport proteinHomologous to a transport protein of Streptomyces coelicolor.[1][6]
tobR Transcriptional regulatory factor (Lrp/AsnC family)Belongs to the Lrp/AsnC family of transcriptional regulators.[8][9]
tobO OxygenaseHomologous to oxygenases.[9]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process commencing from glucose-6-phosphate. The pathway involves the formation of the central 2-deoxystreptamine (DOS) ring, followed by glycosylation and amination steps.

Tobramycin_Biosynthesis G6P Glucose-6-Phosphate TbmA TbmA G6P->TbmA DOI 2-deoxy-scyllo-inosose (DOI) TbmB_TbmC TbmB, TbmC, etc. DOI->TbmB_TbmC DOS 2-Deoxystreptamine (DOS) TbmD TbmD (Glycosyltransferase) DOS->TbmD Neamine Neamine Tailoring_enzymes Tailoring Enzymes Neamine->Tailoring_enzymes Tobramycin_intermediate This compound Intermediate TacA TacA (TobZ) Carbamoyltransferase Tobramycin_intermediate->TacA Carbamoylthis compound Carbamoylthis compound Hydrolysis Base-catalyzed Hydrolysis Carbamoylthis compound->Hydrolysis This compound This compound TbmA->DOI TbmB_TbmC->DOS TbmD->Neamine Tailoring_enzymes->Tobramycin_intermediate TacA->Carbamoylthis compound Hydrolysis->this compound

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. A key player in this regulation is TobR , a transcriptional regulatory factor belonging to the Lrp/AsnC family, which is encoded within the BGC.[8][9] Interestingly, studies have shown that the knockout of tobR leads to an increase in carbamoylthis compound production, suggesting it acts as a repressor.[8][9] Conversely, overexpression of tobR results in decreased production.[8][9]

TobR has been shown to interact with the promoter region of an adjacent gene, tobO, which encodes an oxygenase.[9] Overexpression of tobO has been demonstrated to significantly enhance carbamoylthis compound titers, indicating a positive regulatory role.[9]

Tobramycin_Regulation TobR TobR (Lrp/AsnC Regulator) tobO_promoter tobO Promoter TobR->tobO_promoter Binds and Represses tobO tobO (Oxygenase) tobO_promoter->tobO Tobramycin_BGC This compound Biosynthesis Genes tobO->Tobramycin_BGC Positively Influences CTB Carbamoylthis compound Production Tobramycin_BGC->CTB

Caption: Regulatory cascade involving TobR and TobO in this compound biosynthesis.

Genetic Engineering for Enhanced this compound Production

Metabolic engineering strategies have been successfully employed to enhance the production of this compound in S. tenebrarius. These approaches primarily focus on eliminating competing pathways and overexpressing the this compound BGC.

Quantitative Improvements in this compound Titer
Genetic ModificationStrain BackgroundEffect on Carbamoylthis compound (CTB) ProductionReference
Disruption of aprK (apramycin biosynthesis)S. tenebrariusBlocks apramycin biosynthesis, leading to an increase in CTB production.[7][7]
Introduction of an additional copy of the this compound BGCS. tenebrarius ΔaprK3- to 4-fold higher production than the ΔaprK precursor strain.[10][10]
Knockout of tobRS. tenebrarius22.35% increase in CTB biosynthesis.[8][9][8][9]
Overexpression of tobRS. tenebrarius10.23% decrease in CTB production.[8][9][8][9]
Overexpression of tobO with ermEp* promoterS. tenebrarius36.36% increase in CTB titer.[9][9]
Overexpression of tobO with kasOp* promoterS. tenebrarius22.84% increase in CTB titer.[9][9]
Combined tobR knockout and tobO overexpressionS. tenebrariusFurther enhancement of CTB production, reaching 3.76 g/L.[9][9]

Experimental Protocols

Gene Deletion in Streptomyces using PCR-Targeting

A common method for gene deletion in Streptomyces involves PCR-targeting, often utilizing a temperature-sensitive replicon for plasmid curing. The following is a generalized workflow.

Gene_Deletion_Workflow cluster_plasmid Plasmid Construction cluster_streptomyces Streptomyces Manipulation P1 Amplify flanking regions (Upstream & Downstream) of target gene P3 Clone flanks and resistance cassette into a temperature- sensitive vector (e.g., pKC1139) P1->P3 P2 Amplify resistance cassette (e.g., apramycin) P2->P3 S1 Introduce deletion plasmid into Streptomyces via conjugation from E. coli P3->S1 S2 Select for single-crossover integrants at permissive temperature S1->S2 S3 Induce second crossover by shifting to non-permissive temperature S2->S3 S4 Screen for double-crossover mutants (loss of vector and target gene) S3->S4

Caption: General workflow for targeted gene deletion in Streptomyces.

Methodology:

  • Construction of the Deletion Plasmid:

    • Upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene are amplified by PCR from S. tenebrarius genomic DNA.

    • An antibiotic resistance cassette (e.g., apramycin resistance) is also amplified.

    • These fragments are cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector.

  • Intergeneric Conjugation:

    • The resulting deletion plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • The E. coli donor strain is then conjugated with S. tenebrarius spores on a suitable medium (e.g., ISP4).

  • Selection of Mutants:

    • Exconjugants are selected by overlaying with an appropriate antibiotic to select for plasmid integration.

    • Single-crossover mutants are grown at a permissive temperature.

    • To induce the second crossover, cultures are shifted to a non-permissive temperature, which inhibits plasmid replication.

    • Colonies are then screened for the desired double-crossover event (gene deleted, vector lost) by replica plating to identify antibiotic-sensitive colonies and confirming the deletion by PCR.

Heterologous Expression of the this compound BGC

Heterologous expression is a powerful technique for studying and potentially improving the production of natural products.

Methodology:

  • Library Construction and Screening:

    • A genomic library of S. tenebrarius is constructed in a suitable vector, such as a PAC (Phage P1-derived Artificial Chromosome) in an E. coli host.

    • The library is screened by PCR using primers specific to key genes within the this compound BGC (e.g., tbmA) to identify clones containing the entire cluster.

  • Transfer to a Heterologous Host:

    • The PAC clone carrying the this compound BGC is transferred into a suitable Streptomyces heterologous host (e.g., S. coelicolor, S. lividans, or S. albus) via intergeneric conjugation.[10]

  • Analysis of Production:

    • The heterologous host is fermented under appropriate conditions.

    • The culture broth is then analyzed by techniques such as HPLC-MS to detect the production of this compound or its precursors.[10]

This guide provides a foundational understanding of the genetic basis of this compound production. Further research into the intricate regulatory networks and the functions of uncharacterized genes within the BGC will undoubtedly unveil new opportunities for the rational design of high-yielding Streptomyces strains for the industrial production of this critical antibiotic.

References

The Effect of Tobramycin on Eukaryotic Ribosomal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Tobramycin, a potent aminoglycoside antibiotic, is renowned for its efficacy against Gram-negative bacterial infections, which it achieves by targeting the prokaryotic ribosome to inhibit protein synthesis.[1][2] However, its clinical utility is often tempered by significant side effects, including ototoxicity and nephrotoxicity, stemming from off-target interactions within eukaryotic cells.[3][4] These effects are primarily mediated by this compound's interaction with eukaryotic ribosomes, particularly mitochondrial ribosomes, and to a lesser extent, cytoplasmic 80S ribosomes. This guide provides an in-depth technical analysis of the molecular mechanisms underpinning this compound's effects on eukaryotic ribosomal function. It covers the structural basis of its interaction, the resulting impact on the translation process, and the downstream signaling pathways leading to cellular toxicity. Furthermore, this document details key experimental protocols for investigating these interactions and presents available quantitative data to offer a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action on Eukaryotic Ribosomes

While this compound's affinity for the eukaryotic 80S ribosome is considerably lower than for the bacterial 70S ribosome, binding does occur and can disrupt normal protein synthesis.[5] This interaction is not only a source of cellular toxicity but also the basis for therapeutic strategies aimed at suppressing premature termination codons (PTCs) in certain genetic disorders.[6]

Primary Binding Site: The Ribosomal A-Site

The canonical binding site for aminoglycosides on both prokaryotic and eukaryotic ribosomes is the decoding center, or A-site, located within the small ribosomal subunit.[5][7] In eukaryotes, this corresponds to helix 44 (h44) of the 18S ribosomal RNA (rRNA).[5][8]

  • Structural Interaction: this compound binds to the major groove of h44.[8] This interaction stabilizes a conformation that mimics the state of the ribosome when a correct codon-anticodon pair is formed. Specifically, it can cause two highly conserved adenine residues (A1755 and A1756 in yeast) to flip out, disrupting the fidelity of the decoding process.[5]

  • Consequences of Binding: This binding event has several negative effects on translation:

    • Inhibition of Translation Initiation: It can interfere with the formation of a functional initiation complex.[1][9]

    • Decreased Fidelity and Elongation Errors: By locking the A-site in a "receptive" state, this compound facilitates the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[2][3]

    • Inhibition of Translocation: The drug can also inhibit the movement of the ribosome along the mRNA, a critical step in the elongation cycle.[10]

Mitochondrial Ribosomes: A High-Affinity Eukaryotic Target

A crucial aspect of this compound's effect on eukaryotic cells is its interaction with mitochondrial ribosomes (mitoribosomes). According to the endosymbiotic theory, mitochondria evolved from bacteria, and their ribosomes (55S) share more structural similarities with prokaryotic 70S ribosomes than with eukaryotic cytoplasmic 80S ribosomes.[11][12]

  • Increased Susceptibility: This structural resemblance, particularly in the 12S rRNA of the small mitochondrial subunit, makes mitoribosomes a more susceptible target for this compound.[13]

  • Mechanism of Toxicity: Inhibition of mitochondrial protein synthesis disrupts the production of essential protein components of the electron transport chain.[13] This impairment leads to a cascade of detrimental effects, including the overproduction of reactive oxygen species (ROS), induction of cellular stress, and ultimately, the activation of apoptotic cell death pathways.[11][14] This mechanism is a primary driver of this compound-induced ototoxicity (hearing loss) and nephrotoxicity (kidney damage).[14][15]

Signaling Pathways in this compound-Induced Toxicity

The interaction of this compound with mitochondrial ribosomes initiates a signaling cascade that results in programmed cell death, particularly in vulnerable cell types like the hair cells of the inner ear and the proximal tubule cells of the kidney.[14][15]

G This compound This compound Enters Cell mito_ribosome Binding to Mitochondrial Ribosome (12S rRNA) This compound->mito_ribosome protein_syn Inhibition of Mitochondrial Protein Synthesis mito_ribosome->protein_syn etc_dys Electron Transport Chain Dysfunction protein_syn->etc_dys stress Cellular Stress (ER Stress, Misfolded Proteins) protein_syn->stress ros Increased Reactive Oxygen Species (ROS) etc_dys->ros ros->stress apoptosis Activation of Apoptotic Pathways (e.g., Caspase Activation) ros->apoptosis stress->apoptosis cell_death Cell Death (Ototoxicity / Nephrotoxicity) apoptosis->cell_death

Caption: Signaling pathway of this compound-induced cellular toxicity.

Quantitative Data on this compound's Effects

Quantitative analysis of this compound's interaction with eukaryotic systems is essential for understanding its therapeutic window and toxicity profile. Data remains more extensive for prokaryotic models, but relevant eukaryotic findings are summarized below.

ParameterSystem / ModelValueNotesReference(s)
Inhibition of Translocation (IC50) E. coli wild-type ribosomes (in vitro)16 µMServes as a baseline for prokaryotic activity.[10]
Inhibition of Translocation (IC50) E. coli A1408G mutant ribosomes (in vitro)700 µMDemonstrates the importance of the primary h44 binding site for its inhibitory effect.[10]
Competitive Inhibition (KI) Yeast tRNAAsp aminoacylation36 nMIndicates this compound can interfere with tRNA function, an alternative mechanism of translation inhibition.[16]
Binding Affinity (KD) Yeast tRNAAsp267 nMDirect measurement of binding to a component of the eukaryotic translation machinery.[16]
Cell Viability / Cytotoxicity Human epithelial (CFBE41o-) and macrophagic (THP-1) cell linesNo toxicity observed up to 500 µg/mLSuggests low acute cytotoxicity on cytoplasmic functions in these cell lines.[17][18]
Clinical Nephrotoxicity Human patients (2-5 mg/kg/day)15% incidence of renal failureProspective study comparing this compound to gentamicin (55.2% incidence).[4]
Clinical Nephrotoxicity Human patients (4.5 mg/kg/day)3.3% to 38.8% incidenceIncidence varied based on the criteria used to define nephrotoxicity.[19]

Key Experimental Protocols

Investigating the impact of this compound on eukaryotic ribosomes requires a suite of specialized molecular and cellular biology techniques.

In Vitro Translation (IVT) Assay
  • Objective: To directly measure the effect of a compound on the protein synthesis machinery, independent of cellular uptake or metabolism.

  • Principle: A cell-free extract (e.g., from HeLa cells or rabbit reticulocytes) containing all the necessary components for translation (ribosomes, tRNAs, initiation/elongation factors) is used to synthesize a reporter protein (e.g., Luciferase) from a provided mRNA template. The inhibitory effect of this compound is quantified by the reduction in reporter signal.[20][21]

  • Detailed Methodology:

    • Reaction Setup: Prepare a master mix containing the IVT cell extract, reaction buffer, amino acids, and an energy source (ATP/GTP).

    • Template Addition: Add a capped mRNA encoding a reporter protein (e.g., Firefly Luciferase) to the master mix.

    • Inhibitor Addition: Aliquot the mix into a multi-well plate and add serial dilutions of this compound (and vehicle control).

    • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for protein synthesis.[20]

    • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., D-Luciferin for luciferase) and measure the output signal (luminescence) using a plate reader.

    • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Ribosome Profiling
  • Objective: To obtain a genome-wide snapshot of translation, revealing which mRNAs are being translated and where ribosomes are located on those transcripts at nucleotide resolution.[22][23]

  • Principle: Cells are treated with a translation inhibitor to stall ribosomes. The mRNA that is physically protected by the ribosome is then isolated and sequenced. This technique can reveal drug-induced pausing or changes in translation efficiency.[24]

  • Detailed Methodology & Workflow:

    • Cell Treatment & Lysis: Treat eukaryotic cells with this compound for a defined period. Add a general elongation inhibitor like cycloheximide to stall all ribosomes, then lyse the cells under conditions that preserve ribosome-mRNA complexes.[24]

    • Nuclease Digestion: Treat the cell lysate with RNase I to digest all mRNA that is not protected within the ribosome.

    • Monosome Isolation: Isolate the 80S monosome complexes (containing the protected mRNA fragment) by sucrose density gradient ultracentrifugation.[24]

    • Footprint Extraction: Extract the ~30-nucleotide ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

    • Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to create cDNA, and then PCR-amplify the library.

    • Sequencing: Perform high-throughput sequencing of the cDNA library.

    • Data Analysis: Align the sequenced footprints to a reference transcriptome to determine the density and position of ribosomes on each mRNA.[24]

G start Cell Culture Treated with this compound lysis Lysis + Cycloheximide to Stall Ribosomes start->lysis digest RNase I Digestion of Unprotected mRNA lysis->digest isolate Sucrose Gradient Centrifugation to Isolate 80S Monosomes digest->isolate extract Extract ~30 nt mRNA Footprints isolate->extract library Ligate Adapters & RT-PCR to Create cDNA Library extract->library seq High-Throughput Sequencing library->seq analysis Align Reads to Transcriptome & Analyze Ribosome Density seq->analysis

Caption: Experimental workflow for Ribosome Profiling.

Cell Viability Assays
  • Objective: To assess the overall cytotoxicity of this compound on a cell population.[25]

  • Principle: These assays rely on measuring a marker of metabolic activity, which is proportional to the number of living cells in a sample. Common methods include the reduction of tetrazolium salts (MTT, MTS) or resazurin by mitochondrial dehydrogenases.[25]

  • Detailed Methodology (MTS Assay Example):

    • Cell Plating: Seed eukaryotic cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for a specified duration (e.g., 24, 48, or 72 hours).

    • Reagent Addition: Add the MTS reagent, combined with an electron coupling agent (phenazine ethosulfate), directly to the cell culture wells.

    • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.

    • Measurement: Measure the absorbance of the formazan product at 490 nm using a multi-well plate reader.

    • Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the CC50 (concentration causing 50% cytotoxicity).

Implications for Drug Development

A thorough understanding of this compound's interactions with eukaryotic ribosomes is critical for two primary areas of drug development:

  • Mitigating Toxicity: The development of new aminoglycoside variants aims to increase selectivity for prokaryotic ribosomes while minimizing binding to human mitochondrial ribosomes.[26] Strategies include chemical modifications that sterically hinder interaction with the eukaryotic ribosomal A-site or reduce uptake into vulnerable eukaryotic cells.[27]

  • Developing Therapies for Genetic Diseases: The "off-target" effect of promoting read-through of premature termination codons (PTCs) is being actively explored as a therapeutic strategy for genetic disorders like cystic fibrosis and Duchenne muscular dystrophy.[6][28] Research in this area focuses on designing aminoglycoside derivatives that enhance PTC suppression at concentrations that are not cytotoxic.

Conclusion

This compound exerts a complex and multifaceted effect on eukaryotic cells, driven primarily by its interaction with ribosomal RNA. While its affinity for the cytoplasmic 80S ribosome is low, the binding that does occur can disrupt translation and forms the basis for potential therapeutic applications in nonsense suppression. The more significant interaction with mitochondrial ribosomes, owing to their prokaryotic ancestry, is a key initiating event in the signaling cascades that lead to the drug's dose-limiting ototoxicity and nephrotoxicity. For drug development professionals, a deep, mechanistic understanding of these interactions is paramount for designing safer antibiotics and for harnessing the unique translational modifying properties of aminoglycosides for new therapeutic indications. Future research will undoubtedly focus on refining the chemical structure of these molecules to uncouple their desirable antibacterial or read-through effects from their toxic liabilities.

References

Foundational Studies on Tobramycin's Bactericidal Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational studies that have elucidated the bactericidal properties of tobramycin, a potent aminoglycoside antibiotic. This document provides a comprehensive overview of its mechanism of action, concentration-dependent killing characteristics, and post-antibiotic effect (PAE). Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its bactericidal effects through a multi-step process that ultimately disrupts bacterial protein synthesis and compromises cell membrane integrity.[1] Initially, the cationic this compound molecule binds to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide in Gram-negative bacteria. This interaction displaces divalent cations, leading to increased membrane permeability and facilitating the entry of the antibiotic into the periplasmic space.

Subsequent transport across the inner cytoplasmic membrane is an active, energy-dependent process. Once inside the cytoplasm, this compound's primary target is the 30S ribosomal subunit.[1] By binding to the 16S rRNA within this subunit, this compound interferes with the initiation of protein synthesis and causes misreading of the mRNA template. This leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins. These aberrant proteins can be inserted into the cell membrane, further disrupting its integrity and leading to a cascade of events that culminate in bacterial cell death.

cluster_cell Bacterial Cell cluster_ribosome Ribosome Outer_Membrane Outer Membrane (Gram-Negative) Periplasm Periplasmic Space Outer_Membrane->Periplasm Entry Inner_Membrane Cytoplasmic Membrane Periplasm->Inner_Membrane Active Transport Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Cell_Death Cell Death Inner_Membrane->Cell_Death 30S 30S Subunit Cytoplasm->30S Binding Aberrant_Proteins Aberrant Proteins 30S->Aberrant_Proteins Mistranslation 50S 50S Subunit mRNA mRNA mRNA->30S Aberrant_Proteins->Inner_Membrane Membrane Damage Aberrant_Proteins->Cell_Death Tobramycin_Extracellular Extracellular this compound Tobramycin_Extracellular->Outer_Membrane Initial Binding & Disruption

This compound's mechanism of action.

Quantitative Assessment of Bactericidal Activity

The bactericidal efficacy of this compound is quantified through several key in vitro parameters, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and the Post-Antibiotic Effect (PAE).

Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. For this compound, the MBC is often equal to or slightly higher than the MIC, highlighting its potent bactericidal nature.

BacteriumMIC (µg/mL) RangeMBC (µg/mL) Range
Escherichia coli0.25 - 640.5 - 128
Klebsiella pneumoniae0.25 - 500.5 - >50
Pseudomonas aeruginosa0.5 - 641 - 128
Staphylococcus aureus0.1 - >1280.2 - >128
Acinetobacter baumannii2 - 1284 - >128
Enterococcus faecalis>2024>2024
Proteus mirabilis816
Enterobacter cloacae25 - 50-

Note: Values are compiled from various sources and can vary based on the specific strain and testing methodology.

Time-Kill Kinetics

Time-kill assays provide a dynamic view of this compound's bactericidal activity over time. These studies consistently demonstrate that this compound exhibits concentration-dependent killing; as the concentration of the antibiotic increases, the rate and extent of bacterial killing also increase. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL.

BacteriumThis compound Conc. (x MIC)Time (hours)Log10 CFU/mL Reduction
Pseudomonas aeruginosa44~3
Pseudomonas aeruginosa82>3
Staphylococcus aureus46~2-3
Staphylococcus aureus84>3

Note: Data represents approximate values from foundational studies and may vary.

Start Start: Bacterial Culture at Log Phase Add_this compound Add this compound at Various Concentrations (e.g., 1x, 4x, 8x MIC) Start->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Sample Collect Aliquots at Time Points (e.g., 0, 2, 4, 6, 24h) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate on Agar Dilute->Plate Incubate_Plates Incubate Plates Overnight Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot Plot Log10 CFU/mL vs. Time Count_CFU->Plot End End: Determine Rate and Extent of Killing Plot->End

Workflow for a time-kill assay.
Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antibiotic. This compound exhibits a significant PAE against many Gram-negative and some Gram-positive bacteria. This effect is also concentration-dependent; higher concentrations and longer exposure times generally lead to a longer PAE. The PAE is a key pharmacodynamic parameter that supports less frequent, high-dose administration regimens for aminoglycosides.

BacteriumThis compound Conc. (x MIC)Exposure Time (hours)PAE Duration (hours)
Pseudomonas aeruginosa201~2.5
Staphylococcus aureus201~2.5
Escherichia coli11~1.5

Note: PAE duration can be influenced by the experimental model and methodology.

Concentration This compound Concentration Killing_Rate Increased Rate of Bacterial Killing Concentration->Killing_Rate Directly Proportional PAE_Duration Prolonged Post-Antibiotic Effect (PAE) Concentration->PAE_Duration Directly Proportional Dosing_Strategy Supports High-Dose, Extended-Interval Dosing Killing_Rate->Dosing_Strategy PAE_Duration->Dosing_Strategy

Relationship between concentration and bactericidal effects.

Detailed Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)
  • Prepare Bacterial Inoculum: Culture the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in broth to obtain a range of concentrations.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each dilution of this compound and to a growth control well (broth with inoculum but no antibiotic). Incubate the microtiter plate or tubes at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that shows no visible growth.

  • Subculture for MBC: From the wells showing no visible growth, plate a fixed volume (e.g., 100 µL) onto antibiotic-free agar plates.

  • Incubate and Determine MBC: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Curve Assay
  • Prepare Inoculum: Prepare a standardized bacterial inoculum as described for the MBC assay.

  • Set up Test Cultures: In flasks containing pre-warmed broth, add the bacterial inoculum to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Add this compound: Add this compound to the test flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC). Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto agar plates.

  • Incubate and Count: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Plot Data: Plot the log10 CFU/mL against time for each this compound concentration and the growth control.

Post-Antibiotic Effect (PAE) Determination
  • Prepare Inoculum: Prepare a standardized bacterial inoculum in the logarithmic growth phase.

  • Antibiotic Exposure: Expose the bacterial suspension to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours). Include a control culture that is not exposed to the antibiotic.

  • Removal of Antibiotic: After the exposure period, remove the this compound by either rapid dilution (e.g., 1:1000) into fresh, pre-warmed broth or by centrifugation and washing the bacterial pellet with sterile saline before resuspending in fresh broth.

  • Monitor Bacterial Growth: Take samples from both the test and control cultures at regular intervals (e.g., every hour) and determine the viable counts (CFU/mL) by plating serial dilutions.

  • Calculate PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

References

Navigating the Frontier of Antibacterial Innovation: A Technical Guide to Novel Tobramycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a perpetual race to develop new and effective therapeutic agents. This technical guide delves into the exploratory research of novel derivatives of tobramycin, an aminoglycoside antibiotic critical in the fight against severe Gram-negative infections. Addressed to researchers, scientists, and drug development professionals, this document outlines the core strategies being employed to enhance this compound's efficacy, overcome resistance mechanisms, and improve its safety profile. Through a comprehensive review of current literature, we present key data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction: The Imperative for this compound Innovation

This compound has long been a cornerstone in the treatment of infections caused by pathogens such as Pseudomonas aeruginosa, particularly in patients with cystic fibrosis.[1][2] However, its clinical utility is increasingly compromised by the emergence of resistant bacterial strains. The primary mechanisms of resistance involve the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), reduced bacterial uptake, and increased efflux.[3][4][5] Furthermore, the clinical use of this compound is associated with significant side effects, most notably ototoxicity and nephrotoxicity.[6][7][8][9] These challenges underscore the urgent need for the development of novel this compound derivatives that can circumvent resistance and exhibit an improved therapeutic window.

Current research efforts are concentrated on several key areas:

  • Structural Modifications to Evade Resistance: Chemical alterations at specific sites on the this compound molecule are being explored to prevent recognition and inactivation by AMEs.

  • Conjugation to Enhance Potency and Delivery: The attachment of various molecular entities to this compound aims to improve its antibacterial activity, facilitate its entry into bacterial cells, and even target it to specific sites of infection.

  • Advanced Formulations for Targeted Delivery: The use of nanoformulations is being investigated to enhance the delivery of this compound to challenging infection sites, such as biofilms, while minimizing systemic exposure and associated toxicities.[1][10][11]

This guide will provide an in-depth look at these strategies, supported by quantitative data and detailed experimental protocols.

Overcoming Resistance: The Power of Structural Modification

A primary strategy to combat this compound resistance is the chemical modification of its structure to render it unrecognizable to AMEs.

Modification at the 6″-Position

Recent studies have highlighted the 6″-position of this compound as a promising target for modification. The introduction of aminoalkylamine or guanidinoalkylamine residues at this position has yielded derivatives with significant activity against resistant clinical isolates of P. aeruginosa.[12][13][14][15][16] While the antibacterial activity of these new compounds against reference strains was comparable to the parent this compound, they demonstrated a remarkable ability to overcome resistance in strains where this compound was ineffective.[12][13][14][15][16]

Key Findings:

  • 6″-modified derivatives showed a significantly lower resistance index (4–16) against resistant P. aeruginosa strains compared to this compound (>256).[12][13][14][15][16]

  • These derivatives also demonstrated promising activity against E. coli strains with mutations in the fusA gene, a known mechanism of aminoglycoside resistance.[12][13][14][15]

  • Importantly, these modifications did not alter the fundamental mechanism of action, which is the inhibition of protein synthesis.[12][13][14][15]

  • The new derivatives exhibited reduced cytotoxicity in eukaryotic HEK293T cells compared to this compound, suggesting a potentially improved therapeutic index.[12][13][14][15]

Table 1: Antibacterial Activity (MIC, µg/mL) of 6″-Modified this compound Derivatives against Resistant P. aeruginosa

CompoundP. aeruginosa 21653 (Resistant)P. aeruginosa 21571 (Resistant)
This compound>128>128
6″-aminoethylamino derivative (4a) 1632
6″-guanidinoethylamino derivative (6a) 1632

Data synthesized from a study on 6"-modified this compound derivatives.[16]

Other Structural Modifications

Beyond the 6"-position, other structural modifications have been explored to overcome AME-mediated resistance. These include:

  • Acylation at the 6'- and 6"'-positions: This strategy has been shown to produce derivatives that are resistant to the action of several AMEs.[3]

  • Thioether analogs at the 6"-position: The introduction of aliphatic and aromatic thioether chains at this position has resulted in compounds with lower MIC values than the parent this compound against various pathogens and resistance to modification by AMEs.[3]

  • Deoxygenation: The rational design of derivatives like dibekacin (3′,4′-dideoxy-kanamycin B) was based on preventing phosphorylation at the 3'-position, a common resistance mechanism.[17][18]

Enhancing Efficacy through Conjugation

The conjugation of this compound to other molecules is a versatile strategy to create novel derivatives with enhanced properties.

This compound-Peptide Conjugates

The conjugation of this compound to proline-rich antimicrobial peptides (PrAMPs) has been shown to create potent antimicrobials capable of inactivating this compound-resistant bacterial strains.[19] This approach is particularly promising as PrAMPs also target the bacterial ribosome but have a distinct uptake mechanism, potentially leading to synergistic effects.[19]

This compound-Siderophore Conjugates

Iron is essential for bacterial growth, and bacteria have evolved sophisticated iron acquisition systems, including the secretion of siderophores. By conjugating this compound to an iron chelator like deferiprone, researchers have created "Trojan horse" molecules that can potentially hijack bacterial iron uptake pathways to gain entry into the cell. These this compound-deferiprone conjugates have been shown to strongly synergize with other antibiotics against P. aeruginosa.[20]

This compound-Antibiotic Hybrids

Creating hybrid molecules by linking this compound to other classes of antibiotics is another promising avenue. For example, heterodimeric rifampicin-tobramycin conjugates have been synthesized.[21] While the intrinsic activity of these conjugates was sometimes reduced compared to the parent antibiotics, they exhibited synergistic effects by disrupting the outer membrane of P. aeruginosa, thereby breaking intrinsic resistance to other antibiotics like doxycycline and chloramphenicol.[21]

Advanced Formulations for Targeted Delivery and Reduced Toxicity

A significant challenge with this compound therapy is achieving high concentrations at the site of infection without causing systemic toxicity. Advanced drug delivery systems offer a solution to this problem.

Nanoencapsulation

Encapsulating this compound in nanoparticles, such as liposomes or poly(lactic-co-glycolic) acid (PLGA) nanoparticles, can improve its therapeutic index.[1][10][11][22] These nanoformulations can:

  • Enhance biofilm penetration: This is particularly important for treating chronic infections in cystic fibrosis patients, where P. aeruginosa forms resilient biofilms.[1][11][23]

  • Provide sustained release: This can maintain therapeutic concentrations at the infection site for longer periods, potentially reducing the frequency of administration.[22]

  • Reduce systemic toxicity: By localizing the drug, systemic exposure and the risk of ototoxicity and nephrotoxicity can be minimized.[10]

Table 2: Efficacy of Free vs. Nanoencapsulated this compound against P. aeruginosa Biofilms

FormulationMBEC (µg/mL) - this compound-Susceptible StrainMBEC (µg/mL) - this compound-Resistant Strain
Free this compound8–1632
NLC-Tobramycin 2–416

MBEC: Minimum Biofilm Eradication Concentration; NLC: Nanostructured Lipid Carrier. Data from a study on nanoencapsulated this compound.[1]

Combination Therapy

The combination of this compound with other agents can also enhance its efficacy. For instance, combining this compound with itaconic acid has been shown to increase its biofilm-eradicating efficacy against P. aeruginosa by approximately four-fold compared to this compound alone.[23] This effect is likely due to the enhanced transport of this compound through the biofilm matrix in the presence of itaconic acid.[23]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives typically involves multi-step chemical reactions. For example, the synthesis of 6″-modified this compound derivatives begins with the protection of the amino and hydroxyl groups of this compound, followed by the activation of the 6″-hydroxyl group, and finally, the introduction of the desired aminoalkylamine or guanidinoalkylamine residues. Purification and characterization of the final products are performed using techniques such as chromatography and spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of novel derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compounds in a suitable broth medium and inoculating them with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Cytotoxicity Assays

To evaluate the potential toxicity of new derivatives to mammalian cells, in vitro cytotoxicity assays are performed. A common method is the MTT assay, which measures the metabolic activity of cells. Human cell lines, such as HEK293T, are incubated with various concentrations of the compounds. The reduction of MTT to formazan by viable cells is then quantified spectrophotometrically to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Protein Synthesis Inhibition Assay

To confirm that the novel derivatives retain the primary mechanism of action of this compound, in vitro protein synthesis inhibition assays are conducted. These assays typically use a cell-free transcription-translation system, often derived from E. coli. The synthesis of a reporter protein (e.g., luciferase) is measured in the presence of varying concentrations of the test compounds. The inhibition of protein synthesis is quantified by the reduction in the reporter signal.

Visualizing the Mechanisms of Action and Resistance

To better understand the complex interactions involved in the activity of and resistance to this compound and its derivatives, the following diagrams illustrate key pathways and workflows.

mechanism_of_action cluster_bacterium Bacterial Cell tob This compound Derivative ribosome 30S Ribosomal Subunit tob->ribosome Binds to A-site protein_syn Protein Synthesis ribosome->protein_syn Inhibits misread_prot Misread/Truncated Proteins protein_syn->misread_prot Causes misreading cell_death Bacterial Cell Death misread_prot->cell_death Leads to resistance_mechanisms cluster_bacterium Resistant Bacterial Cell tob This compound ame Aminoglycoside-Modifying Enzymes (AMEs) tob->ame Enters cell efflux Efflux Pump tob->efflux Enters cell mod_tob Modified (Inactive) This compound ribosome Ribosome (Target) mod_tob->ribosome Cannot bind ame->mod_tob Inactivates efflux->tob Pumps out

References

A Technical Guide to the Pharmacokinetics of Tobramycin in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics of tobramycin, an aminoglycoside antibiotic critical in treating various bacterial infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa.[1][2] Understanding its behavior in controlled, laboratory-based systems is fundamental for optimizing dosing strategies, predicting efficacy, and developing novel drug delivery platforms. This document details core pharmacokinetic properties, outlines key experimental methodologies, and presents data from various in vitro models.

Core In Vitro Pharmacokinetic Properties

In vitro studies allow for the precise characterization of a drug's intrinsic properties, independent of complex biological systems. For this compound, the key parameters investigated are protein binding and metabolic stability.

Serum Protein Binding

The extent to which a drug binds to serum proteins affects its distribution and availability to target sites. In vitro studies for this compound have yielded somewhat varied but generally consistent results, indicating low and non-specific binding.

Reports utilizing methods like equilibrium dialysis and ultrafiltration show that this compound's binding to human serum proteins is minimal.[3][4][5] Several studies conclude that the binding is less than 30%, with some researchers describing it as negligible.[3][6] This low level of binding implies that a large fraction of the drug remains free and pharmacologically active in circulation.

ParameterReported ValueMethodSource(s)
Human Serum Protein Binding < 30%Equilibrium Dialysis[3][4][7]
Human Serum Protein Binding < 15% (for Gentamicin, similar aminoglycoside)Equilibrium Dialysis[3][4]
Human Serum Protein Binding Not demonstrable/NegligibleUltrafiltration[5][6]
Metabolism

A significant pharmacokinetic characteristic of this compound is its metabolic stability. It is not appreciably metabolized by the body.[6][8] In vitro studies and clinical data confirm that this compound is primarily excreted unchanged through glomerular filtration.[2][8] This lack of metabolism simplifies pharmacokinetic modeling and reduces the potential for drug-drug interactions involving metabolic pathways.

Methodologies for In Vitro Analysis

Accurate determination of this compound's pharmacokinetic properties relies on robust and sensitive analytical methods and well-designed in vitro systems.

Quantification in In Vitro Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in various in vitro matrices, such as culture media or artificial tears.[9][10]

Typical Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation: 25 µL aliquots of the in vitro sample (e.g., M9 media) are mixed with an internal standard (e.g., this compound-d5).[10] Proteins are then precipitated by adding a solution like 2.5% trichloroacetic acid.[10]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Injection: A small volume (e.g., 5 µL) of the resulting supernatant is directly injected into the LC-MS/MS system.[10]

  • Chromatography: Separation is achieved using a column such as a PFP or C8 column with a gradient elution.[9][10] The mobile phase often consists of an aqueous solution with ammonium formate and an organic solvent like acetonitrile, both containing an acid like trifluoroacetic acid to improve peak shape.[10]

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Specific ion transitions are monitored for quantification (e.g., m/z 468 → 324 for this compound).[10]

  • Calibration: A calibration curve is generated using standards of known concentrations (e.g., 50–25,000 ng/mL) to ensure accurate quantification.[10][11]

cluster_workflow Experimental Workflow: LC-MS/MS Quantification Sample 1. In Vitro Sample Collection (e.g., M9 Media) Prepare 2. Sample Preparation (Add Internal Standard, Precipitate Proteins) Sample->Prepare Centrifuge 3. Centrifugation Prepare->Centrifuge Inject 4. Supernatant Injection into LC-MS/MS Centrifuge->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Mass Spectrometric Detection (MRM Mode) Separate->Detect Analyze 7. Data Analysis (Quantification vs. Calibration Curve) Detect->Analyze

Workflow for quantifying this compound in vitro.

Protein Binding Determination Protocols
  • Equilibrium Dialysis: In this method, a semi-permeable membrane separates a chamber containing pooled human serum spiked with this compound from a drug-free buffer chamber.[4] The system is allowed to reach equilibrium. The concentration of this compound in the buffer chamber represents the unbound (free) drug fraction, which is then compared to the total concentration to calculate the percentage of binding.[3][4]

  • Ultrafiltration: This technique involves centrifuging serum samples containing this compound through a filter with a specific molecular weight cutoff that retains large protein molecules while allowing smaller, unbound drug molecules to pass through into the ultrafiltrate.[5] The concentration of this compound in the ultrafiltrate is measured to determine the free drug concentration.

Advanced In Vitro Models for Simulating Pharmacokinetics

Static in vitro tests do not capture the dynamic nature of drug concentrations in the body. Advanced models are used to simulate human pharmacokinetics to better predict in vivo efficacy and resistance development.

The Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic, two-compartment in vitro system that can simulate the pharmacokinetic profiles of antibiotics in humans.[12][13] It is invaluable for studying the time- and concentration-dependent killing activity of drugs like this compound.[12][14]

Experimental Protocol: HFIM Setup

  • System Assembly: The core of the model is a hollow-fiber bioreactor cartridge, which contains thousands of semi-permeable fibers.[15] This cartridge is connected via tubing to a central reservoir containing culture medium.

  • Bacterial Inoculation: The bacterial culture (e.g., P. aeruginosa) is inoculated into the extracapillary space (ECS), the area outside the hollow fibers. The bacteria are confined to the ECS as they are too large to cross the fiber membrane.[15]

  • Drug Administration: this compound is administered into the central reservoir, from which it diffuses across the hollow fibers into the ECS, reaching the bacteria.

  • Simulating Pharmacokinetics: The desired pharmacokinetic profile is simulated by pumping fresh, drug-free medium into the central reservoir while simultaneously removing medium at a specific, controlled rate. This mimics drug clearance and elimination half-life seen in patients.[13]

  • Sampling: Samples can be taken over time from both the central reservoir (to confirm the PK profile) and the ECS (to measure bacterial density and assess antimicrobial effect).[15]

Hollow-Fiber Infection Model (HFIM) Schematic cluster_system cluster_pumps Pumps Reservoir Central Reservoir (Drug + Media) Cartridge Hollow-Fiber Cartridge Reservoir->Cartridge Drug Diffusion WastePump Waste Outflow Pump Reservoir->WastePump Bacteria Bacteria in Extracapillary Space (ECS) DrugPump Drug/Media Inflow Pump DrugPump->Reservoir Waste Waste WastePump->Waste FreshMedia Fresh Media FreshMedia->DrugPump Simulates Clearance

Diagram of a two-compartment hollow-fiber model.

Drug Elution and Release Models

These models are used to assess the pharmacokinetics of this compound when incorporated into drug delivery systems like hydrogels or polymer beads for local administration.[16][17]

Experimental Protocol: Elution Study

  • Loading: A carrier material (e.g., polycaprolactone beads) is loaded with a known amount of this compound.[17]

  • Incubation: The loaded material is placed in an elution medium, such as phosphate-buffered saline (PBS), and incubated under controlled conditions (e.g., 37°C).[17]

  • Sampling: At predetermined time points (e.g., 1, 6, 24, 48 hours), the elution medium is completely removed for analysis and replaced with fresh medium.[16]

  • Quantification: The concentration of this compound in the collected medium is measured using a suitable analytical method to determine the release rate and cumulative amount released over time.

Summary of In Vitro this compound Release from Biomaterials

BiomaterialLoadingElution PeriodCumulative ReleaseSource(s)
Hydrogel Expander 7,200 µg72 hours99% (7,157 µg)[16]
Polycaprolactone (PCL) Beads 6% by weight8 weeks38.9%[17]
Polymethylmethacrylate (PMMA) Beads 6% by weight8 weeks20%[17]

Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)

The ultimate goal of pharmacokinetic studies is to inform pharmacodynamics—the effect of the drug on the pathogen. For concentration-dependent antibiotics like this compound, the key PK/PD indices that predict efficacy are the ratio of the peak concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[14][18] In vitro models are crucial for establishing the target values of these indices required for bacterial killing and suppression of resistance.

cluster_pkpd Relationship of PK/PD Indices PK Pharmacokinetics (PK) (Drug Concentration Over Time) Cmax Cmax (Peak Concentration) PK->Cmax AUC AUC (Total Drug Exposure) PK->AUC MIC Pharmacodynamics (PD) (Bacterial Susceptibility - MIC) Index_Cmax Cmax / MIC MIC->Index_Cmax Index_AUC AUC / MIC MIC->Index_AUC Cmax->Index_Cmax AUC->Index_AUC Outcome Prediction of Bactericidal Efficacy Index_Cmax->Outcome Index_AUC->Outcome

Logical flow of pharmacokinetic/pharmacodynamic indices.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis. It binds irreversibly to the 30S subunit of the bacterial ribosome.[8][19] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids and the production of nonfunctional or toxic proteins, which ultimately results in cell death.[19][20]

cluster_moa This compound's Mechanism of Action cluster_ribosome Ribosome This compound This compound S30 30S Subunit This compound->S30 Binds irreversibly to A-site of 16S rRNA Cell Bacterial Cell Misreading mRNA Misreading & Inhibition of Initiation S30->Misreading S50 50S Subunit mRNA mRNA mRNA->Misreading Proteins Nonfunctional Proteins Misreading->Proteins Death Bacterial Cell Death Proteins->Death

References

Methodological & Application

Application Notes and Protocols for Using Tobramycin as a Selection Agent for Transformed Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of successfully transformed plant cells is a critical step in the development of genetically modified plants. This process relies on the use of selectable marker genes that confer resistance to a specific selection agent, allowing for the preferential growth of transformed cells over their non-transformed counterparts. Tobramycin, an aminoglycoside antibiotic, has emerged as an effective selection agent, particularly in the context of plastid transformation. Its utility stems from its specific mode of action on prokaryotic-like ribosomes found in plastids, and the availability of a potent resistance gene. These application notes provide detailed protocols and supporting data for the use of this compound in plant cell transformation.

This compound offers a significant advantage in that it often results in a low frequency of spontaneous resistant mutants, leading to a cleaner selection process.[1] The primary resistance gene used in conjunction with this compound is the bifunctional aminoglycoside acetyltransferase/phosphotransferase gene, aac(6')-Ie/aph(2")-Ia.[1] This bacterial enzyme detoxifies this compound through both acetylation and phosphorylation, providing a high level of resistance in transformed cells.

Mechanism of Action and Resistance

This compound functions by inhibiting protein synthesis in prokaryotic cells. It binds to the 30S ribosomal subunit, causing misreading of the mRNA and ultimately leading to cell death.[2][3][4] In plant cells, this compound's primary target is the 70S ribosomes within plastids (chloroplasts), which are of prokaryotic origin. This specificity makes it an excellent selection agent for plastid transformation, as eukaryotic cytoplasmic ribosomes (80S) are largely unaffected.

The aac(6')-Ie/aph(2")-Ia gene confers resistance to this compound through a dual-action enzymatic process. The N-terminal acetyltransferase domain and the C-terminal phosphotransferase domain of the encoded protein act synergistically to modify and inactivate the this compound molecule, preventing it from binding to the plastid ribosome.[1]

Mechanism of this compound action and resistance in transformed plastids.

Data Presentation

Table 1: Recommended this compound Concentrations for Selection of Transformed Plant Cells
Plant SpeciesExplant TypeTransformation MethodRecommended this compound Concentration (mg/L)Reference(s)
Nicotiana tabacum (Tobacco)Leaf discsBiolistic30 - 50
Nicotiana tabacum (Tobacco)Leaf discsAgrobacterium-mediated30 - 50 (starting range)Inferred from
Oryza sativa (Rice)CallusNot specified50 - 100 (starting range for sensitivity testing)Inferred from general aminoglycoside sensitivity
Zea mays (Maize)Immature embryos, CallusNot specified40 - 80 (starting range for sensitivity testing)Inferred from general aminoglycoside sensitivity
Glycine max (Soybean)Cotyledonary nodes, CallusNot specified20 - 50 (starting range for sensitivity testing)Inferred from general aminoglycoside sensitivity
Solanum tuberosum (Potato)Internodal segmentsNot specified25 - 75 (starting range for sensitivity testing)Inferred from general aminoglycoside sensitivity

Note: For species other than tobacco, the recommended concentrations are suggested starting points for optimization. The optimal concentration can vary depending on the genotype, explant type, and tissue culture conditions. It is crucial to perform a sensitivity test with non-transformed tissues to determine the minimal inhibitory concentration (MIC) before proceeding with the selection of transformants.

Table 2: Transformation Efficiency using this compound Selection in Tobacco
Vector ConstructSelection AgentThis compound Concentration (mg/L)Transformation Efficiency (%)Reference
pIT19This compound40~0.8
pIT20This compound40~1.0

Experimental Protocols

Protocol 1: Biolistic Transformation and Selection of Tobacco Plastids using this compound

This protocol is adapted from studies on tobacco plastid transformation.

1. Plant Material Preparation:

  • Grow Nicotiana tabacum cv. Petit Havana plants aseptically on Murashige and Skoog (MS) medium supplemented with 30 g/L sucrose.

  • Use young, fully expanded leaves from 4-6 week-old plants for bombardment.

2. Microprojectile Preparation:

  • Coat 0.6 µm gold particles with the plasmid DNA carrying the aac(6')-Ie/aph(2")-Ia gene cassette.

3. Biolistic Bombardment:

  • Place the prepared tobacco leaves on a sterile filter paper moistened with MS medium in a petri dish.

  • Bombard the leaves with the DNA-coated gold particles using a PDS-1000/He particle delivery system (Bio-Rad).

4. Selection of Transformants:

  • After bombardment, cut the leaves into small pieces (approximately 5x5 mm).

  • Place the leaf pieces with the adaxial side up on a regeneration medium (MS medium with appropriate plant growth regulators for shoot induction) supplemented with this compound at a concentration of 30, 40, or 50 mg/L.

  • Culture the explants at 25°C under a 16-hour photoperiod.

  • Subculture the leaf pieces to fresh selection medium every 2-3 weeks.

  • Green, resistant shoots should emerge from the bleached, non-transformed tissue within 4-8 weeks.

5. Regeneration and Rooting of Transformed Shoots:

  • Excise the regenerated green shoots and transfer them to a rooting medium (MS medium without growth regulators) containing 30 mg/L this compound to confirm resistance and induce root formation.

  • Once rooted, transfer the plantlets to soil and grow under greenhouse conditions.

Protocol 2: Agrobacterium-mediated Transformation of Tobacco with this compound Selection (Proposed)

This protocol adapts the selection strategy from the biolistic method for use with Agrobacterium-mediated transformation.

1. Agrobacterium Culture Preparation:

  • Grow Agrobacterium tumefaciens strain (e.g., LBA4404) carrying the binary vector with the aac(6')-Ie/aph(2")-Ia gene in YEP medium with appropriate antibiotics for the Agrobacterium strain and the binary vector.

  • Pellet the bacterial cells by centrifugation and resuspend them in a liquid MS medium to the desired optical density (e.g., OD₆₀₀ = 0.5-0.8).

2. Explant Preparation and Co-cultivation:

  • Prepare leaf discs (approximately 1 cm in diameter) from sterile tobacco plants.

  • Immerse the leaf discs in the Agrobacterium suspension for 10-20 minutes.

  • Blot the excess bacterial suspension on sterile filter paper and place the leaf discs on a co-cultivation medium (MS medium with appropriate growth regulators).

  • Incubate in the dark at 22-25°C for 2-3 days.

3. Selection and Regeneration:

  • After co-cultivation, transfer the leaf discs to a regeneration medium containing this compound (30-50 mg/L) and an antibiotic to eliminate Agrobacterium (e.g., cefotaxime at 250-500 mg/L).

  • Culture the explants under a 16-hour photoperiod at 25°C.

  • Subculture every 2-3 weeks onto fresh selection medium.

  • Green, this compound-resistant shoots will regenerate from the callus tissue.

4. Rooting and Acclimatization:

  • Excise the regenerated shoots and transfer them to a rooting medium containing a lower concentration of this compound (e.g., 15-20 mg/L) to confirm resistance and promote rooting.

  • Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them in a growth chamber before moving to a greenhouse.

Visualizations

experimental_workflow cluster_transformation Transformation cluster_selection Selection & Regeneration cluster_analysis Analysis & Growth Explant Preparation Explant Preparation Transformation Biolistic or Agrobacterium-mediated Transformation Explant Preparation->Transformation Co-cultivation Co-cultivation (for Agrobacterium) Transformation->Co-cultivation Selection Medium Transfer to Selection Medium (with this compound) Transformation->Selection Medium for Biolistics Co-cultivation->Selection Medium Subculture Subculture on Selection Medium Selection Medium->Subculture Subculture->Subculture Repeat every 2-3 weeks Shoot Regeneration Regeneration of Resistant Shoots Subculture->Shoot Regeneration Rooting Medium Transfer to Rooting Medium (with this compound) Shoot Regeneration->Rooting Medium Molecular Analysis Molecular Confirmation (PCR, Southern Blot, etc.) Rooting Medium->Molecular Analysis Greenhouse Transfer to Greenhouse Molecular Analysis->Greenhouse

Experimental workflow for plant transformation and selection using this compound.

References

Application Notes and Protocols: Tobramycin in Murine Models of Pseudomonas aeruginosa Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the application of tobramycin in various murine models of Pseudomonas aeruginosa infection. The included protocols and data summaries are intended to guide researchers in designing and executing preclinical efficacy studies.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and patients with cystic fibrosis (CF).[1][2] this compound, an aminoglycoside antibiotic, is a cornerstone of therapy against P. aeruginosa, especially for lung infections.[1][3] Murine models are critical preclinical tools for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of antibiotics like this compound against this pathogen.[4][5] These models, which include acute pneumonia, chronic lung infection, and wound biofilm models, allow for the investigation of drug efficacy under conditions that mimic human disease.[4][6]

Murine Infection Models for this compound Efficacy Testing

The choice of animal model is critical and should align with the clinical scenario being investigated. Efficacy of this compound can vary significantly between acute and chronic infection models and by the route of administration.[4]

  • Acute Pneumonia Model: This model is used to study fast-developing, severe lung infections. Mice are typically challenged with a high dose of planktonic bacteria, and treatment is initiated shortly after infection.[4] This model is suitable for evaluating antibiotics against acute exacerbations.

  • Chronic Lung Infection Model: To mimic the persistent infections seen in CF patients, bacteria are embedded in agar beads before being instilled into the lungs of the mice.[4] This method promotes the formation of biofilms, which are notoriously difficult to treat and a key feature of chronic P. aeruginosa infections.[1] this compound treatment efficacy is often reduced when initiated late in a chronic infection.[4]

  • Wound Biofilm Infection Model: This model is relevant for studying chronic, non-healing wounds infected with P. aeruginosa. A full-thickness wound is created on the dorsum of the mouse, which is then inoculated with the bacteria to establish a biofilm infection.[6] This model is essential for testing topical or systemic therapies aimed at eradicating wound biofilms.

Experimental Protocols

Protocol 1: Acute P. aeruginosa Pneumonia Model

This protocol describes the induction of an acute lung infection to assess the efficacy of this compound.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • C57BL/6 or other appropriate mouse strain (8-10 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • This compound solution for injection/nebulization

  • Vehicle control (e.g., sterile saline)

  • Bacterial culture medium (e.g., Luria-Bertani broth)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Culture P. aeruginosa overnight. Dilute the culture in sterile PBS to the desired concentration (e.g., 1 x 10⁶ CFU in a 20-50 µL volume).[4][7]

  • Infection: Anesthetize the mice. Instill the bacterial inoculum via the intranasal or intratracheal route.[4][7]

  • Treatment Administration:

    • Initiate treatment shortly after infection (e.g., 5 minutes to 5 hours post-infection).[4][7]

    • Subcutaneous (s.c.) Administration: Inject this compound at a dose of 20 mg/kg.[4]

    • Aerosol (aero) Administration: Administer 2 mg/kg this compound via a nebulizer.[4]

    • Intranasal (i.n.) Administration: Administer 2 mg/kg this compound directly into the nares.[4]

    • Administer vehicle to the control group using the same route.

  • Monitoring and Endpoint Analysis:

    • Monitor mice for signs of distress and changes in body weight daily.

    • At a predetermined endpoint (e.g., 24 hours post-infection), humanely euthanize the mice.

    • Aseptically harvest the lungs and homogenize them in sterile PBS.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial burden (CFU/g of tissue).[7]

Protocol 2: Chronic P. aeruginosa Lung Infection Model

This protocol establishes a chronic, biofilm-like infection using agar beads.

Materials:

  • In addition to materials from Protocol 1:

  • Agar

  • Mineral oil

Procedure:

  • Inoculum Preparation (Agar Beads):

    • Grow a culture of P. aeruginosa (e.g., a mucoid clinical isolate or MDR strain).[1][4]

    • Prepare a bacterial suspension in warm agar solution.

    • Create bacterial-embedded agar beads by injecting the agar-bacteria suspension into chilled mineral oil while stirring.

    • Wash the beads extensively with sterile saline to remove the oil.

    • The final inoculum should be around 5 x 10⁵ CFU embedded in agar beads per mouse.[4]

  • Infection: Anesthetize mice and instill the agar bead suspension via intratracheal inoculation.[4]

  • Treatment Administration:

    • Early Treatment: Begin daily treatment 5 minutes post-infection and continue for 7 days.[4]

      • Aerosol: 16 mg/kg this compound.[4]

      • Subcutaneous: 160 mg/kg this compound.[4]

    • Delayed Treatment: To model an established chronic infection, begin daily treatment 7 days post-infection and continue for another 7 days using the same dosages.[4]

  • Monitoring and Endpoint Analysis:

    • Monitor body weight throughout the experiment.

    • At the study endpoint, harvest lungs for CFU enumeration as described in Protocol 1.

    • Additionally, lung tissue can be collected for histopathology and analysis of inflammatory markers.

Visualizations: Workflows and Influencing Factors

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Animal Acclimatization P2 Inoculum Preparation (Planktonic or Agar Beads) P1->P2 E1 Induce Infection (e.g., Intratracheal) P2->E1 E2 Group Allocation (Treatment vs. Vehicle) E1->E2 E3 This compound Administration (Define Dose, Route, Schedule) E2->E3 E4 Daily Monitoring (Weight, Clinical Score) E3->E4 A1 Euthanasia & Tissue Harvest (e.g., Lungs) E4->A1 A2 Endpoint Measurement (CFU, Histology, Cytokines) A1->A2

G cluster_drug Drug Factors cluster_host Host Factors cluster_pathogen Pathogen Factors center This compound Efficacy Dose Dose & Schedule (e.g., mg/kg, q24h) center->Dose Route Administration Route (Aerosol, S.C., I.P.) center->Route Formulation Formulation (e.g., LCNPs) center->Formulation Immunity Immune Status (Neutropenic vs. Immunocompetent) center->Immunity Model Infection Model (Acute vs. Chronic) center->Model State Growth State (Planktonic vs. Biofilm) center->State Resistance Resistance Profile (MIC, Efflux Pumps) center->Resistance QS Quorum Sensing (e.g., LasR) center->QS

Quantitative Data Summary

The efficacy of this compound is highly dependent on the model, administration route, and treatment timing.

Table 1: Efficacy of this compound in Acute P. aeruginosa Lung Infection Models

Mouse Strain P. aeruginosa Strain Inoculum (CFU) This compound Dose Administration Route Time to Treatment Outcome (vs. Vehicle) Reference
C57BL/6 PAO1 1 x 10⁶ 2 mg/kg Aerosol 5 min Reduced bacterial burden & inflammation [4]
C57BL/6 PAO1 1 x 10⁶ 20 mg/kg Subcutaneous 5 min Reduced bacterial burden & inflammation [4]
C57BL/6 PAO1 1 x 10⁶ 2 mg/kg Intranasal 5 min Modest efficacy [4]

| Neutropenic | P. aeruginosa | 2 x 10⁷ | 150 mg/kg/day | Intraperitoneal | 5 hrs | Near-maximal effect (~3.7 log₁₀ CFU/g kill) |[7][8] |

Table 2: Efficacy of this compound in Chronic P. aeruginosa Lung Infection Models

Mouse Strain P. aeruginosa Strain Inoculum (CFU) This compound Dose Administration Route Treatment Schedule Outcome (vs. Vehicle) Reference
C57BL/6 MDR-RP73 (in agar beads) 5 x 10⁵ 16 mg/kg/day Aerosol Early (Day 0-7) Reduced bacterial burden & inflammation [4]
C57BL/6 MDR-RP73 (in agar beads) 5 x 10⁵ 160 mg/kg/day Subcutaneous Early (Day 0-7) Reduced bacterial burden & inflammation [4]

| C57BL/6 | MDR-RP73 (in agar beads) | 5 x 10⁵ | 16-160 mg/kg/day | Aerosol or S.C. | Late (Day 7-14) | Failed to reduce bacterial burden |[4] |

Table 3: Efficacy of this compound Formulations and Combinations

Infection Model Combination/Formulation This compound Dose Outcome Reference
Wound Biofilm This compound-LCNPs* Not specified 1000-fold greater reduction in bacterial load vs. unformulated this compound [6]
Neutropenic Pneumonia + Meropenem (60 mg/kg/day) 50 mg/kg/day Additive effect; suppressed all resistance amplification [7][8]
Pneumonia + Rifaximin (RFX) Not specified Decreased P. aeruginosa bioburden with multiple-dose treatment [1][2]

*LCNPs: Lipid Liquid Crystal Nanoparticles

Mechanisms of Action and Resistance in Preclinical Models

This compound primarily acts by inhibiting protein synthesis in bacteria.[3] However, its efficacy in vivo is complicated by bacterial adaptation and the biofilm mode of growth.

  • Biofilm Penetration: Biofilms, characterized by an extracellular matrix, present a significant barrier to this compound.[1][9] The antibiotic's diffusion can be inhibited by binding to matrix components like alginate.[1] Novel formulations, such as lipid liquid crystal nanoparticles (LCNPs), have been shown to enhance this compound's penetration and efficacy against biofilms in murine wound models.[6][10]

  • Adaptive Resistance: P. aeruginosa can develop adaptive resistance to this compound after exposure. This phenomenon has been observed in murine models and involves temporary, non-heritable resistance that can impact dosing strategies.[11]

  • Quorum Sensing and Efflux Pumps: Quorum sensing (QS) systems, like LasR-I, are known to increase this compound resistance in P. aeruginosa.[12] Furthermore, mutations in genes such as fusA1 can lead to the activation of multidrug efflux pumps like MexXY, contributing to reduced susceptibility.[12][13] Sub-inhibitory concentrations of this compound can also downregulate genes involved in the Pseudomonas quinolone signal (PQS), a key signaling molecule for virulence, specifically when bacteria are grown on airway cells.[14][15]

G

Conclusion

The application of this compound in murine models of P. aeruginosa infection demonstrates that its efficacy is context-dependent. Key variables include the infection type (acute vs. chronic), the route of administration (local vs. systemic), the timing of treatment initiation, and the bacterial growth state (planktonic vs. biofilm). Aerosolized and systemic this compound are effective in acute lung infection models, but efficacy is significantly diminished in established chronic biofilm infections.[4] These findings underscore the importance of selecting appropriate preclinical models and treatment regimens to accurately predict clinical outcomes.[4] Future research should continue to focus on novel formulations and combination therapies to overcome the challenges posed by biofilm formation and antibiotic resistance.

References

Determining Tobramycin Minimum Inhibitory Concentration (MIC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of tobramycin, a critical aminoglycoside antibiotic. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2] It is a fundamental measurement in microbiology, crucial for assessing the susceptibility of bacterial isolates to antibiotics, monitoring the development of resistance, and guiding therapeutic decisions. This compound is a potent bactericidal antibiotic primarily used to treat infections caused by aerobic Gram-negative bacteria, particularly Pseudomonas aeruginosa.[3] Accurate MIC determination is essential for the effective clinical use of this compound and for the development of new antimicrobial agents.

This application note details three widely accepted methods for this compound MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).

Core Methodologies

Broth Microdilution Method

The broth microdilution method is a quantitative technique that determines the MIC in a liquid medium using a 96-well microtiter plate format.[4] It is considered a reference method by both CLSI and EUCAST.[5]

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound sulfate in a suitable solvent, such as sterile distilled water, to a known concentration (e.g., 1280 µg/mL).[1][2] The exact concentration should be chosen to allow for the desired range of serial dilutions.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well containing this compound.

    • The final volume in each well will be 50 µL before the addition of the bacterial inoculum.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth) for each isolate tested.[6]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C in ambient air for 16-20 hours.[6]

  • Result Interpretation:

    • Following incubation, examine the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

The agar dilution method is another reference standard where serial dilutions of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organisms.

Experimental Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.

    • Prepare serial two-fold dilutions of this compound in a suitable solvent.

    • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x this compound solution to 9 mL of molten agar.

    • Mix thoroughly and pour the agar into sterile petri dishes, allowing them to solidify on a level surface.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot-inoculate the prepared agar plates with the standardized bacterial suspension.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Gradient Diffusion Method (E-test)

The E-test is a commercially available method that utilizes a predefined, stable gradient of antibiotic on a plastic strip.[7][8] It provides a quantitative MIC value with the ease of a disk diffusion test.[1][9]

Experimental Protocol:

  • Inoculum Preparation and Plate Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton Agar plate in three different directions to ensure confluent growth.

    • Allow the agar surface to dry for 5-15 minutes.

  • Application of E-test Strip:

    • Aseptically apply the this compound E-test strip to the center of the inoculated agar plate. Ensure the entire length of the strip is in contact with the agar surface.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[8] If the intersection falls between two markings, the higher value should be reported.

Data Presentation

Table 1: this compound MIC Breakpoints (µg/mL) according to CLSI and EUCAST

Organism GroupCLSI (M100-Ed33)[10][11]EUCAST
S ≤ I
Pseudomonas aeruginosa12-4
Enterobacterales24

S = Susceptible; I = Intermediate; R = Resistant. Breakpoints are subject to change and the latest versions of CLSI and EUCAST guidelines should be consulted.

Table 2: Quality Control (QC) Ranges for this compound MIC Determination

QC StrainMethodAcceptable MIC Range (µg/mL)
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution/Agar Dilution0.25 - 1
Escherichia coli ATCC® 25922™Broth Microdilution/Agar Dilution0.25 - 1
Staphylococcus aureus ATCC® 29213™Broth Microdilution/Agar Dilution0.12 - 1

QC ranges should be verified against the current CLSI M100 or EUCAST QC documents.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plates inoculate Inoculate Plates with Standardized Inoculum prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Plate for Visible Growth incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Growth read_mic->determine_mic Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_agar Prepare this compound-Infused Agar Plates spot_inoculate Spot Inoculate Agar Plates prep_agar->spot_inoculate prep_inoculum Prepare Standardized Inoculum (10^4 CFU/spot) prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate examine_plates Examine Plates for Growth incubate->examine_plates determine_mic Determine MIC: Lowest Concentration with No Growth examine_plates->determine_mic Etest_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_strip Apply this compound E-test Strip streak_plate->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_ellipse Read Intersection of Inhibition Ellipse with Strip Scale incubate->read_ellipse determine_mic Record MIC Value read_ellipse->determine_mic

References

Application Notes and Protocols: The Role of Tobramycin in Elucidating Mechanisms of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of how tobramycin, an aminoglycoside antibiotic, is utilized as a critical tool in the study of antibiotic resistance. This document outlines the primary mechanisms of this compound resistance and offers detailed protocols for key experiments designed to investigate these phenomena.

Introduction to this compound and Resistance

This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and the production of faulty proteins.[1][2] This mechanism makes it a potent agent against a range of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] However, the emergence of resistance poses a significant challenge to its clinical efficacy. The study of this compound resistance is pivotal for understanding broader antibiotic resistance trends and for the development of novel antimicrobial strategies.

The primary mechanisms of resistance to this compound include:

  • Enzymatic Modification: Bacterial enzymes, such as aminoglycoside-modifying enzymes (AMEs), can alter the structure of this compound through acetylation, phosphorylation, or adenylation, rendering it unable to bind to its ribosomal target.[1][2]

  • Target Site Alteration: Mutations in the genes encoding the 30S ribosomal subunit can reduce the binding affinity of this compound.[1]

  • Reduced Uptake/Impermeability: Changes in the bacterial cell envelope, such as alterations in outer membrane porins or lipopolysaccharide (LPS) structure, can limit the entry of this compound into the cell. In P. aeruginosa, a poorly understood mechanism termed "impermeability" is a predominant form of resistance, leading to reduced susceptibility to all aminoglycosides.[3][4]

  • Active Efflux: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.[5][6][7]

Data Presentation: this compound Susceptibility and Resistance

The following tables summarize quantitative data related to this compound susceptibility and the impact of specific resistance mechanisms.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Distribution against Pseudomonas aeruginosa

Isolate CategoryMIC50 (µg/mL)MIC90 (µg/mL)This compound Resistance Rate (%)
General Clinical Isolates185.4
Mucoid PhenotypeNot explicitly stated, but generally more susceptibleNot explicitly stated, but generally more susceptible2.4
Non-mucoid PhenotypeNot explicitly stated, but generally less susceptibleNot explicitly stated, but generally less susceptible9.4

Data compiled from studies on clinical isolates from cystic fibrosis patients.[4][7]

Table 2: Impact of Efflux Pump Inhibition on this compound MIC in Pseudomonas aeruginosa

StrainThis compound MIC (µg/mL)This compound MIC with Efflux Pump Inhibitor (CCCP) (µg/mL)Fold Decrease in MIC
P. aeruginosa C30 (efflux-mediated resistance)1628
P. aeruginosa PAO1-N (susceptible)1No significant change-
P. aeruginosa AR86 (enzymatic resistance)256No significant change-

Data from a study investigating the role of efflux pumps in this compound resistance.[8]

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound resistance are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile multichannel pipettes and reservoirs

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Prepare this compound Dilutions: a. Prepare a 2x working stock of the highest desired this compound concentration in CAMHB. b. Add 100 µL of CAMHB to all wells of a 96-well plate. c. Add 100 µL of the 2x this compound working stock to the first column of wells. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antibiotic), and the twelfth as a sterility control (no bacteria).

  • Inoculum Preparation: a. From an 18-24 hour culture plate, select isolated colonies and suspend them in broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: a. Add the appropriate volume of the diluted inoculum to each well (except the sterility control) to reach the final desired bacterial concentration.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed by eye or with a plate reader.

Protocol 2: Aminoglycoside Resistance Profiling using Kirby-Bauer Disk Diffusion

This method assesses the susceptibility of a bacterial isolate to a panel of aminoglycosides to infer the mechanism of resistance.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Paper disks impregnated with known concentrations of various aminoglycosides (e.g., this compound, amikacin, gentamicin)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Procedure:

  • Inoculation of MHA Plate: a. Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks: a. Using sterile forceps, place the antibiotic disks onto the surface of the agar, ensuring they are evenly spaced. b. Gently press each disk to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation: a. Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. b. Compare the zone diameters to established clinical breakpoints (e.g., from CLSI guidelines) to determine if the organism is susceptible, intermediate, or resistant to each aminoglycoside. c. The pattern of resistance to different aminoglycosides can suggest the presence of specific aminoglycoside-modifying enzymes. Pan-resistance may indicate an impermeability mechanism.

Protocol 3: Assessment of Efflux Pump Activity using an Ethidium Bromide Agar-Based Method

This protocol provides a semi-quantitative assessment of efflux pump activity.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Ethidium bromide (EtBr)

  • Bacterial cultures (test isolates and a susceptible control, e.g., P. aeruginosa ATCC 27853) adjusted to 0.5 McFarland standard

  • UV transilluminator

Procedure:

  • Prepare EtBr-Agar Plates: a. Prepare MHA and autoclave. Allow it to cool to 45-50°C. b. Add EtBr to final concentrations ranging from 0 to 2.5 mg/L. c. Pour the agar into petri dishes and allow to solidify.

  • Inoculation: a. Divide the plates into sectors for different isolates. b. Inoculate each sector by streaking the standardized bacterial culture from the center to the edge of the plate. Include the control strain on each plate.

  • Incubation: a. Incubate the plates at 37°C for 16 hours.

  • Visualization and Interpretation: a. Examine the plates under a UV transilluminator. b. The minimum concentration of EtBr that produces fluorescence in the bacterial mass is recorded. c. Increased efflux pump activity is indicated by a lack of fluorescence at higher EtBr concentrations, as the EtBr (a substrate for many efflux pumps) is actively removed from the cells.

Protocol 4: Whole-Genome Sequencing for Identification of Resistance Determinants

This protocol outlines the general workflow for using whole-genome sequencing (WGS) to identify genetic mutations associated with this compound resistance.

Materials:

  • This compound-resistant bacterial isolate(s)

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina, Oxford Nanopore)

  • Bioinformatics software for sequence analysis

Procedure:

  • Experimental Evolution (Optional): a. Evolve susceptible bacterial populations in the presence of increasing concentrations of this compound to select for resistant mutants.

  • Genomic DNA Extraction: a. Culture the this compound-resistant isolate(s) and extract high-quality genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Library Preparation and Sequencing: a. Prepare a sequencing library from the extracted DNA. b. Sequence the genome using an NGS platform to generate raw sequencing reads.

  • Bioinformatic Analysis: a. Quality Control: Assess the quality of the raw sequencing reads. b. Genome Assembly: Assemble the reads into a draft or complete genome sequence. c. Variant Calling: Align the reads from the resistant isolate to a susceptible reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. d. Gene Annotation: Annotate the assembled genome to identify genes. e. Resistance Gene Identification: Search the genome for known aminoglycoside resistance genes (e.g., those encoding AMEs, efflux pumps) using databases such as the Comprehensive Antibiotic Resistance Database (CARD). f. Analysis of Mutations: Investigate mutations in genes known to be associated with this compound resistance (e.g., fusA1, ptsP, ribosomal protein genes).

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound resistance.

tobramycin_resistance_mechanisms cluster_cell Bacterial Cell cluster_membrane Cell Envelope tobramycin_out This compound (extracellular) porin Porin Channel tobramycin_out->porin Uptake tobramycin_in This compound (intracellular) porin->tobramycin_in efflux Efflux Pump efflux->tobramycin_out ribosome 30S Ribosome protein Faulty Protein Synthesis ribosome->protein Inhibition death Cell Death protein->death ame Aminoglycoside- Modifying Enzyme tobramycin_mod Modified this compound ame->tobramycin_mod tobramycin_in->efflux Extrusion tobramycin_in->ribosome Binding tobramycin_in->ame Modification mic_workflow start Start: Bacterial Isolate prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum prepare_dilutions Prepare Serial Dilutions of this compound in 96-well Plate inoculate Inoculate Plate with Bacteria prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read Plate for Turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic wgs_workflow cluster_analysis Bioinformatics Pipeline start This compound-Resistant Bacterial Isolate dna_extraction Genomic DNA Extraction start->dna_extraction library_prep Library Preparation dna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis qc Quality Control data_analysis->qc end Identified Resistance Genes and Mutations assembly Genome Assembly qc->assembly variant_calling Variant Calling vs. Reference Genome assembly->variant_calling annotation Resistance Gene Annotation variant_calling->annotation annotation->end

References

Application Notes and Protocols for Studying Protein Synthesis Inhibition by Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin, an aminoglycoside antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[1][2] This interaction disrupts the fidelity and efficiency of translation, ultimately leading to bacterial cell death. These application notes provide detailed protocols for studying the inhibitory effects of this compound on protein synthesis, offering valuable tools for antimicrobial research and drug development.

This compound exerts its effects through several key mechanisms:

  • Binding to the 30S Ribosomal Subunit: this compound specifically targets the 16S ribosomal RNA (rRNA) within the 30S subunit of the bacterial ribosome.[2]

  • Interference with Translation Initiation: By binding to the 30S subunit, this compound can block the formation of the 70S initiation complex, a crucial first step in protein synthesis.[3]

  • Induction of mRNA Misreading: A hallmark of this compound's action is its ability to cause the ribosome to misread the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2] This results in the production of non-functional or toxic proteins.

  • Inhibition of Translocation: this compound can also inhibit the translocation of the ribosome along the mRNA, stalling protein synthesis.[4]

Understanding these mechanisms is critical for developing new antibiotics and combating the rise of antibiotic resistance. The following protocols and data provide a framework for investigating the intricate details of this compound's interaction with the bacterial translation machinery.

Data Presentation

The following tables summarize quantitative data on the inhibitory effects of this compound.

ParameterOrganism/SystemValueReference
Minimum Inhibitory Concentration (MIC) E. coli ATCC 259220.25–1 µg/mL[5]
P. aeruginosa ATCC 278530.5 µg/mL[5]
Inhibition of Total Protein Synthesis E. coliInhibition observed within 1 generation time at 7.5 µg/mL (twice the MIC). Protein synthesis did not resume until 4 hours after drug removal.[6][7][8]
IC50 for Translocation Inhibition E. coli ribosomes (in vitro)16 µM[4]
Dissociation Constant (Kd) for binding to Helix 69 of 23S rRNA E. coli H69 hairpin (in vitro)0.2 ± 0.2 µM[9]

Experimental Protocols

Protocol 1: In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system. A reporter gene, such as luciferase, is transcribed and translated, and the resulting protein's activity is measured as a proxy for protein synthesis.

Materials:

  • E. coli S30 extract (prepared as described in Protocol 2 or commercially available)

  • DNA template encoding Firefly Luciferase under a T7 promoter

  • Amino acid mixture

  • ATP, GTP, CTP, UTP

  • Creatine phosphate and creatine kinase (for energy regeneration)

  • tRNA mixture

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare the IVTT Reaction Mix: In a microcentrifuge tube on ice, combine the S30 extract, amino acids, NTPs, energy regeneration system, and tRNA mix according to the manufacturer's instructions or a standard laboratory protocol.

  • Add this compound: Prepare serial dilutions of this compound. Add the desired final concentrations of this compound to the reaction tubes. Include a no-tobramycin control.

  • Initiate the Reaction: Add the luciferase DNA template to each reaction tube to a final concentration of 10-20 ng/µL.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Measure Luciferase Activity: After incubation, add luciferase assay reagent to each tube according to the manufacturer's protocol.

  • Read Luminescence: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-tobramycin control. Plot the results to determine the IC50 value.

Protocol 2: Preparation of E. coli S30 Extract

This protocol describes the preparation of a crude cell extract from E. coli that is competent for in vitro transcription and translation.[1][10][11][12][13]

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • 2xYT medium

  • IPTG (if using an inducible T7 RNA polymerase strain)

  • S30 Buffer A: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT

  • S30 Buffer B: Same as S30 Buffer A but with 0.5 mM DTT

  • Pre-incubation Mix: 1 M Tris-acetate (pH 8.2), 0.1 M DTT, 0.75 M Mg(OAc)₂, 2.5 M KOAc, 20 mM ATP, 50 mM of each amino acid, 0.5 M phosphoenolpyruvate.

  • Dialysis tubing (10-12 kDa MWCO)

  • High-pressure homogenizer or sonicator

  • Centrifuge

Procedure:

  • Cell Growth and Harvest: Grow E. coli in 2xYT medium at 37°C with vigorous shaking to an OD600 of 1.5-2.0. If necessary, induce with 1 mM IPTG at an OD600 of 0.6. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Washing: Wash the cell pellet three times with ice-cold S30 Buffer A.

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of S30 Buffer B. Lyse the cells using a high-pressure homogenizer or sonication on ice.

  • Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (this is the S30 extract).

  • Pre-incubation: Add the pre-incubation mix to the S30 extract and incubate at 37°C for 80 minutes with gentle shaking. This step degrades endogenous mRNA and DNA.

  • Dialysis: Dialyze the pre-incubated extract against S30 Buffer B at 4°C for 4 hours with three buffer changes.

  • Final Centrifugation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

  • Storage: Aliquot the supernatant (S30 extract) and store at -80°C.

Protocol 3: In Vivo Protein Synthesis Inhibition Assay using Radiolabeled Amino Acids

This assay measures the rate of protein synthesis in live bacterial cells by monitoring the incorporation of a radiolabeled amino acid.[6][7][8]

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Growth medium (e.g., LB or minimal medium)

  • [³⁵S]-Methionine or [³H]-Leucine

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Bacterial Culture: Grow the bacterial culture to mid-log phase (OD600 ≈ 0.4-0.6).

  • This compound Treatment: Add this compound to the culture at the desired final concentration. Include a no-tobramycin control.

  • Radiolabeling: At various time points after this compound addition, take aliquots of the culture and add the radiolabeled amino acid to a final concentration of 1-5 µCi/mL. Incubate for a short period (e.g., 5-10 minutes).

  • Stop Incorporation: Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

  • Precipitation: Incubate on ice for 30 minutes to precipitate proteins.

  • Filtration: Collect the precipitate by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters twice with 5% TCA and once with ethanol.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the counts per minute (CPM) for each sample. Normalize the CPM to the cell density (OD600) of the culture at the time of labeling. Calculate the percentage of protein synthesis inhibition relative to the control.

Visualizations

Tobramycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome Ribosome Tobramycin_ext This compound (extracellular) Porin Porin Channel Tobramycin_ext->Porin Uptake Tobramycin_int This compound (intracellular) Porin->Tobramycin_int rRNA_30S 30S Subunit (16S rRNA) Tobramycin_int->rRNA_30S Binds to A-site Ribosome 70S Ribosome Protein_syn Protein Synthesis rRNA_30S->Protein_syn Inhibits Initiation & Causes Misreading rRNA_50S 50S Subunit mRNA mRNA mRNA->Protein_syn Functional_protein Functional Proteins Protein_syn->Functional_protein Normal Translation Nonfunctional_protein Non-functional/ Truncated Proteins Protein_syn->Nonfunctional_protein Aberrant Translation Cell_death Bacterial Cell Death Nonfunctional_protein->Cell_death

Caption: Mechanism of this compound action in a bacterial cell.

IVTT_Workflow A Prepare IVTT Reaction Mix (S30, NTPs, AAs, etc.) B Add Serial Dilutions of this compound A->B C Add Luciferase DNA Template B->C D Incubate at 37°C C->D E Add Luciferase Assay Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro translation inhibition assay.

Logical_Relationship cluster_effects Primary Effects on Ribosome cluster_consequences Downstream Consequences This compound This compound Inhibit_Initiation Inhibition of Initiation Complex Formation This compound->Inhibit_Initiation Induce_Misreading Induction of mRNA Misreading This compound->Induce_Misreading Inhibit_Translocation Inhibition of Translocation This compound->Inhibit_Translocation Reduced_Protein Reduced Synthesis of Functional Proteins Inhibit_Initiation->Reduced_Protein Aberrant_Protein Production of Aberrant Proteins Induce_Misreading->Aberrant_Protein Stalled_Ribosomes Stalled Ribosomes Inhibit_Translocation->Stalled_Ribosomes Bactericidal_Effect Bactericidal Effect Reduced_Protein->Bactericidal_Effect Aberrant_Protein->Bactericidal_Effect Stalled_Ribosomes->Reduced_Protein

Caption: Logical relationship of this compound's effects.

References

Application Notes and Protocols for Tobramycin Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of tobramycin in in vivo animal studies, focusing on common methodologies for evaluating efficacy and toxicity.

Data Presentation: Quantitative this compound Administration Data

The following tables summarize key quantitative data from various in vivo studies involving this compound administration in different animal models.

Table 1: this compound Dosage and Administration Routes in Various Animal Models

Animal ModelRoute of AdministrationDosage RangeStudy FocusReference
Rat Intravenous (IV)3 mg/kgPharmacokinetics[1]
Intramuscular (IM)40 mg/kg/dayNephrotoxicity[2]
Subcutaneous (SC)10 - 160 mg/kg/dayNephrotoxicity[3]
Endotracheal Instillation1.5 mg/kgPharmacokinetics (Lung)[4]
Aerosolization10 mg/ml for 15 minPharmacokinetics (Lung)[4]
Mouse Intravenous (IV)10 mg/kgPharmacokinetics
Intramuscular (IM)10 mg/kgPharmacokinetics[5]
Oral Gavage10, 25, 50 mg/kgAbsorption[5]
Subcutaneous (SC)48 mg/kg (daily dose)Efficacy (Pneumonia)
Guinea Pig Not Specified25, 50, 75, 100 mg/kg/dayOtotoxicityN/A
Dog Intravenous (IV)45 mg/kg (single dose)Efficacy (Sepsis)[6]
Intramuscular (IM)11.25 mg/kg (multiple doses)Efficacy (Sepsis)[6]
Cat Intravenous (IV)3 - 5 mg/kgPharmacokinetics[7]
Intramuscular (IM)3 - 5 mg/kgPharmacokinetics[7]
Subcutaneous (SC)3 - 5 mg/kgPharmacokinetics[7]
Horse Intravenous (IV)Not specifiedPharmacokinetics[8]
Intramuscular (IM)Not specifiedPharmacokinetics[8]
Intra-articular (IA)240 mgPharmacokinetics (Synovial)[8]

Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelRouteHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Reference
Rat IVDoubled after 4/5 nephrectomyLowered by half after 4/5 nephrectomySignificantly lower in aged vs. young rats[1][9]
Cat IV68.9 ± 9.7 min2.21 ± 0.59 ml/min/kg0.19 ± 0.03 L/kg[7]
Horse IV4.61 ± 1.10 h1.18 ± 0.32 mL· kg/min 0.18 ± 0.04 L/kg[8]
Goat IM3.13 ± 0.24 h--[10]

Experimental Protocols

This compound Administration Protocols

Materials:

  • This compound solution (sterile)

  • Appropriate restraint device for rats

  • Heat lamp or warming pad

  • 70% ethanol or isopropyl alcohol swabs

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)

  • Gauze pads

Procedure:

  • Preparation: Prepare the this compound solution to the desired concentration in a sterile vehicle (e.g., sterile saline). Ensure the solution is at room temperature.

  • Animal Restraint: Place the rat in a suitable restraint device, ensuring the tail is accessible.

  • Vasodilation: Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and easier to access.

  • Site Disinfection: Clean the tail with a 70% alcohol swab and allow it to air dry.

  • Injection:

    • Position the needle, bevel up, parallel to the vein.

    • Insert the needle smoothly into one of the lateral tail veins. A slight "pop" may be felt as the needle enters the vein.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Monitoring: Monitor the animal for any immediate adverse reactions.

Materials:

  • This compound solution (sterile)

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)

  • 70% ethanol or isopropyl alcohol swabs

Procedure:

  • Preparation: Prepare the this compound solution to the desired concentration.

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.

  • Site Preparation: Create a "tent" of skin on the back of the mouse, between the shoulder blades.

  • Injection:

    • Insert the needle, bevel up, into the base of the skin tent at a shallow angle.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Inject the solution slowly.

  • Post-injection: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

Protocols for Assessing this compound-Induced Toxicity

2.1.1. Blood Sample Collection (Tail Vein)

  • Follow steps 1-4 for IV injection in rats to prepare the tail.

  • Using a sterile needle or lancet, make a small puncture in one of the lateral tail veins.

  • Collect the blood into a microcentrifuge tube.

  • Apply pressure to the puncture site to stop the bleeding.

2.1.2. Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)

  • Allow the collected blood to clot at room temperature for 30 minutes.

  • Centrifuge the blood at approximately 2000 x g for 10-15 minutes to separate the serum.

  • Carefully collect the serum supernatant.

  • Use commercially available assay kits to determine the concentrations of creatinine and BUN in the serum, following the manufacturer's instructions.

2.1.3. Histological Examination of Kidney Tissue

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the kidneys.

  • Fixation: Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology and identify signs of tubular necrosis, inflammation, and other pathological changes.

2.2.1. Auditory Brainstem Response (ABR) Testing

  • Anesthesia: Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., ketamine/xylazine).

  • Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).

  • Stimuli Presentation: Present acoustic stimuli (e.g., clicks or tone bursts at various frequencies) to the ear via an earphone.

  • Recording: Record the electrical responses from the auditory pathway using a specialized ABR system.

  • Threshold Determination: Determine the hearing threshold, which is the lowest stimulus intensity that elicits a detectable ABR waveform. Compare thresholds before and after this compound treatment.

2.2.2. Cochlear Hair Cell Counting

  • Cochlea Dissection: Following euthanasia, carefully dissect the cochleae from the temporal bones.

  • Fixation and Permeabilization: Fix the cochleae (e.g., with 4% paraformaldehyde) and then permeabilize the tissues.

  • Staining: Stain the cochlear whole mounts with a fluorescent phalloidin conjugate (to label F-actin in hair cells) and a nuclear stain (e.g., DAPI).

  • Imaging: Image the stained cochleae using a fluorescence or confocal microscope.

  • Quantification: Count the number of inner and outer hair cells in different regions of the cochlea to assess for hair cell loss.

Mandatory Visualizations

Tobramycin_In_Vivo_Workflow cluster_Preparation Preparation Phase cluster_Administration Administration Phase cluster_Assessment Assessment Phase cluster_Analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., ABR, Blood Sample) Animal_Acclimatization->Baseline_Measurements Animal_Grouping Animal Grouping (Control vs. Treatment) Baseline_Measurements->Animal_Grouping Tobramycin_Preparation This compound Solution Preparation Tobramycin_Admin This compound Administration (Selected Route and Dose) Tobramycin_Preparation->Tobramycin_Admin Animal_Grouping->Tobramycin_Admin Daily_Monitoring Daily Monitoring (Health & Behavior) Tobramycin_Admin->Daily_Monitoring Interim_Measurements Interim Measurements (Optional) Daily_Monitoring->Interim_Measurements Final_Measurements Final Measurements (e.g., ABR, Blood Sample) Daily_Monitoring->Final_Measurements Interim_Measurements->Final_Measurements Euthanasia_Tissue_Collection Euthanasia & Tissue Collection (Kidney, Cochlea) Final_Measurements->Euthanasia_Tissue_Collection Biochemical_Analysis Biochemical Analysis (BUN, Creatinine) Euthanasia_Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Kidney, Cochlea) Euthanasia_Tissue_Collection->Histological_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Histological_Analysis->Statistical_Analysis Results_Interpretation Results & Interpretation Statistical_Analysis->Results_Interpretation

Caption: Experimental workflow for in vivo this compound studies.

Aminoglycoside_Ototoxicity_Pathway This compound This compound Hair_Cell Cochlear Hair Cell This compound->Hair_Cell Enters Cell ROS ↑ Reactive Oxygen Species (ROS) Hair_Cell->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction JNK_Activation JNK Pathway Activation ROS->JNK_Activation Mitochondrial_Dysfunction->JNK_Activation Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c JNK_Activation->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Hair Cell Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced ototoxicity.

References

Application Notes and Protocols for Labeling Tobramycin for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for three common techniques used to label the aminoglycoside antibiotic tobramycin for cellular uptake studies: fluorescent labeling, radiolabeling, and biotinylation. Understanding the intracellular concentration of antibiotics is crucial for evaluating their efficacy and for the development of new drug delivery strategies.

Introduction to this compound and Cellular Uptake

This compound is a broad-spectrum aminoglycoside antibiotic primarily effective against Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1][2] A critical factor in its bactericidal activity is its ability to penetrate the bacterial cell envelope and accumulate inside the cell.[1] In Gram-negative bacteria, this process involves initial electrostatic interactions with the outer membrane, passage through porin channels (e.g., OmpF and OmpC), and subsequent active transport across the inner membrane, a process dependent on the proton motive force.[3][4][5]

In mammalian systems, particularly in the renal proximal tubule cells, this compound is taken up via megalin-mediated endocytosis, which can lead to nephrotoxicity.[1][3][6][7] Studying the cellular uptake of this compound is therefore essential for understanding its efficacy, mechanisms of resistance, and toxicity profiles.

Labeling Strategies for this compound

To track and quantify the cellular uptake of this compound, it is necessary to label the molecule. The choice of label depends on the specific experimental goals, the available equipment, and the desired sensitivity.

  • Fluorescent Labeling: Involves conjugating a fluorescent dye to this compound. This method allows for visualization of cellular uptake and localization using fluorescence microscopy and quantification via fluorometry or flow cytometry.

  • Radiolabeling: Incorporates a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the this compound molecule. This is a highly sensitive method for quantifying uptake using scintillation counting.

  • Biotinylation: Attaches a biotin molecule to this compound. The biotinylated this compound can then be detected and quantified using streptavidin-based assays, such as Western blotting or ELISA.

Data Presentation: Comparison of Labeling Techniques

Labeling TechniquePrincipleDetection MethodTypical SensitivityProsConsRepresentative Quantitative Data (Aminoglycoside Uptake)
Fluorescent Labeling Covalent attachment of a fluorophore.Fluorescence Microscopy, Flow Cytometry, Plate Reader.Nanomolar (nM) to Micromolar (µM).Allows for visualization of subcellular localization, relatively high throughput.Potential for steric hindrance affecting uptake, photobleaching, spectral overlap.Uptake of fluorescently-labeled neomycin in bacteria can be detected at concentrations as low as 155 pM.[6]
Radiolabeling Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C).Liquid Scintillation Counting.Picomolar (pM) to Nanomolar (nM).High sensitivity and accuracy, label is unlikely to affect molecular properties.Requires specialized facilities and handling of radioactive materials, does not provide spatial information.Steady-state tissue accumulation of netilmicin (an aminoglycoside) is approximately 2.5 times greater than that of this compound.[8]
Biotinylation Covalent attachment of biotin.Streptavidin-based assays (Western Blot, ELISA).Nanomolar (nM).High specificity of biotin-streptavidin interaction, versatile detection methods.The large size of the streptavidin conjugate can be a limitation, indirect detection method.Biotin conjugation can increase the penetration of fluorescent molecules into Gram-negative bacteria.[9]

Experimental Protocols

Fluorescent Labeling of this compound with NHS-Ester Dyes

This protocol describes the labeling of this compound's primary amine groups with an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.

Materials:

  • This compound sulfate

  • Amine-reactive fluorescent dye with NHS ester (e.g., FITC, Alexa Fluor™ dyes)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare this compound Solution: Dissolve this compound sulfate in 0.1 M sodium bicarbonate buffer to a final concentration of 10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing, slowly add the dissolved dye to the this compound solution. A typical molar ratio of dye to this compound is 1.5:1, but this may need to be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the fluorescently labeled this compound from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (280 nm, though this compound has no significant absorbance) and the dye.

Cellular Uptake Assay using Fluorescently Labeled this compound

Materials:

  • Fluorescently labeled this compound

  • Bacterial or mammalian cells of interest

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere or grow to the desired confluency.

  • Treatment: Treat the cells with varying concentrations of fluorescently labeled this compound in fresh culture medium. Include an unlabeled this compound control to assess for potential effects of the fluorescent tag.

  • Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C.

  • Washing: Gently wash the cells three times with cold PBS to remove extracellular fluorescent this compound.

  • Quantification/Visualization:

    • Microplate Reader: Measure the fluorescence intensity in each well to quantify total cellular uptake.[10][11][12]

    • Fluorescence Microscopy: Visualize the cells to determine the subcellular localization of the labeled this compound.[2][13]

Radiolabeling of this compound (Conceptual Protocol)

Direct, detailed protocols for the radiolabeling of this compound are not widely available in public literature due to the specialized nature of the process. The general approach involves catalytic tritium exchange or synthetic incorporation of ¹⁴C.

Principle of Tritiation: Tritiation of this compound can be achieved through catalytic exchange with tritium gas (³H₂) in the presence of a metal catalyst (e.g., Palladium on carbon). This process replaces hydrogen atoms on the this compound molecule with tritium. The specific activity of the resulting ³H-tobramycin depends on the efficiency of the exchange reaction.

Principle of ¹⁴C-Labeling: Incorporating ¹⁴C into this compound is a more complex synthetic process that involves starting with a ¹⁴C-labeled precursor and carrying out a multi-step chemical synthesis to build the this compound molecule.

Note: Radiolabeling should only be performed by trained personnel in licensed facilities.

Cellular Uptake Assay using Radiolabeled this compound

Materials:

  • ³H- or ¹⁴C-labeled this compound

  • Bacterial or mammalian cells of interest

  • Appropriate cell culture medium

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the fluorescent uptake assay protocol, using radiolabeled this compound.

  • Washing: Wash the cells thoroughly with cold PBS to remove extracellular radiolabeled this compound.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for at least 30 minutes.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and mix well.

  • Quantification: Measure the radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) can be converted to moles of this compound using the specific activity of the radiolabeled compound.[14]

Biotinylation of this compound

This protocol describes the biotinylation of this compound's primary amines using an NHS-ester activated biotin derivative.

Materials:

  • This compound sulfate

  • NHS-LC-Biotin (or similar)

  • Anhydrous DMF or DMSO

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Dialysis tubing or desalting column

Procedure:

  • Prepare this compound and Biotin Solutions: Prepare a 10 mg/mL solution of this compound in sodium bicarbonate buffer and a 10 mg/mL solution of NHS-LC-Biotin in DMF or DMSO.

  • Conjugation: Slowly add the biotin solution to the this compound solution while mixing. A molar excess of biotin (e.g., 20-fold) is typically used.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Remove excess, unreacted biotin by dialysis against PBS or using a desalting column.

Cellular Uptake Assay using Biotinylated this compound (Western Blot Detection)

Materials:

  • Biotinylated this compound

  • Cells and culture reagents

  • Cell lysis buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with biotinylated this compound, wash, and lyse the cells as described in previous protocols.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[15][16][17]

    • Wash the membrane extensively with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The band intensity corresponding to intracellular proteins that have been biotinylated by the uptake of biotinylated this compound can be quantified.

Visualizations

Signaling Pathways and Experimental Workflows

Tobramycin_Uptake_Bacteria cluster_extracellular Extracellular Space cluster_cell_wall Gram-Negative Bacterial Cell Wall cluster_cytoplasm Cytoplasm This compound This compound outer_membrane Outer Membrane This compound->outer_membrane Electrostatic Interaction porin OmpF/OmpC Porin periplasm Periplasm transporter Active Transporter periplasm->transporter inner_membrane Inner Membrane ribosome 30S Ribosome protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Binding porin->periplasm Diffusion transporter->ribosome Active Transport (Δψ dependent)

Caption: this compound uptake pathway in Gram-negative bacteria.

Tobramycin_Uptake_Mammalian cluster_lumen Tubular Lumen cluster_cell Renal Proximal Tubule Cell This compound This compound megalin Megalin/Cubilin Receptor This compound->megalin Binding apical_membrane Apical Membrane endosome Endosome lysosome Lysosome endosome->lysosome Trafficking toxicity Nephrotoxicity lysosome->toxicity Accumulation clathrin_pit Clathrin-coated Pit megalin->clathrin_pit clathrin_pit->endosome Endocytosis

Caption: Megalin-mediated endocytosis of this compound in renal cells.

Experimental_Workflow cluster_labeling Labeling of this compound cluster_uptake_assay Cellular Uptake Assay cluster_detection Detection and Quantification start This compound conjugation Conjugation Reaction start->conjugation labeling Fluorescent Dye OR Radioisotope OR Biotin labeling->conjugation purification Purification conjugation->purification labeled_tob Labeled this compound purification->labeled_tob treatment Treatment with Labeled this compound labeled_tob->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation washing Washing incubation->washing detection Fluorescence Measurement OR Scintillation Counting OR Streptavidin-based Assay washing->detection data_analysis Data Analysis detection->data_analysis

Caption: General experimental workflow for this compound uptake studies.

References

Application of Tobramycin in Combination with Beta-Lactams for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of tobramycin, an aminoglycoside antibiotic, with beta-lactam antibiotics represents a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] This combination therapy is frequently employed to broaden the antibacterial spectrum, prevent the emergence of resistance, and achieve synergistic killing of bacteria.[3][4] Synergy, in this context, refers to an effect where the combined antimicrobial activity is significantly greater than the sum of their individual effects.[5] This document provides detailed application notes on the mechanisms of synergy, protocols for assessing synergistic activity, and a summary of reported quantitative data.

Mechanism of Synergistic Action

The primary mechanism underlying the synergy between this compound and beta-lactams involves enhanced intracellular uptake of the aminoglycoside. Beta-lactam antibiotics inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer is believed to increase the permeability of the bacterial outer membrane, thereby facilitating the entry of this compound into the periplasmic space and subsequently into the cytoplasm. Once inside the cell, this compound binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial cell death. Some studies suggest that this synergy is not mediated by the outer membrane in certain organisms, indicating that other mechanisms may also be at play.[6][7]

cluster_0 Bacterial Cell BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Required for IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability Disruption leads to Tobramycin_int This compound (Intracellular) IncreasedPermeability->Tobramycin_int Tobramycin_ext This compound (Extracellular) Tobramycin_ext->Tobramycin_int Enhanced Uptake Ribosome 30S Ribosomal Subunit Tobramycin_int->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Inhibition leads to cluster_workflow Checkerboard Assay Workflow Start Start Prepare_Antibiotics Prepare Serial Dilutions of this compound & Beta-Lactam Start->Prepare_Antibiotics Setup_Plate Set up 96-Well Plate with Antibiotic Matrix Prepare_Antibiotics->Setup_Plate Inoculate Inoculate Plate Setup_Plate->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MICs (alone and in combination) Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret End End Interpret->End cluster_workflow Time-Kill Curve Assay Workflow Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Setup_Tubes Set up Test Tubes with Antibiotics & Inoculum Prepare_Culture->Setup_Tubes Incubate_Shake Incubate with Shaking at 35°C Setup_Tubes->Incubate_Shake Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate_Shake->Sample Repeatedly Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates at 35°C for 18-24h Plate->Incubate_Plates Count_Colonies Count CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Analyze Analyze for Synergy Plot_Data->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tobramycin Concentration for Selection of Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing tobramycin concentration for the selection of resistant bacterial strains.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments to select for this compound-resistant bacteria.

Q1: What is the optimal concentration of this compound to start my selection experiment?

A1: The ideal starting concentration of this compound depends on the bacterial species and its baseline susceptibility. A common practice is to begin with a sub-lethal concentration, often at or slightly below the Minimum Inhibitory Concentration (MIC) of the wild-type strain.[1][2] For example, one study initiated an experiment with 0.6 μg/ml this compound, which was a sublethal concentration for their Pseudomonas aeruginosa strain.[1] Another approach is to start at half the MIC.[3] It is crucial to first determine the MIC of your specific bacterial strain before starting the selection protocol.[4][5]

Q2: I am not observing any resistant colonies after plating on this compound-containing agar. What could be the issue?

A2: Several factors could contribute to the lack of resistant colonies:

  • This compound Concentration is Too High: The selective concentration might be too stringent, killing all cells, including potential mutants. Consider lowering the this compound concentration in your plates.

  • Insufficient Bacterial Inoculum: The number of bacteria plated might be too low to contain pre-existing resistant mutants. Ensure you are plating a high-density culture (e.g., from a stationary phase broth culture).

  • Inappropriate Growth Conditions: Ensure the incubation time, temperature, and atmospheric conditions are optimal for the growth of your bacterial species.[6] For instance, the efficacy of aminoglycosides like this compound can be reduced under anaerobic conditions.[7]

  • Spontaneous Mutation Rate: The spontaneous mutation rate for this compound resistance in your strain might be very low. In such cases, a multi-step selection process using gradually increasing concentrations of this compound (serial passage) might be more effective than a single-step high-concentration selection.[8][9]

Q3: My selected colonies grow on this compound plates, but their MIC is not significantly higher than the wild-type. Are they truly resistant?

A3: This could indicate a few possibilities:

  • Low-Level Resistance or Tolerance: The selected mutants may have acquired a mechanism conferring only a small increase in resistance. This is common in the initial stages of resistance development.[2]

  • Heteroresistance: The population might be heterogeneous, containing a mix of susceptible and resistant cells. When re-streaked, the susceptible majority might overgrow. To confirm resistance, perform an MIC test on a single, well-isolated colony from the selective plate.

  • Incorrect MIC Determination: Review your MIC determination protocol (broth microdilution or agar dilution) to ensure it is performed correctly according to established guidelines like those from the Clinical and Laboratory Standards Institute (CLSI).[4][5][10]

Q4: How can I increase the selection pressure to obtain highly resistant strains?

A4: To select for higher levels of resistance, a gradual increase in the this compound concentration is recommended. This can be achieved through:

  • Serial Passage Experiments: This method involves repeatedly culturing the bacteria in liquid media with progressively higher concentrations of this compound.[8][9] For example, you can start with a sub-MIC concentration and double the concentration every few passages.[3][11]

  • Gradient Plates: Agar plates with a concentration gradient of this compound can be used. Bacteria are streaked from the low-concentration to the high-concentration end, and colonies growing at higher concentrations are selected.[6]

Q5: What are the common mechanisms of this compound resistance I should be aware of?

A5: Bacteria can develop resistance to this compound through several mechanisms:

  • Enzymatic Modification: Bacteria may produce enzymes, such as aminoglycoside-modifying enzymes (AMEs), that inactivate this compound by adding chemical groups to the antibiotic molecule.[12][13]

  • Reduced Uptake or Increased Efflux: Mutations can alter the bacterial cell membrane, reducing the uptake of this compound or increasing its expulsion from the cell via efflux pumps.[7][11][14]

  • Target Modification: Changes in the bacterial ribosome, the target of this compound, can prevent the antibiotic from binding and inhibiting protein synthesis.[12][13] Mutations in genes like fusA1 have been shown to confer this compound resistance.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound susceptibility and resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species

Bacterial SpeciesMIC Range (µg/mL)Notes
Pseudomonas aeruginosa0.25 - >2048MICs can be significantly higher in biofilm-grown bacteria and clinical isolates from cystic fibrosis patients.[11][15][16][17]
Escherichia coli≤ 0.20 - 64Varies depending on the strain and resistance mechanisms present.[18][19][20][21]
Acinetobacter baumannii~1.0Ancestral MIC reported in one study before experimental evolution.[3]
Staphylococcus aureus≤ 0.20Generally highly susceptible to this compound.[18]
Klebsiella pneumoniae≤ 0.8Most strains are susceptible at this concentration.[22]

Table 2: Example this compound Concentrations Used in Resistance Selection Experiments

Experimental ApproachStarting this compound ConcentrationEscalation StrategyTarget OrganismReference
Serial Passage0.5 x MICDoubling concentration every 72 hoursP. aeruginosa & A. baumannii[3]
Serial Passage0.6 µg/mLIncreased by 50% every 4 daysP. aeruginosa[1]
Gradient PlatesN/A (gradient)Selection from higher concentration zonesP. aeruginosa[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in selecting and characterizing this compound-resistant bacteria.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[4][5][23]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile multichannel pipette and reservoirs

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Prepare this compound Dilutions: Create a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate the Plate: Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[5]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.[4]

Selection of Resistant Mutants by Serial Passage

This protocol is used to gradually select for bacteria with increased resistance to this compound.[8][9]

Materials:

  • Bacterial culture

  • Culture tubes or flasks

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth or Mueller-Hinton Broth)

  • This compound stock solution

Procedure:

  • Initial MIC Determination: Determine the MIC of the parental bacterial strain.

  • Day 1: Inoculate a culture tube containing fresh broth and a sub-MIC concentration of this compound (e.g., 0.5 x MIC) with the parental strain. Incubate overnight under appropriate conditions.

  • Day 2 (and subsequent days):

    • Determine the MIC of the culture from the previous day.

    • Inoculate a new tube containing fresh broth and a higher concentration of this compound (e.g., the sub-MIC concentration from the previous day's culture or a two-fold increase) with a small volume of the overnight culture.[8]

  • Repeat: Continue this process for a desired number of days or until a target level of resistance is achieved.[8]

  • Isolate and Characterize Mutants: At various points during the experiment, plate the culture on non-selective agar to obtain single colonies. Characterize the resistance level of these individual isolates by determining their MIC.

Visualizations

Mechanisms of this compound Action and Resistance

Tobramycin_Action_Resistance cluster_Cell Bacterial Cell cluster_Membrane Cell Envelope cluster_Cytoplasm Cytoplasm cluster_Resistance Resistance Mechanisms Outer Membrane Outer Membrane Inner Membrane Inner Membrane Outer Membrane->Inner Membrane Ribosome Ribosome Inner Membrane->Ribosome Binds to 30S subunit Efflux Efflux Pump Inner Membrane->Efflux Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibits Cell Death Cell Death Protein Synthesis->Cell Death Leads to Tobramycin_ext This compound (extracellular) Tobramycin_ext->Outer Membrane Uptake AMEs Aminoglycoside- Modifying Enzymes AMEs->Tobramycin_ext Inactivates Efflux->Tobramycin_ext Expels Target_Mod Ribosomal Modification Target_Mod->Ribosome Alters binding site

Caption: Mechanisms of this compound action and bacterial resistance.

Experimental Workflow for Selecting this compound-Resistant Mutants

Selection_Workflow Start Start with Wild-Type Bacterial Strain MIC_initial Determine Initial MIC (Broth Microdilution) Start->MIC_initial Selection Select for Resistance MIC_initial->Selection Serial_Passage Serial Passage in Increasing [this compound] Selection->Serial_Passage Gradient_Plate Gradient Agar Plate Selection->Gradient_Plate Isolate Isolate Single Colonies on Non-Selective Agar Serial_Passage->Isolate Gradient_Plate->Isolate MIC_final Determine MIC of Isolated Colonies Isolate->MIC_final Characterize Further Characterization (e.g., Genome Sequencing) MIC_final->Characterize Resistant_Strain Confirmed Resistant Strain Characterize->Resistant_Strain

Caption: Workflow for selecting and confirming this compound resistance.

References

Technical Support Center: Tobramycin Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tobramycin in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.

Issue EncounteredPotential CauseRecommended Solution
Unexpectedly rapid degradation of this compound solution at neutral pH. Oxidation: this compound is susceptible to oxidation at neutral pH, which is a major degradation pathway.[1][2] This can be accelerated by the presence of metal ions.Minimize exposure to oxygen by working under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant, such as sodium sulfite, to the formulation.[3] Use high-purity water and chelating agents like edetate disodium (EDTA) to sequester metal ions, though caution is advised as EDTA has also been observed to increase degradation in some contexts.[3]
Discoloration (yellowing) of the this compound solution. Oxidative Degradation: The development of a yellow color is often one of the first signs of oxidative degradation of this compound.[3] The presence of certain excipients, like polysorbate 80, can accelerate color development.[3]Follow the recommendations for preventing oxidation. If excipients are present, evaluate their potential to contribute to color change. Store solutions protected from light.
Precipitate formation in the this compound solution. pH Shift: A significant change in the pH of the solution can affect the solubility of this compound or other components in the formulation.Ensure the solution is adequately buffered to maintain a stable pH. Regularly monitor the pH of the solution throughout the experiment.
Incompatibility with other components: this compound may be incompatible with other drugs or excipients in the solution, leading to precipitation. For instance, it is known to be incompatible with beta-lactam antibiotics.[4]Review the compatibility of all components in the formulation. A comprehensive list of compatible and incompatible solutions and drugs should be consulted.[4][5]
Inconsistent results in stability studies. Analytical Method Variability: The analytical method used to quantify this compound may not be robust or properly validated, leading to inconsistent measurements. This compound's lack of a UV chromophore makes direct analysis challenging.[1]Ensure the analytical method is validated for specificity, linearity, accuracy, and precision. Methods like HPLC with pre-column derivatization or High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) are suitable for stability-indicating assays.[6][7]
Environmental Factors: Fluctuations in storage temperature or exposure to light can lead to variable degradation rates.Maintain stringent control over environmental conditions. Use calibrated temperature-controlled chambers and protect solutions from light.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound in an aqueous solution?

This compound primarily degrades through two main pathways:

  • Hydrolysis: This occurs at pH extremes.[8][9]

    • In acidic solutions, this compound hydrolyzes to form kanosamine and nebramine.[10][11]

    • In basic solutions, the hydrolysis products include deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[9][10]

  • Oxidation: At neutral pH, oxidation is the predominant degradation mechanism.[1][2] This process can lead to the formation of several products, including nebramine, deoxystreptamine, and deoxystreptamine-kanosaminide.[1]

2. How does pH affect the stability of this compound?

This compound is most stable at a neutral pH, although oxidation can still occur.[10][11] It is very stable against hydrolysis at neutral pH.[9] However, its degradation via hydrolysis is accelerated under both acidic and basic conditions.[8][9]

3. What is the influence of temperature on this compound degradation?

Increased temperature accelerates the degradation of this compound, following Arrhenius kinetics.[8] For example, in a pH 7 phosphate buffer, the t90 (time for 10% degradation) is 70 hours at 80°C.[10][11] Forced degradation studies are often conducted at elevated temperatures (e.g., 60°C, 80°C, 100°C) to predict degradation rates at ambient temperatures.[8][12]

4. Can light exposure degrade this compound solutions?

Yes, photostability studies have shown that this compound can be degraded by exposure to UV light.[12] Therefore, it is recommended to protect this compound solutions from light during storage and handling.

5. What are some common excipients that can affect this compound stability?

Certain excipients can influence the stability of this compound in aqueous solutions:

  • Stabilizing Excipients: Glycerin, cyclodextrins, and sodium sulfite have been shown to reduce this compound degradation.[3]

  • Destabilizing Excipients: Borate buffers at concentrations higher than 0.5%, sodium chloride, polysorbate 80, and edetate disodium have been observed to increase the degradation rate of this compound.[3]

6. What analytical methods are suitable for stability-indicating assays of this compound?

Due to its lack of a strong UV-absorbing chromophore, direct spectrophotometric analysis of this compound is not feasible.[1] Suitable stability-indicating methods include:

  • High-Performance Liquid Chromatography (HPLC): This often involves pre-column derivatization with agents like 2,4,6-trinitrobenzenesulfonic acid or 2,4-dinitrofluorobenzene to allow for UV detection.[6][13]

  • High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD): This method is highly sensitive and can be used to monitor purity and degradation products at various stages of production and in stability studies.[7][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high specificity and can be used to identify degradation products.[15]

Quantitative Data Summary

Table 1: Kinetic Parameters for this compound Hydrolysis

SolutionTemperaturePseudo First-Order Rate Constant (s⁻¹)Activation Energy (Ea) (kcal/mol)
1 N HCl60°C1.7 x 10⁻⁷32
1 N HCl80°C2.7 x 10⁻⁶32
1 N HCl100°C2.8 x 10⁻⁵32
1 N KOH80°C1 x 10⁻⁸15

Data sourced from Brandl and Gu, 1992.[9]

Table 2: Stability of this compound in the Presence of Penicillins in Human Serum

Penicillin AddedStorage Temperature (°C)t90 (hours)
None (Control)0>48
None (Control)23>48
None (Control)37>48
Ampicillin019
Ampicillin2316.5
Ampicillin3720
Carbenicillin036
Carbenicillin2310
Carbenicillin3712
Penicillin G048
Penicillin G2344
Penicillin G3716

t90 is the time for 10% degradation of this compound. Data adapted from a study on this compound-penicillin mixtures.[16]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).

    • For acid hydrolysis, transfer an aliquot of the stock solution to a suitable container and add an equal volume of 2 N HCl.

    • For base hydrolysis, transfer an aliquot of the stock solution to a suitable container and add an equal volume of 2 N NaOH.

  • Stress Conditions:

    • Incubate the acidic and basic solutions in a water bath or oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).[12]

  • Neutralization and Dilution:

    • After the incubation period, cool the solutions to room temperature.

    • Neutralize the acidic solution with an appropriate amount of NaOH and the basic solution with HCl.

    • Dilute the neutralized solutions with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This protocol is a general guideline and may require optimization.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common ratio is 55:45 (v/v).[12]

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Prepare the sample solutions (from the stability study) at a similar concentration range.

  • Derivatization:

    • To a specific volume of each standard and sample solution, add the derivatizing agent (e.g., 2,4-dinitrofluorobenzene).

    • The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific time (e.g., 20 minutes).[6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 250mm x 4.6mm, 5µm).[12]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

    • Detection Wavelength: The detection wavelength will depend on the derivatizing agent used (e.g., 365 nm).[6]

    • Injection Volume: Inject a consistent volume (e.g., 10 µL) of the derivatized standards and samples.

  • Data Analysis:

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Tobramycin_Degradation_Pathways cluster_acid Acidic Conditions cluster_neutral Neutral Conditions cluster_basic Basic Conditions Tobramycin_Acid This compound Kanosamine Kanosamine Tobramycin_Acid->Kanosamine Hydrolysis Nebramine_Acid Nebramine Tobramycin_Acid->Nebramine_Acid Hydrolysis Tobramycin_Neutral This compound Oxidation_Products Oxidation Products (Nebramine, Deoxystreptamine, etc.) Tobramycin_Neutral->Oxidation_Products Oxidation Tobramycin_Basic This compound Deoxystreptamine Deoxystreptamine Tobramycin_Basic->Deoxystreptamine Hydrolysis Nebramine_Basic Nebramine Tobramycin_Basic->Nebramine_Basic Hydrolysis DSK Deoxystreptamine- kanosaminide Tobramycin_Basic->DSK Hydrolysis

Caption: this compound degradation pathways under different pH conditions.

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing Prep_Sol Prepare this compound Solution Stress_Cond Apply Stress Conditions (pH, Temp, Light) Prep_Sol->Stress_Cond Sampling Collect Samples at Time Intervals Stress_Cond->Sampling Derivatization Pre-column Derivatization (if required) Sampling->Derivatization Analysis HPLC/HPAE-IPAD Analysis Derivatization->Analysis Quantification Quantify this compound Concentration Analysis->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics

Caption: Workflow for a typical this compound stability study.

Troubleshooting_Tree cluster_neutral Neutral pH cluster_extreme Extreme pH cluster_inconsistent Inconsistent Results Start Unexpected Degradation? Check_Oxidation Suspect Oxidation Start->Check_Oxidation At Neutral pH Check_Hydrolysis Suspect Hydrolysis Start->Check_Hydrolysis At Extreme pH Check_Method Review Analytical Method Start->Check_Method Inconsistent Results Solution_Oxidation Use Inert Atmosphere Add Antioxidant Use Chelating Agent Check_Oxidation->Solution_Oxidation Solution Solution_Hydrolysis Adjust pH to Neutral Buffer Solution Check_Hydrolysis->Solution_Hydrolysis Solution Solution_Method Validate Method (Specificity, Linearity, etc.) Check_Method->Solution_Method Solution

References

Technical Support Center: Managing Tobramycin-Induced Cytotoxicity in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tobramycin-induced cytotoxicity in eukaryotic cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High Variability or Inconsistent Results in Cytotoxicity Assays

Potential Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a cell growth curve to determine the optimal seeding density where cells are in the logarithmic growth phase during the experiment.
This compound Preparation Prepare a fresh stock solution of this compound for each experiment. Ensure it is fully dissolved in a suitable, sterile solvent (e.g., sterile water or PBS) before diluting to final concentrations in culture medium.
Incubation Time Optimize the incubation time with this compound. Cytotoxic effects are time and concentration-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint.
Assay Interference Some assay reagents can be affected by components in the media or the drug itself. For instance, phenol red in media can interfere with colorimetric assays. Consider using phenol red-free media.
Edge Effects in Plates The outer wells of a microplate are prone to evaporation, leading to altered concentrations and cell stress. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.

Issue 2: Unexpectedly High or Low Cytotoxicity

Potential Cause Troubleshooting Step
Cell Line Sensitivity Different cell lines exhibit varying sensitivity to this compound. A concentration that is toxic to one cell line may have no effect on another.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the IC50.
Contamination Bacterial or mycoplasma contamination can affect cell health and skew cytotoxicity results. Regularly test your cell cultures for contamination.[2]
Serum Concentration Components in fetal bovine serum (FBS) can sometimes interact with the compound being tested or affect cell susceptibility. Ensure you are using a consistent lot and concentration of FBS. High serum levels may contain inherent LDH activity, increasing background in LDH assays.[3]
Incorrect this compound Concentration Verify the calculations for your stock and working solutions. Serial dilutions should be performed carefully to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in eukaryotic cells?

A1: While this compound's primary target is the bacterial ribosome, its cytotoxicity in eukaryotic cells is largely attributed to off-target effects on mitochondria.[4] Due to the evolutionary similarities between mitochondrial and bacterial ribosomes, this compound can interfere with mitochondrial protein synthesis.[4] This leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of intrinsic apoptotic pathways.[4][5]

Q2: Which signaling pathways are activated during this compound-induced apoptosis?

A2: this compound-induced apoptosis primarily involves the intrinsic (mitochondrial) pathway. Key events include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] This triggers the activation of a caspase cascade, including initiator caspase-9 and executioner caspase-3.[4] Additionally, the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the stress-activated protein kinase (SAPK) group, can be activated, further promoting apoptosis.[4][6]

Q3: My cells show signs of necrosis rather than apoptosis. Is this expected?

A3: While apoptosis is the primary mode of cell death, high concentrations of this compound or prolonged exposure can lead to secondary necrosis. This occurs when the apoptotic process is overwhelmed or cellular energy (ATP) is depleted, preventing the orderly execution of apoptosis. Assays like Annexin V/PI staining can distinguish between early apoptotic, late apoptotic, and necrotic cells.

Q4: Can I prevent or reduce this compound-induced cytotoxicity in my experiments?

A4: Yes, co-treatment with antioxidants can mitigate this compound's cytotoxic effects. Since a major mechanism of damage is oxidative stress from ROS, antioxidants can help protect the cells. This can be useful for experiments where you need to use this compound for other purposes (e.g., as a selection agent) but want to minimize cell death.

Q5: What are typical cytotoxic concentrations of this compound?

A5: The cytotoxic concentration of this compound is highly dependent on the cell line and incubation time. It is essential to determine the IC50 value empirically for your specific experimental setup. Below is a table with example data.

Cell Line Incubation Time IC50
HEK293T72 hours58 ± 3 µg/mL[7]
Calu-3Not specifiedNo significant cytotoxicity observed[1]

Experimental Workflows and Signaling Pathways

Below are visualizations of key experimental workflows and the central signaling pathway involved in this compound cytotoxicity.

G cluster_0 Cell Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Analysis start Seed Cells in 96-well Plate treat Add this compound (Dose-Response) start->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTT or LDH Reagent incubate->add_reagent incubate_assay Incubate (Assay Specific) add_reagent->incubate_assay read Measure Absorbance (Plate Reader) incubate_assay->read calculate Calculate % Viability or % Cytotoxicity read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: General workflow for determining this compound cytotoxicity.

G cluster_cell Eukaryotic Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound mito_dys Mitochondrial Dysfunction This compound->mito_dys ros ROS Generation mito_dys->ros cyto_c Cytochrome c Release mito_dys->cyto_c jnk JNK Pathway Activation ros->jnk cas9 Caspase-9 Activation cyto_c->cas9 apoptosis Apoptosis jnk->apoptosis cas3 Caspase-3 Activation cas9->cas3 cas3->apoptosis

Caption: Key signaling pathways in this compound-induced apoptosis.

Key Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.

Materials:

  • Cells and culture medium

  • This compound

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cytotoxicity Assessment (LDH Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells and culture medium (low serum and phenol red-free recommended)

  • This compound

  • 96-well clear flat-bottom plates

  • Commercial LDH Cytotoxicity Assay Kit (contains reaction mix and stop solution)[3]

  • Microplate reader (490 nm and 680 nm wavelengths)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-2 as described in the MTT assay protocol. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the kit's lysis buffer 30 minutes before the end of incubation.

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired time.

  • Sample Collection: Centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • Reaction: Add 50 µL of the LDH Reaction Mixture to each well.[3]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[3]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[3]

  • Measurement: Measure absorbance at 490 nm (primary) and 680 nm (background).[3]

  • Analysis: Subtract the 680 nm reading from the 490 nm reading. Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for spontaneous and maximum release.

Detection of Reactive Oxygen Species (DCFDA/H2DCFDA Assay)

This assay measures intracellular ROS levels using a fluorescent probe.

Materials:

  • Cells and culture medium (phenol red-free)

  • This compound

  • 96-well black, clear-bottom plates

  • DCFDA/H2DCFDA reagent (e.g., 20 mM stock in DMSO)[10]

  • Assay Buffer (e.g., PBS or HBSS)

  • Positive control (e.g., Tert-Butyl hydroperoxide, TBHP)[10]

  • Fluorescence microplate reader (Ex/Em = 485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired time (typically shorter, e.g., 1-6 hours).

  • Staining:

    • Remove the treatment medium and wash cells once with 1X Assay Buffer.

    • Add 100 µL of DCFDA working solution (e.g., 20 µM in Assay Buffer) to each well.[10]

    • Incubate for 30-45 minutes at 37°C in the dark.[10][11]

  • Measurement: Remove the DCFDA solution, add 100 µL of Assay Buffer, and immediately measure fluorescence at Ex/Em = 485/535 nm.[11][12]

  • Analysis: Normalize the fluorescence intensity of treated samples to that of untreated controls.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells and culture medium

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (typically provided in kits)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge all cells at ~500 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[13]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[13][14]

    • Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution.[13][14]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13][14]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

References

Technical Support Center: Overcoming Tobramycin Resistance in Laboratory Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming tobramycin resistance in laboratory bacterial strains.

Frequently Asked Questions (FAQs)

Q1: My bacterial strain shows high-level resistance to this compound. What are the common resistance mechanisms I should consider?

A1: High-level this compound resistance in laboratory strains is typically mediated by one or a combination of the following mechanisms:

  • Enzymatic Modification: The most prevalent mechanism is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes alter the structure of this compound, preventing it from binding to its ribosomal target. The main classes of AMEs are:

    • Aminoglycoside Acetyltransferases (AACs): Catalyze the transfer of an acetyl group.

    • Aminoglycoside Phosphotransferases (APHs): Catalyze the transfer of a phosphate group.

    • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the transfer of a nucleotidyl group.

  • Reduced Uptake and Efflux: Bacteria can limit the intracellular concentration of this compound by reducing its uptake or actively pumping it out of the cell using efflux pumps, such as the MexXY-OprM system in Pseudomonas aeruginosa.[1][2][3]

  • Target Site Modification: Alterations in the 16S rRNA, the binding site of this compound on the 30S ribosomal subunit, can reduce the drug's affinity and lead to resistance.

Q2: How can I determine which resistance mechanism is present in my bacterial strain?

A2: A combination of phenotypic and genotypic tests can help identify the resistance mechanism:

  • Phenotypic Assays:

    • Synergy testing with a beta-lactam: If the resistance is primarily due to outer membrane impermeability, a beta-lactam antibiotic can damage the cell wall and enhance this compound uptake, resulting in a synergistic effect.

    • Efflux pump inhibitor (EPI) assay: A significant decrease in the this compound Minimum Inhibitory Concentration (MIC) in the presence of an EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) suggests the involvement of efflux pumps.[3]

  • Genotypic Assays:

    • PCR and DNA sequencing: These methods can be used to detect the presence of known genes encoding AMEs or mutations in genes associated with efflux pumps or ribosomal targets.

Q3: What are the primary strategies to overcome this compound resistance in the laboratory?

A3: Several strategies can be employed to restore this compound susceptibility:

  • Combination Therapy: Using this compound in combination with other antimicrobial agents can create a synergistic effect. Common combinations include:

    • Beta-lactams (e.g., piperacillin, ceftazidime, imipenem): These agents disrupt cell wall synthesis, increasing the permeability of the bacterial membrane to this compound.[4][5]

    • Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, leading to increased intracellular accumulation of this compound.

  • Adjuvants and Novel Formulations:

    • AME Inhibitors: Small molecules that inhibit the activity of AMEs can be co-administered with this compound to protect it from inactivation.

    • Novel this compound Analogs and Conjugates: Chemical modification of the this compound molecule can prevent its recognition by AMEs. Conjugating this compound to other molecules, such as EPIs or cell-penetrating peptides, can enhance its uptake and efficacy.[6][7]

Troubleshooting Guides

Issue 1: No reduction in this compound MIC with a beta-lactam combination.
Possible Cause Troubleshooting Step
Resistance is primarily due to an AME.Test for the presence of AME genes using PCR. Evaluate the efficacy of known AME inhibitors in combination with this compound.
The beta-lactam used is not effective against the specific strain.Verify the susceptibility of the strain to the chosen beta-lactam. Try a different class of beta-lactam or a combination with a beta-lactamase inhibitor.
The experimental conditions for the synergy assay are not optimal.Ensure proper inoculum density and incubation conditions as per CLSI guidelines for checkerboard or time-kill assays.
Issue 2: An efflux pump inhibitor does not significantly lower the this compound MIC.
Possible Cause Troubleshooting Step
Efflux is not the primary mechanism of resistance.Investigate other resistance mechanisms, such as enzymatic modification or target site mutation.
The specific efflux pump is not inhibited by the chosen EPI.Try a different EPI with a broader spectrum of activity.
The concentration of the EPI is suboptimal.Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI.

Data Presentation

Table 1: Effect of Efflux Pump Inhibitors (EPIs) on this compound MIC against Pseudomonas aeruginosa

StrainThis compound MIC (µg/mL)This compound MIC with PAβN (µg/mL)This compound MIC with Curcumin (µg/mL)Fold Reduction with PAβNFold Reduction with Curcumin
Isolate 15121286448
Isolate 2256643248
Isolate 3128321648
Isolate 4>1024256128>4>8
Isolate 56416848

Data compiled from studies on clinical isolates of P. aeruginosa.[8]

Table 2: Synergistic Effect of a Niclosamide-Tobramycin Hybrid Adjuvant with Cefiderocol against Pandrug-Resistant P. aeruginosa

StrainCefiderocol MIC (µg/mL)Cefiderocol MIC with 8 µg/mL Niclosamide-Tobramycin Hybrid (µg/mL)Fold Reduction
PA25980.2532

This data demonstrates the potential of hybrid adjuvants to restore the activity of other antibiotics against highly resistant strains.[6][9][10]

Table 3: Synergy of this compound with Beta-Lactams against this compound-Resistant P. aeruginosa

StrainThis compound MIC (mg/L)Ceftazidime MIC (mg/L)This compound MIC in Combination (mg/L)Ceftazidime MIC in Combination (mg/L)FICIInterpretation
MDR Isolate 1322568640.5Synergy
MDR Isolate 26412816320.5Synergy
MDR Isolate 316>25641280.75Additive

FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 = Synergy; >0.5 - 4 = Additive/Indifference; > 4 = Antagonism.[11][12][13][14]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • This compound stock solution

  • Serial dilution equipment

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10^6 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of ~7.5 x 10^5 CFU/mL and a final volume of 100 µL.

  • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and a second antimicrobial agent (e.g., a beta-lactam) along the y-axis.

  • The final volume in each well after adding the bacterial inoculum should be 100 µL.

  • Inoculate the wells with the bacterial suspension as described in the MIC protocol.

  • Incubate the plate under the same conditions as for the MIC determination.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results as described in the caption for Table 3.

Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This fluorometric assay measures the accumulation of the fluorescent dye EtBr, an efflux pump substrate.

Materials:

  • Fluorometer or fluorescence microplate reader

  • Black, clear-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

  • Ethidium Bromide (EtBr) solution

  • Glucose

  • Efflux pump inhibitor (e.g., CCCP) as a positive control

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase and wash the cells with PBS.

  • Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.4).

  • Add the bacterial suspension to the wells of the microplate.

  • Add EtBr to a final concentration that is non-toxic but allows for fluorescence detection.

  • To energize the efflux pumps, add glucose to the wells.

  • Measure the fluorescence over time at an appropriate excitation/emission wavelength (e.g., 530/600 nm for EtBr).

  • A lower fluorescence signal in the test strain compared to an efflux-deficient control strain indicates active efflux. The addition of an EPI should increase the fluorescence signal in the test strain.

Visualizations

Tobramycin_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane & Wall cluster_cytoplasm Cytoplasm tobramycin_ext This compound porin Porin Channel tobramycin_ext->porin Uptake tobramycin_int This compound porin->tobramycin_int efflux Efflux Pump (e.g., MexXY-OprM) efflux->tobramycin_ext tobramycin_int->efflux Efflux ribosome 30S Ribosome tobramycin_int->ribosome Binding & Inhibition of Protein Synthesis ame AMEs (AAC, APH, ANT) tobramycin_int->ame Modification modified_tob Modified this compound ame->modified_tob modified_tob->ribosome No Binding

Caption: Major mechanisms of this compound resistance in bacteria.

Overcoming_Resistance_Workflow start This compound-Resistant Bacterial Strain mic_test Determine this compound MIC start->mic_test strategy Select Strategy mic_test->strategy combo Combination Therapy strategy->combo e.g., Beta-lactam adjuvant Adjuvant/Inhibitor strategy->adjuvant e.g., EPI, AMEi analog Novel Analog strategy->analog e.g., Modified this compound checkerboard Checkerboard Assay (Synergy Testing) combo->checkerboard mic_adjuvant MIC with Adjuvant adjuvant->mic_adjuvant mic_analog MIC of Analog analog->mic_analog evaluate Evaluate MIC Reduction checkerboard->evaluate mic_adjuvant->evaluate mic_analog->evaluate success Resistance Overcome evaluate->success Significant Reduction fail Re-evaluate Strategy evaluate->fail No/Minor Reduction fail->strategy

Caption: Experimental workflow for overcoming this compound resistance.

Synergy_Testing_Logic start Checkerboard Assay Data calc_fic Calculate FICI FICI = FIC(A) + FIC(B) start->calc_fic decision Interpret FICI Value calc_fic->decision synergy Synergy (FICI <= 0.5) decision->synergy Low additive Additive/Indifference (0.5 < FICI <= 4) decision->additive Intermediate antagonism Antagonism (FICI > 4) decision->antagonism High

Caption: Logic for interpreting synergy testing results.

References

improving the solubility of tobramycin in specific experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of tobramycin in specific experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, particularly as this compound sulfate, is generally considered freely soluble in water and aqueous solutions.[1] However, its solubility can be influenced by the specific buffer system and pH. It is largely insoluble in organic solvents like ethanol and DMSO.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly dependent on pH due to its multiple amino groups. This compound has five primary amine functional groups with different pKa values, ranging from approximately 6.7 to 9.1. At acidic to neutral pH, these amino groups are protonated, rendering the molecule highly charged and thus more soluble in aqueous buffers. As the pH becomes more alkaline, the amino groups are deprotonated, reducing the molecule's overall charge and potentially leading to a decrease in solubility.

Q3: In which common laboratory buffers has the solubility of this compound been determined?

A3: Quantitative solubility data is most readily available for Phosphate-Buffered Saline (PBS). The solubility in other common buffers such as Tris, HEPES, and citrate is not as widely reported in literature. However, based on its chemical properties, this compound is expected to be soluble in these buffers, especially at slightly acidic to neutral pH.

Q4: Is heating recommended to improve the solubility of this compound?

A4: Gentle warming can be employed to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. It is advisable to monitor the solution for any signs of precipitation as it cools to room temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

Solvent/BufferpHTemperatureSolubility
WaterNot Specified25°CFreely soluble
Phosphate-Buffered Saline (PBS)7.2Not Specified~10 mg/mL[2]
EthanolNot SpecifiedNot SpecifiedInsoluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot SpecifiedInsoluble

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound Sulfate in an Aqueous Buffer:

  • Materials:

    • This compound sulfate powder

    • Desired aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile, purified water

    • Calibrated pH meter

    • Sterile conical tubes or vials

    • Magnetic stirrer and stir bar (optional)

    • 0.22 µm sterile filter

  • Procedure:

    • Determine the desired concentration of the this compound stock solution.

    • Weigh the appropriate amount of this compound sulfate powder using an analytical balance.

    • Add the powder to a sterile conical tube or vial.

    • Add a portion of the desired buffer to the tube, typically starting with 70-80% of the final volume.

    • If necessary, gently warm the solution (e.g., in a 37°C water bath) and vortex or use a magnetic stirrer to facilitate dissolution. Avoid excessive heat.

    • Once the this compound sulfate is completely dissolved, allow the solution to return to room temperature.

    • Adjust the pH of the solution to the desired value using small additions of acid (e.g., HCl) or base (e.g., NaOH) while monitoring with a calibrated pH meter. It is recommended to keep the pH in the slightly acidic to neutral range for optimal solubility.

    • Bring the solution to the final desired volume with the buffer.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile container.

    • Store the stock solution at the recommended temperature (typically 2-8°C for short-term storage or aliquoted and frozen at -20°C for long-term storage). Note that aqueous solutions are not recommended to be stored for more than one day.[2]

Troubleshooting Guide

Encountering solubility issues with this compound can be frustrating. This guide provides a systematic approach to troubleshooting these problems.

Tobramycin_Solubility_Troubleshooting cluster_failure Troubleshooting Path start Start: this compound solubility issue check_pH Is the buffer pH appropriate? (Slightly acidic to neutral is optimal) start->check_pH adjust_pH Adjust pH to a lower value (e.g., 6.0-7.4) check_pH->adjust_pH No check_concentration Is the desired concentration too high? check_pH->check_concentration Yes adjust_pH->check_concentration fail Issue persists: Contact technical support adjust_pH->fail lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes check_dissolution_method Was the dissolution method adequate? check_concentration->check_dissolution_method No lower_concentration->check_dissolution_method lower_concentration->fail improve_dissolution Use gentle warming (e.g., 37°C) and/or sonication/vortexing check_dissolution_method->improve_dissolution check_buffer_components Are there any incompatible buffer components? check_dissolution_method->check_buffer_components Yes improve_dissolution->check_buffer_components improve_dissolution->fail change_buffer Consider a different buffer system check_buffer_components->change_buffer Yes success Success: this compound dissolved check_buffer_components->success No change_buffer->success change_buffer->fail

Caption: A troubleshooting workflow for addressing this compound solubility issues.

Signaling Pathways and Experimental Workflows

The solubility of this compound is a critical factor in various experimental setups. Below is a generalized workflow where ensuring complete dissolution of this compound is a key preliminary step.

Experimental_Workflow start Start: Experiment requiring solubilized this compound prepare_buffer Prepare experimental buffer (e.g., cell culture medium, enzyme assay buffer) start->prepare_buffer dissolve_this compound Dissolve this compound in buffer (Follow solubility protocol) prepare_buffer->dissolve_this compound verify_dissolution Visually inspect for complete dissolution (No particulates) dissolve_this compound->verify_dissolution troubleshoot Troubleshoot solubility (Refer to troubleshooting guide) verify_dissolution->troubleshoot No sterilize Sterile filter the this compound solution (0.22 µm filter) verify_dissolution->sterilize Yes troubleshoot->dissolve_this compound add_to_experiment Add to experimental system (e.g., cell culture, bacterial culture, in vitro assay) sterilize->add_to_experiment incubation Incubate under experimental conditions add_to_experiment->incubation data_collection Collect and analyze data incubation->data_collection end End of experiment data_collection->end

Caption: A generalized experimental workflow highlighting the critical step of this compound dissolution.

References

factors affecting the stability of tobramycin in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of tobramycin during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution during long-term storage?

A1: The main factors influencing this compound stability are temperature, pH, light exposure, concentration, and the presence of other substances, such as excipients or other drugs.[1][2]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Generally, this compound sulfate solutions are stable at room temperature (15-30°C).[3] Some reconstituted solutions may require refrigeration (2-8°C) and have a limited shelf-life at room temperature.[3] For specific formulations, such as ophthalmic solutions, storage conditions can vary, with some requiring refrigeration while others are stable at ambient temperatures. Always refer to the manufacturer's instructions for specific storage recommendations.

Q3: What are the main degradation pathways for this compound?

A3: this compound primarily degrades through two main pathways:

  • Hydrolysis: This occurs at pH extremes (acidic or basic conditions). In acidic solutions, this compound hydrolyzes to form kanosamine and nebramine.[1][4] In basic solutions, the hydrolysis products include deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[1]

  • Oxidation: At neutral pH, which is common for many pharmaceutical formulations, the predominant degradation mechanism is auto-oxidation.[1][5]

Q4: Can this compound be mixed with other drugs?

A4: Co-formulation or admixture of this compound with other drugs, particularly beta-lactam antibiotics like penicillins, can lead to the inactivation of this compound.[6] The stability of this compound in such mixtures is dependent on the specific drug, its concentration, the temperature, and the diluent used. It is crucial to consult compatibility studies before mixing this compound with other medications.

Q5: How does freezing affect the stability of this compound solutions?

A5: this compound sulfate solutions can be stable when frozen. For instance, a 40 mg/mL reconstituted solution frozen at -10 to -20°C can be stable for up to 12 weeks.[3] However, the stability in a frozen state can be influenced by the concentration and the type of container.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration (yellowing) of the this compound solution. Oxidation of this compound, especially at neutral pH.[2] Exposure to light or elevated temperatures can accelerate this process.1. Verify the storage conditions (temperature and light exposure). 2. If the solution is intended for use, check the expiration date and consult the manufacturer's guidelines on acceptable color changes. 3. For future storage, consider using light-protected containers and ensuring the storage temperature is within the recommended range.
Precipitation observed in the this compound solution. Incompatibility with other components in the solution (e.g., excipients, other drugs). Changes in pH or temperature.1. Do not use the solution. 2. Review the composition of the solution for any known incompatibilities. 3. Verify the pH of the solution. 4. Ensure that the storage temperature has been stable and within the recommended range.
Loss of potency in the this compound sample. Degradation due to improper storage conditions (temperature, pH, light). Incompatibility with other drugs in the formulation.1. Review the storage history of the sample. 2. Perform a stability-indicating assay (e.g., HPLC) to quantify the remaining this compound and identify potential degradation products. 3. If mixed with other drugs, investigate potential incompatibilities.[6]

Quantitative Data Summary

The stability of this compound is highly dependent on its formulation and storage conditions. The following tables summarize quantitative data from various studies.

Table 1: Effect of Temperature and Formulation on the Shelf-Life of this compound Eye Drops

FormulationStorage ConditionEstimated Shelf-Life (years)
System A2-8°C>5
25°C>2
System B2-8°C>5
25°C4.58
40°C / 75% RH1.75
System C2-8°C1.58
25°CUnstable
System D2-8°C>5
25°C>2
System E2-8°C>5
25°C>2
System F2-8°C4.83
25°C<2

Data adapted from Rosasco, M. A., & Segall, A. I. (2015).[5][7]

Table 2: Degradation Kinetics of this compound in Aqueous Solution at 80°C

ConditionDegradation PathwayPseudo First-Order Rate Constant (s⁻¹)Activation Energy (kcal/mol)t₉₀ (hours)
1 N HClAcid Hydrolysis2.7 x 10⁻⁶32-
1 N KOHBase Hydrolysis1.0 x 10⁻⁸15-
pH 7 Phosphate Buffer (0.01 M)Oxidation--70

Data adapted from Brandl, M., & Gu, L. (1992).[1][4]

Table 3: Stability of this compound in Human Serum in the Presence of Penicillins

Penicillin Added (200 µg/mL)Storage Temperature (°C)t₉₀ of this compound (hours)
None (Control)0>48
23>48
37>48
Ampicillin019
2316.5
3720
Carbenicillin036
2310
3712
Penicillin G048
2344
3716

t₉₀ is the time for the this compound concentration to decline to 90% of its initial concentration. Data adapted from a study on the temperature dependence of this compound stability when mixed with penicillins in human serum.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Assay

This protocol is a synthesized example based on common practices for analyzing this compound and its degradation products.

1. Objective: To quantify the concentration of this compound in a sample and to separate it from its potential degradation products, thus indicating the stability of the drug.

2. Materials and Reagents:

  • This compound reference standard

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Tris(hydroxymethyl)aminomethane (TRIS)

  • Sulfuric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample containing this compound

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm membrane filters

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 300 x 4.6mm, 10µm)[5]

  • Data acquisition and processing software

4. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and a TRIS buffer. For example, dissolve 2 g of TRIS in 800 mL of water, add 20 mL of 1N sulfuric acid, and dilute to 2000 mL with acetonitrile.[5] The final ratio may need optimization.

  • Derivatizing Agent: Prepare a solution of 10 mg/mL of 2,4-DNFB in alcohol.[5]

  • TRIS Stock Solution: Prepare a 15 mg/mL solution of TRIS in water. Dilute a portion of this stock solution with dimethyl sulfoxide.[5]

  • Standard Solution Preparation:

    • Accurately weigh about 33 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add 1 mL of 1N sulfuric acid, dissolve in 20 mL of water, and dilute to volume with water.

    • Pipette 10.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with water.

    • Filter through a 0.45 µm membrane filter before derivatization and injection.[5]

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample equivalent to about 3 mg of this compound into a 25 mL volumetric flask.

    • Dilute to volume with water and mix thoroughly.

    • Filter through a 0.45 µm membrane filter before derivatization and injection.[5]

  • Derivatization Procedure:

    • Mix aliquots of the standard or sample solution with the derivatizing agent and the TRIS/DMSO solution.

    • Heat the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 20 minutes) to allow the derivatization reaction to complete.[8]

    • Cool the solution before injection.

5. HPLC Conditions:

  • Column: C18, 300 x 4.6mm, 10µm[5]

  • Mobile Phase: Acetonitrile:TRIS buffer (as prepared above)[5]

  • Flow Rate: 1.1 mL/min[5]

  • Detection Wavelength: 365 nm[5][9]

  • Injection Volume: 20 µL[5]

  • Column Temperature: Ambient[5]

6. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes injections of a standard solution to check for:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be > 2000.

  • Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0%.

7. Analysis: Inject the derivatized standard and sample solutions into the HPLC system. Record the peak areas of this compound.

8. Calculation: Calculate the concentration of this compound in the sample using the peak areas of the sample and the standard, and their respective concentrations.

Visualizations

Tobramycin_Degradation_Pathways cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic Conditions (Hydrolysis) cluster_neutral Neutral pH (Oxidation) This compound This compound kanosamine Kanosamine This compound->kanosamine H⁺ nebramine_acid Nebramine This compound->nebramine_acid H⁺ deoxystreptamine Deoxystreptamine This compound->deoxystreptamine OH⁻ nebramine_base Nebramine This compound->nebramine_base OH⁻ dsk Deoxystreptamine-kanosaminide This compound->dsk OH⁻ oxidation_products Oxidation Products (including Nebramine, Deoxystreptamine, and Deoxystreptamine-kanosaminide) This compound->oxidation_products O₂ Experimental_Workflow_Tobramycin_Stability start Start: this compound Sample storage Long-Term Storage (Controlled Temperature, Humidity, Light) start->storage sampling Periodic Sampling storage->sampling sample_prep Sample Preparation (Dilution, Filtration) sampling->sample_prep derivatization Derivatization (e.g., with DNFB) sample_prep->derivatization hplc_analysis HPLC Analysis derivatization->hplc_analysis data_analysis Data Analysis (Quantification of this compound and Degradation Products) hplc_analysis->data_analysis end End: Stability Report data_analysis->end

References

addressing variability in tobramycin susceptibility testing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in tobramycin susceptibility testing results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound susceptibility testing?

Variability in this compound susceptibility testing can arise from several factors, broadly categorized as methodological, biological, and interpretive. It is crucial to control these variables to ensure accurate and reproducible results.

  • Methodological Factors: Discrepancies can occur between different testing methods such as disk diffusion, Etest, and automated systems (e.g., Vitek 2, Phoenix, MicroScan).[1][2] The choice of methodology can significantly impact the final minimum inhibitory concentration (MIC) or zone diameter measurement. Additionally, technical errors in performing the tests, such as improper inoculum preparation, incorrect incubation conditions, or using expired reagents, can lead to erroneous results.[3][4]

  • Biological Factors: The specific bacterial species being tested can influence results. For example, Acinetobacter baumannii is known to present challenges in aminoglycoside susceptibility testing, with higher error rates observed.[1][2] The presence of resistance mechanisms, such as aminoglycoside-modifying enzymes (AMEs), can also lead to variable results.[1] Furthermore, the growth phase of the bacteria and the potential for biofilm formation can affect susceptibility, as bacteria in biofilms are often less susceptible to antibiotics.[5][6][7]

  • Interpretive Factors: The interpretive criteria, or breakpoints, used to classify an organism as susceptible, intermediate, or resistant are critical. Different organizations, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), publish their own breakpoint tables, which are periodically updated.[8][9][10][11][12][13] Using outdated breakpoints or applying breakpoints from one standard to results generated using a different methodology can lead to misinterpretation.[14]

Q2: My this compound zone diameters for the quality control (QC) strain are consistently out of range. What should I do?

Consistent out-of-range QC results for this compound require a systematic investigation. The first step is to examine for trends, such as zones consistently falling above or below the target range.[14] If two or more of 20 consecutive tests are out of range, a thorough investigation is necessary before reporting any results.[14]

Here is a troubleshooting workflow to address this issue:

QC_Troubleshooting start QC Results Out of Range check_method Review Methodology Adherence (e.g., EUCAST/CLSI guidelines) start->check_method check_reagents Verify Reagent Integrity - Disk potency and storage - Media quality and storage check_method->check_reagents check_qc_strain Assess QC Strain Viability - Proper storage (-70°C) - Subculturing technique check_reagents->check_qc_strain check_equipment Inspect Equipment - Incubator temperature - Dispenser calibration check_qc_strain->check_equipment investigate_batch Reproducibility Check - Test with new disk batch - Test with new media batch check_equipment->investigate_batch corrective_action Implement Corrective Actions - Retrain personnel - Replace faulty reagents/equipment investigate_batch->corrective_action document Document Findings and Actions corrective_action->document end_node Resume Testing document->end_node

Caption: Troubleshooting workflow for out-of-range this compound QC results.

Q3: We are seeing discrepancies in this compound MICs for the same isolates when using different testing methods. Why is this happening and which result should we trust?

Discrepancies between susceptibility testing methods for this compound are a known issue, particularly with automated systems when compared to the reference broth microdilution (BMD) method.[2] For instance, studies have shown that for Acinetobacter baumannii, automated systems and even manual methods like disk diffusion and Etest can produce very major and minor errors when compared to BMD.[1][2]

The BMD method is considered the gold standard for determining MICs.[2] If significant discrepancies are observed, it is recommended to:

  • Confirm with a reference method: Retest the isolates using the broth microdilution method as described by CLSI or EUCAST.

  • Review literature for known issues: Be aware of documented limitations of certain methods for specific organism-drug combinations.

  • Consider the clinical context: The choice of which result to rely on may also depend on the specific clinical situation and institutional guidelines.

Q4: How have the recent changes in CLSI breakpoints for this compound affected the interpretation of our results for Enterobacterales and Pseudomonas aeruginosa?

In 2023, the CLSI lowered the susceptible and resistant breakpoints for this compound against Enterobacterales and Pseudomonas aeruginosa.[9][10][11] These changes were based on new pharmacokinetic/pharmacodynamic (PK/PD) data and clinical evidence.[8] The updated breakpoints are more stringent, meaning that some isolates previously considered susceptible may now be classified as intermediate or resistant.

Organism GroupPrevious CLSI Breakpoint (≤S / ≥R mg/L)Current CLSI (M100-Ed33) Breakpoint (≤S / ≥R mg/L)
Enterobacterales≤4 / ≥16≤2 / ≥8
Pseudomonas aeruginosa≤4 / ≥16≤2 / ≥8

Data sourced from CLSI M100 documents.[8][9][10]

It is crucial for laboratories to adopt these updated breakpoints to ensure that susceptibility reports accurately reflect the potential for clinical efficacy.[9] The US Food and Drug Administration (FDA) may not have recognized these revised breakpoints for all commercial systems, so laboratories may need to perform a validation study to implement them.[9][15]

Troubleshooting Guides

Issue 1: Inconsistent this compound Disk Diffusion Zone Sizes

Potential Cause Troubleshooting Steps
Improper Inoculum Preparation Ensure the inoculum turbidity is standardized to a 0.5 McFarland standard. An inoculum that is too heavy will result in smaller zones, while a lighter inoculum will produce larger zones.
Incorrect Media (Mueller-Hinton Agar) Verify that the Mueller-Hinton agar (MHA) has the correct depth (4.0 ± 0.5 mm) and pH.[16] Cation concentration (Ca²⁺ and Mg²⁺) in the MHA can significantly affect aminoglycoside activity; check for lot-to-lot variability and ensure it is within the recommended range.[16]
Deterioration of this compound Disks Check the expiration date of the antibiotic disks. Ensure that disks are stored at the recommended temperature (-20°C or as per manufacturer's instructions) in a desiccated environment to prevent degradation of the antibiotic.[4]
Incorrect Incubation Incubate plates at 35 ± 2 °C for 16-20 hours in ambient air. Incubation in a CO₂-enriched atmosphere can lower the pH of the agar and affect this compound activity.
Reading of Zone Diameters Ensure proper lighting and technique when measuring zone diameters. For organisms that produce swarming growth, ignore the thin film of growth and measure the diameter of the zone of complete inhibition.

Issue 2: Unexpectedly High this compound MICs in Broth Microdilution

Potential Cause Troubleshooting Steps
Contamination of Isolate or QC Strain Perform a purity plate to ensure the culture is not contaminated. If contamination is suspected in the QC strain, subculture from an archived stock or obtain a new, certified strain.[14]
Errors in this compound Stock Solution Preparation Verify the calculations for the preparation of the this compound stock solution and subsequent dilutions. Ensure the this compound powder is of high quality and has been stored correctly.
Cation Content of Cation-Adjusted Mueller-Hinton Broth (CAMHB) The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the broth is critical for aminoglycoside activity. Use CAMHB with cation concentrations within the CLSI or EUCAST recommended ranges. Lot-to-lot variation in media can be a significant source of error.
Presence of Biofilm Some bacteria can form biofilms in the wells of microtiter plates, leading to increased resistance.[5][6][7] Visually inspect the wells for evidence of biofilm formation. Consider using alternative methods or specific protocols for biofilm susceptibility testing if this is suspected.
Inherent or Acquired Resistance The isolate may possess intrinsic or acquired resistance mechanisms to this compound, such as the production of aminoglycoside-modifying enzymes or alterations in the ribosomal binding site.[1] Molecular methods can be used to detect the presence of known resistance genes. The emergence of heteroresistance, where a subpopulation of cells exhibits higher resistance, can also lead to variable MICs.[17]

Key Experimental Protocols

Broth Microdilution (BMD) for this compound MIC Determination (Adapted from CLSI M07)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

BMD_Protocol prep_tobra Prepare this compound Stock Solution dilute_tobra Perform Serial Dilutions of this compound in Microtiter Plate prep_tobra->dilute_tobra prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->dilute_tobra prep_inoculum Prepare 0.5 McFarland Standardized Inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate dilute_tobra->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for this compound Broth Microdilution (BMD) testing.

Detailed Steps:

  • Prepare this compound Stock Solution: Accurately weigh a certified standard of this compound powder and dissolve it in a suitable solvent to create a concentrated stock solution.

  • Prepare Inoculum: Select several colonies of the test organism from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Microtiter Plate: Using Cation-Adjusted Mueller-Hinton Broth (CAMHB), perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) for this compound Susceptibility Testing (Adapted from CLSI M02)

This protocol describes the standardized disk diffusion method for assessing this compound susceptibility.

Disk_Diffusion_Protocol prep_inoculum Prepare 0.5 McFarland Standardized Inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar (MHA) Plate prep_inoculum->streak_plate apply_disk Apply 10 µg this compound Disk streak_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret as S, I, or R using CLSI/EUCAST Breakpoints measure_zone->interpret

Caption: Workflow for this compound Disk Diffusion testing.

Detailed Steps:

  • Prepare Inoculum: As described in the BMD protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Apply this compound Disk: Aseptically place a 10 µg this compound disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35 ± 2 °C for 16-18 hours in ambient air.

  • Measure and Interpret: After incubation, measure the diameter of the zone of complete inhibition in millimeters. Compare the measurement to the established clinical breakpoints from CLSI or EUCAST to determine if the organism is susceptible (S), intermediate (I), or resistant (R).

References

minimizing the inactivation of tobramycin by acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the inactivation of tobramycin due to acidic or basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A1: this compound is most stable in the neutral pH range.[1][2] While it can tolerate a pH range from 3.0 to 6.5 in some commercial formulations, significant degradation occurs at extreme acidic or basic pH.[3] For experimental purposes, maintaining a pH between 6.0 and 8.0 is recommended to minimize degradation.

Q2: What are the primary degradation pathways for this compound under acidic and basic conditions?

A2: Under acidic conditions (e.g., in 1 N HCl), this compound undergoes hydrolysis, yielding kanosamine and nebramine as primary degradation products.[3][4] In basic solutions (e.g., in 1 N KOH), the main degradation pathway is also hydrolysis, but it results in the formation of deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[3][4] At neutral pH, the primary degradation mechanism is oxidation.[1][5]

Q3: I observed a yellow discoloration in my this compound solution. What does this indicate?

A3: A yellow coloration in a this compound solution is often one of the first visual indicators of degradation, particularly oxidation, which is more prevalent at neutral pH.[5] If your solution has changed color, it is advisable to re-prepare the solution or verify its concentration and purity before use.

Q4: How should I prepare and store this compound solutions to ensure stability?

A4: To prepare a stable solution, reconstitute this compound sulfate powder in sterile water for injection, 0.9% sodium chloride, or 5% dextrose solution.[6] For short-term storage, refrigerated conditions (2°C to 8°C or 36°F to 46°F) are recommended, which can maintain stability for up to 96 hours after reconstitution.[7] If refrigeration is not possible, solutions can be kept at room temperature (up to 25°C or 77°F) but should be used within 24-28 hours.[7][8] Protect solutions from light.[8]

Q5: Can I mix this compound with other drugs in the same solution?

A5: It is generally not recommended to premix this compound with other drugs, especially beta-lactam antibiotics like penicillins and cephalosporins, as they can inactivate this compound.[6] If co-administration is necessary, they should be administered separately. Always consult compatibility charts and literature before mixing this compound with any other compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of this compound Potency - Inappropriate pH of the solution (too acidic or basic).- Prolonged storage at room temperature.- Exposure to light.- Co-formulation with incompatible substances (e.g., beta-lactams).- Adjust the pH of your solution to the neutral range (6.0-8.0).- Store solutions under refrigeration (2-8°C) and use them within the recommended time frame.- Protect solutions from light by using amber vials or covering the container.- Avoid mixing this compound with other drugs unless compatibility is confirmed.
Visible Particulate Matter or Cloudiness - Degradation of this compound leading to insoluble products.- Contamination of the solution.- Discard the solution immediately.- Prepare a fresh solution using sterile techniques and high-purity reagents.
Unexpected Chromatographic Peaks (HPLC analysis) - Presence of degradation products due to pH instability or oxidation.- Impurities in the this compound standard or reagents.- Confirm the identity of the extra peaks by comparing with known degradation product standards (kanosamine, nebramine, etc.).- Perform forced degradation studies to identify potential degradation products under your experimental conditions.- Ensure the purity of your this compound standard and use high-purity solvents and reagents for your mobile phase.

Quantitative Data Summary

Table 1: pH-Dependent Degradation of this compound

Condition Degradation Pathway Primary Degradation Products Pseudo First-Order Rate Constant (at 80°C) Activation Energy
Acidic (1 N HCl) HydrolysisKanosamine, Nebramine2.7 x 10⁻⁶ s⁻¹[3]32 kcal/mol[3]
Basic (1 N KOH) HydrolysisDeoxystreptamine, Nebramine, Deoxystreptamine-kanosaminide1.0 x 10⁻⁸ s⁻¹[3]15 kcal/mol[3]
Neutral (pH 7) OxidationDeoxystreptamine, Nebramine, Deoxystreptamine-kanosaminidet₉₀ = 70 hours (at 80°C)[3]Not specified

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled acidic and basic conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 2N

  • Sodium hydroxide (NaOH), 2N

  • High-purity water

  • pH meter

  • HPLC system with UV or Charged Aerosol Detector (CAD)

  • C18 HPLC column

2. Procedure: a. Acid Degradation: i. Prepare a stock solution of this compound in high-purity water. ii. To 1 mL of the this compound stock solution, add 1 mL of 2N HCl. iii. Reflux the mixture at 60°C for 30 minutes.[9] iv. Cool the solution to room temperature and neutralize with 2N NaOH. v. Dilute the solution to a suitable concentration for HPLC analysis.

b. Base Degradation: i. To 1 mL of the this compound stock solution, add 1 mL of 2N NaOH. ii. Reflux the mixture at 60°C for 30 minutes.[9] iii. Cool the solution to room temperature and neutralize with 2N HCl. iv. Dilute the solution to a suitable concentration for HPLC analysis.

c. HPLC Analysis: i. Analyze the undergraded this compound solution and the acid- and base-degraded samples by a validated HPLC method. ii. Monitor for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantification of this compound in solution using HPLC with UV detection. Since this compound lacks a strong UV chromophore, pre-column derivatization is often necessary.

1. Materials:

  • This compound sample solution

  • 2,4-Dinitrofluorobenzene (DNFB) reagent

  • Tris(hydroxymethyl)aminomethane buffer

  • Acetonitrile (HPLC grade)

  • High-purity water

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 3.9 x 300 mm, L1 packing)

2. Procedure: a. Derivatization: i. Mix the this compound sample with the DNFB derivatizing reagent and Tris buffer. ii. Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to allow for the derivatization reaction to complete.[10]

b. HPLC Analysis: i. Set the mobile phase composition (e.g., a mixture of acetonitrile and buffer). ii. Set the flow rate (e.g., 1.2 mL/min). iii. Set the UV detector wavelength to 365 nm.[10] iv. Inject the derivatized sample onto the HPLC system. v. Quantify the this compound concentration by comparing the peak area to a standard curve of derivatized this compound standards.

Visualizations

cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic Conditions (Hydrolysis) Tobramycin_Acid This compound Kanosamine Kanosamine Tobramycin_Acid->Kanosamine H+ Nebramine_Acid Nebramine Tobramycin_Acid->Nebramine_Acid H+ Tobramycin_Base This compound Deoxystreptamine Deoxystreptamine Tobramycin_Base->Deoxystreptamine OH- Nebramine_Base Nebramine Tobramycin_Base->Nebramine_Base OH- Deoxystreptamine_kanosaminide Deoxystreptamine-kanosaminide Tobramycin_Base->Deoxystreptamine_kanosaminide OH-

Caption: this compound degradation pathways under acidic and basic conditions.

start Start: Prepare this compound Solution stress Apply Stress Condition (e.g., Acid/Base, Heat) start->stress neutralize Neutralize Solution stress->neutralize hplc HPLC Analysis neutralize->hplc analyze Analyze Chromatogram for Degradation Products hplc->analyze

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Managing Tobramycin Adsorption to Labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tobramycin adsorption to laboratory surfaces. Adsorption to labware can lead to inaccurate quantification, reduced effective concentration, and variability in experimental results.

Troubleshooting Guide

This guide addresses common issues related to this compound adsorption in a question-and-answer format.

Problem: I am observing lower than expected this compound concentrations in my aqueous solutions. What could be the cause?

Possible Cause: this compound, a cationic aminoglycoside antibiotic, is known to adsorb to negatively charged surfaces, particularly glass. This can lead to a significant reduction in the concentration of the drug in your working solutions. At dilute concentrations, a substantial amount of this compound can be lost due to adsorption to the container surface.[1]

Solution:

  • Material Selection: Whenever possible, use polypropylene (PP) labware instead of glass for preparing and storing this compound solutions.[1] While not entirely immune to adsorption, polypropylene generally exhibits lower binding of positively charged molecules compared to glass.

  • Low-Binding Labware: For sensitive applications, consider using commercially available low-binding microplates and tubes. These are often treated to have a neutral, hydrophilic surface that minimizes molecular interactions.[2]

  • pH Adjustment: The pH of your solution can influence the charge of both this compound and the labware surface. This compound is polycationic at physiological pH. In some cases, adjusting the pH of the diluent to be more acidic or basic can help prevent adsorption to glass surfaces.[1] However, be mindful of the stability of this compound, as it undergoes hydrolysis at pH extremes.[3][4]

  • Surface Passivation: For glassware that must be used, siliconizing the surface can create a hydrophobic barrier that prevents adsorption.[5][6]

Problem: My experimental results with this compound are inconsistent and show high variability.

Possible Cause: Inconsistent adsorption across different batches of labware or even within the same multi-well plate can lead to significant variability in your results. The surface properties of plastics can vary between manufacturers and even between different lots from the same manufacturer.

Solution:

  • Standardize Labware: Use labware from the same manufacturer and lot number for a given set of experiments to minimize variability.

  • Pre-treatment of Surfaces: Consider pre-treating your labware to block potential binding sites.

    • Detergents: Including a low concentration of a non-ionic detergent, such as Tween 20 or Triton X-100, in your buffers can help prevent adsorption to plastic surfaces.[7][8][9] A concentration of around 0.05% is often a good starting point.

    • Blocking Agents: For some applications, particularly with polystyrene plates, pre-treatment with a blocking agent may be necessary. One study showed that treating polystyrene microtiter plates with Alcian blue in acetic acid allowed for the detection of this compound, which was not possible on untreated plates.[10]

  • Control Experiments: Always include appropriate controls to assess the extent of this compound loss in your experimental setup. This can be done by preparing a known concentration of this compound in your experimental buffer and incubating it in the labware for the duration of your experiment, then measuring the final concentration.

Frequently Asked Questions (FAQs)

Q1: What types of labware are best for working with this compound?

A1: Polypropylene (PP) is generally recommended over glass for handling this compound solutions to minimize adsorption.[1] For highly sensitive assays, specialized low-binding plasticware is the preferred choice.[2]

Q2: Can I use polystyrene plates for my this compound experiments?

A2: Polystyrene can exhibit significant adsorption of this compound. One study indicated that this compound detection was not possible on untreated polystyrene ELISA plates.[10] If you must use polystyrene, consider pre-treating the plates with a coating agent like Alcian blue to enable binding and detection.[10]

Q3: How can I prevent this compound from sticking to my glass pipettes and containers?

A3: The most effective way to prevent this compound adsorption to glassware is to siliconize the surfaces. This process creates a thin, hydrophobic layer of dimethyldichlorosilane that repels solutes.[5][6]

Q4: Will adding a detergent to my this compound solution affect my experiment?

A4: Non-ionic detergents like Tween 20 and Triton X-100 are generally considered mild and are often used in biological assays to prevent non-specific binding. However, it is crucial to verify that the chosen detergent and its concentration do not interfere with your specific assay or the biological activity of this compound.

Q5: How does pH affect this compound adsorption?

A5: The pH of the solution can influence the surface charge of both the labware and the this compound molecule. While adjusting the pH to be more acidic or basic has been suggested to reduce adsorption to glass, the stability of this compound must be considered. This compound is most stable at neutral pH and can degrade through hydrolysis at acidic and basic extremes.[3][4]

Q6: Are there any additives that can stabilize this compound in solution and reduce adsorption?

A6: Some excipients have been shown to improve the stability of this compound solutions. A study on this compound sulfate solutions found that glycerin, cyclodextrins, and sodium sulfite had a positive effect on stability.[11] Conversely, borate buffers at concentrations above 0.5%, sodium chloride, and polysorbate 80 were found to increase the degradation rate.[11] While these findings are related to chemical stability, reducing degradation can help maintain accurate concentrations. The impact of these additives on adsorption to labware would need to be empirically determined.

Quantitative Data Summary

Labware MaterialThis compound Adsorption PotentialMitigation StrategyReference
Glass High, especially at dilute concentrationsSiliconize the surface; Use polypropylene instead.[1][5][6]
Polystyrene HighPre-treat with Alcian blue.[10]
Polypropylene Lower than glassRecommended for general use; for sensitive assays, use low-binding tubes.[1]
Low-Binding Plastics Very LowUse for sensitive and low-concentration experiments.[2]

Key Experimental Protocols

Protocol 1: Quantification of this compound in Aqueous Solution using a Spectrophotometric Method

This protocol is adapted from a method using diphenylamine for the colorimetric determination of this compound.

Materials:

  • This compound standard solution

  • Diphenylamine (DPA) reagent (e.g., in HCl/CH3COOH)

  • Test tubes (200x18 mm)

  • Autoclave or heating block capable of 100-105 °C

  • Spectrophotometer

Procedure:

  • Prepare a standard curve of this compound in your experimental buffer.

  • In a test tube, add 1 mL of your this compound sample or standard.

  • Add 5 mL of the DPA reagent to the test tube.

  • Heat the solution for 30 minutes at 100-105 °C.

  • Allow the solution to cool to room temperature.

  • Measure the absorbance of the colored solution at 635 nm using the reagent as a blank.

  • Determine the concentration of this compound in your samples by comparing their absorbance to the standard curve.

Note: The diphenylamine reagent is light-sensitive and should be stored in the dark.

Protocol 2: Siliconizing Glassware

Materials:

  • Dimethyldichlorosilane solution (e.g., 2% in chloroform) - Caution: Handle in a chemical fume hood with appropriate personal protective equipment.

  • Glassware to be treated

  • Polypropylene forceps

  • Oven (60-80 °C)

Procedure:

  • In a chemical fume hood, pour the siliconizing solution into a glass beaker.

  • Using polypropylene forceps, immerse the glassware to be treated in the solution, ensuring all surfaces are coated.

  • Remove the glassware, allow the excess solution to drain back into the beaker, and place it on a paper towel in the fume hood to dry overnight.

  • Transfer the dry glassware to an oven and bake at 60-80 °C for at least 2 hours.

  • After baking, wash the glassware with soap and water, rinse thoroughly with deionized water, and allow it to air dry.

  • To confirm successful siliconization, place a drop of water on the treated surface; it should form a bead.

Visualizations

Tobramycin_Adsorption_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inaccurate/Low this compound Concentration or High Variability in Results CheckLabware Identify Labware Material (Glass, PS, PP) Problem->CheckLabware CheckConcentration Assess this compound Concentration (Dilute vs. Concentrated) Problem->CheckConcentration SwitchLabware Switch to Polypropylene or Low-Binding Labware CheckLabware->SwitchLabware If Glass or PS PassivateSurface Siliconize Glassware or Treat Polystyrene CheckLabware->PassivateSurface If Glass or PS must be used ModifyBuffer Add Detergent (e.g., Tween 20) or Adjust pH (with caution) CheckConcentration->ModifyBuffer If dilute solution Quantify Re-quantify this compound Concentration SwitchLabware->Quantify PassivateSurface->Quantify ModifyBuffer->Quantify Result Consistent and Accurate Results Quantify->Result

Caption: Troubleshooting workflow for addressing this compound adsorption issues.

Mitigation_Logic start Experiment with This compound Solution labware_choice Labware Selection Is it Glass or Polystyrene? Yes No (Polypropylene) start->labware_choice mitigation_options Mitigation Options Use Low-Binding Labware Siliconize Glassware Add Detergent to Buffer labware_choice:f2->mitigation_options High Adsorption Risk proceed Proceed with Experiment labware_choice:f3->proceed Lower Adsorption Risk mitigation_options->proceed

Caption: Decision logic for selecting appropriate labware and mitigation strategies.

References

optimizing delivery methods of tobramycin in aerosolization studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of aerosolized tobramycin in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the efficiency of aerosolized this compound delivery?

The efficiency of delivering this compound to the lungs via aerosolization is a multifactorial issue. Key determinants include the choice of nebulizer or inhaler, the formulation of the drug, and patient-specific factors.[1][2] The particle size of the aerosolized drug is critical; for optimal deposition in the lower airways, particles should ideally be less than 5 µm in diameter.[3][4] The combination of the nebulizer and compressor, as well as the flow rate, significantly impacts particle size and distribution.[1][3] Furthermore, the physicochemical properties of the this compound solution, such as its viscosity, surface tension, and concentration, can affect nebulizer performance.[5] For dry powder inhalers (DPIs), the particle engineering and the patient's inspiratory effort are crucial for effective delivery.[6][7]

Q2: How do different types of nebulizers compare for this compound aerosolization?

There are three main types of nebulizers used for this compound delivery: jet nebulizers, ultrasonic nebulizers, and vibrating mesh nebulizers.

  • Jet nebulizers , such as the PARI LC PLUS™, are a standard and well-studied option for this compound inhalation solution (TIS).[2][8] Their performance is dependent on the compressor used.[9]

  • Ultrasonic nebulizers can generate aerosols, but their efficiency and particle size characteristics may vary.[10]

  • Vibrating mesh nebulizers (e.g., NE-U22 Omron®, Aeroneb Go®) are often more efficient, producing a higher percentage of fine particles and resulting in less drug wastage compared to jet nebulizers.[3]

The choice of nebulizer can significantly impact the inhaled dose and particle size, therefore it is crucial to use the specific device with which the this compound formulation has been approved and studied.[1][2]

Q3: What is the optimal concentration of this compound solution for nebulization?

Research suggests that a 20% this compound sulfate solution is the optimal and maximal concentration for aerosolization, particularly with a jet nebulizer.[11] This high-strength solution can be effectively nebulized by various high-performance systems, leading to a significant increase in the respirable inhaled dose compared to standard formulations like TOBI®.[3]

Q4: Are there alternatives to nebulized this compound?

Yes, dry powder inhalers (DPIs) have been developed as an alternative to nebulization. This compound Inhalation Powder (TIP), delivered via a device like the T-326 inhaler, offers advantages such as significantly reduced administration time, increased portability, and improved patient satisfaction.[1][7][12] These formulations use technologies like PulmoSphere™ to create light, porous particles with improved flow and dispersion.[13][14]

Q5: How can I ensure the stability of my this compound formulation during experiments?

This compound is generally stable under various conditions.[1] However, certain factors can affect its integrity. For instance, exposure to high temperatures, such as in a humidifier, can lead to a reduction in concentration.[15] When preparing formulations, it's important to consider factors like pH, osmolality, and chloride concentration to ensure both stability and airway tolerance.[16] Preservative-free formulations are often preferred for inhalation to avoid airway irritation.[16]

Troubleshooting Guides

Problem 1: Low Fine Particle Fraction (FPF) or Inconsistent Particle Size

Possible Causes:

  • Inappropriate Nebulizer/Compressor Combination: The performance of a jet nebulizer is highly dependent on the compressor's flow rate.[1][9]

  • Incorrect Nebulizer Configuration: The addition of valves or holding chambers can alter the mass median aerodynamic diameter (MMAD).[10]

  • Suboptimal Formulation: The physicochemical properties of the this compound solution (viscosity, surface tension, etc.) can impact droplet size.[5]

  • Dry Powder Agglomeration: Moisture can cause spray-dried this compound particles to agglomerate, reducing the FPF.[6]

Solutions:

  • Optimize Nebulizer Setup: Ensure the nebulizer and compressor are a validated combination for this compound delivery. For jet nebulizers, experiment with different flow rates to achieve the desired particle size.[3]

  • Evaluate Nebulizer Components: Test different configurations, such as with and without valves or holding chambers, to see the effect on particle size.[10]

  • Formulation Engineering: For dry powders, consider co-spray drying with excipients like colistin to improve aerosol performance and stability.[6] Modifying the surface morphology and chemistry of particles can enhance dispersibility.[6]

  • Control Environmental Conditions: For dry powders, maintain low humidity during storage and handling to prevent moisture-induced agglomeration.[6]

Problem 2: High Drug Wastage and Environmental Contamination

Possible Causes:

  • Inefficient Nebulizer Design: Some nebulizer setups, like a plain T-piece with a jet nebulizer, can lead to significant environmental loss of the drug.[10]

  • High Residual Volume in Nebulizer: Jet nebulizers can have a significant residual volume, meaning a portion of the drug is not aerosolized.[7]

Solutions:

  • Utilize More Efficient Nebulizers: Vibrating mesh nebulizers have been shown to have significantly lower drug wastage compared to jet nebulizers.[3]

  • Employ Holding Chambers: Using a valved inflatable aerosol chamber with a jet nebulizer can substantially reduce environmental contamination.[10]

Problem 3: Inaccurate Quantification of Aerosolized this compound

Possible Causes:

  • Lack of a UV Chromophore: this compound does not have a UV absorbing chromophore, making direct UV detection challenging.[17][18]

  • Interference from Excipients: Other components in the formulation may interfere with the analytical method.[18]

Solutions:

  • Utilize Appropriate Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Several HPLC methods have been developed for this compound quantification. These often involve derivatization to introduce a chromophore or use alternative detection methods.[6][17] A direct reversed-phase HPLC method with mass spectrometry (MS) detection has also been reported.[17]

    • Colorimetric Assay: A colorimetric method can be used to quantify the amount of this compound delivered.[19]

  • Method Validation: Ensure the chosen analytical method is validated for specificity, linearity, accuracy, and precision in the presence of formulation excipients.[18]

Data Presentation

Table 1: Comparison of Nebulizer Performance for this compound Delivery

Nebulizer TypeConfigurationMass Median Aerodynamic Diameter (MMAD) (µm)Percentage of Nebulizer Charge Inhaled (%)Reference
Ultrasonic (Ultra-Neb)Standard Tubing4.329.2[10]
Ultrasonic (Ultra-Neb)With One-Way Valves1.457.6[10]
Jet (Circulaire)Plain T-piece2.4523.6[10]
Jet (Circulaire)Valved Holding Chamber1.2520.8[10]
Jet (Sidestream®)16 L/min flow rate--[3]
Vibrating Mesh (NE-U22 Omron®)High Frequency--[3]

Table 2: Performance of Spray-Dried this compound Formulations

FormulationFine Particle Fraction (FPF) (%)Storage Stability (4 weeks at 20% & 55% RH)Reference
Spray-Dried this compound~45FPF increased to ~60%[6]
Co-Spray Dried this compound & Colistin (1:1 and 1:5 molar ratios)~85FPF remained stable[6]

Experimental Protocols

Protocol 1: Particle Size Analysis using Cascade Impaction

This protocol is a standard method for determining the aerodynamic particle size distribution of an aerosol.

  • Apparatus: A multi-stage cascade impactor (e.g., Andersen Cascade Impactor).

  • Sample Preparation: Prepare the this compound solution or load the dry powder inhaler as per the experimental design.

  • Aerosol Generation: Actuate the nebulizer or DPI to generate the aerosol, drawing it through the cascade impactor at a constant, calibrated flow rate (e.g., 1 L/min).[10]

  • Drug Collection: After aerosolization is complete, carefully disassemble the impactor.

  • Drug Quantification: Wash each stage of the impactor with a suitable solvent (e.g., ultrafiltered water).[19] Quantify the amount of this compound on each stage using a validated analytical method such as HPLC or a colorimetric assay.[6][19]

  • Data Analysis: Calculate the mass of drug deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD). The Fine Particle Fraction (FPF), the percentage of particles with an aerodynamic diameter less than a specified size (e.g., 5 µm), can also be calculated.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general guideline for quantifying this compound concentrations. Specific parameters may need optimization based on the available equipment and formulation.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis, Mass Spectrometer).

  • Column: A C18 column is commonly used.[6][17]

  • Mobile Phase: The mobile phase composition will vary depending on the specific method. One example for this compound analysis is a mixture of methanol, disodium tetraborate buffer (0.1 M, pH 9.0), and water (20:20:60 v/v) with the addition of sodium octane sulfonate.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound-containing sample (e.g., from impactor stages or nebulizer residue) in a known volume of a suitable solvent.[6]

    • Filter the sample through a 0.45 µm membrane filter before injection.[18]

  • Analysis: Inject a known volume of the sample into the HPLC system.

  • Quantification: Create a calibration curve using known concentrations of a this compound standard. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow_for_Tobramycin_Aerosolization_Study cluster_prep Formulation Preparation cluster_aerosol Aerosol Generation & Characterization cluster_analysis Drug Quantification cluster_results Data Analysis Formulation This compound Formulation (Solution or Dry Powder) Aerosolization Aerosol Generation (Nebulizer/DPI) Formulation->Aerosolization ParticleSize Particle Size Analysis (e.g., Cascade Impaction) Aerosolization->ParticleSize Quantification Drug Quantification (e.g., HPLC) ParticleSize->Quantification DataAnalysis Data Analysis (MMAD, FPF, etc.) Quantification->DataAnalysis

Caption: Experimental workflow for a typical this compound aerosolization study.

Factors_Influencing_Tobramycin_Aerosol_Delivery cluster_device Delivery Device cluster_formulation Formulation cluster_patient Patient Factors center_node Optimal this compound Lung Deposition NebulizerType Nebulizer Type (Jet, Ultrasonic, Mesh) NebulizerType->center_node DPI_Design DPI Design DPI_Design->center_node Compressor Compressor Performance Compressor->center_node ParticleSize Particle Size & Distribution ParticleSize->center_node DrugConcentration Drug Concentration DrugConcentration->center_node Physicochemical Physicochemical Properties (Viscosity, pH, etc.) Physicochemical->center_node BreathingPattern Breathing Pattern BreathingPattern->center_node AirwayAnatomy Airway Anatomy AirwayAnatomy->center_node DiseaseState Severity of Lung Disease DiseaseState->center_node

Caption: Key factors influencing the delivery of aerosolized this compound.

References

Validation & Comparative

A Comparative Analysis of Tobramycin and Gentamicin Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the efficacy of two critical aminoglycoside antibiotics, tobramycin and gentamicin, against the opportunistic pathogen Pseudomonas aeruginosa. This analysis is intended to inform research, clinical trial design, and drug development efforts by presenting objective performance data and detailed experimental context.

In Vitro Susceptibility Data

Multiple studies have demonstrated that this compound generally exhibits greater in vitro potency against P. aeruginosa compared to gentamicin. This is reflected in lower Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

A key measure of an antibiotic's in vitro effectiveness is the MIC90, the concentration at which 90% of bacterial isolates are inhibited. Across various studies, this compound consistently displays a lower MIC90 against P. aeruginosa than gentamicin, indicating that a lower concentration of this compound is required to inhibit a larger proportion of clinical isolates. For susceptible strains, the MICs of gentamicin were reported to be two to four times greater than those of this compound[1].

The following tables summarize key quantitative data from comparative studies.

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) Resistance Rate (%) Source
This compound185.4[2]
GentamicinNot ReportedNot Reported19.3[2]

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Clinical Efficacy

While in vitro data provides a foundational understanding of antibiotic activity, clinical trial results are crucial for assessing real-world efficacy. A comparative clinical study involving patients with serious gram-negative rod infections found that the clinical effectiveness of gentamicin and this compound was similar[3][4]. In this study, 45.1% of patients in both the gentamicin and this compound treatment groups responded favorably[3][4].

However, the study also highlighted that clinical outcomes were significantly better in patients with urinary tract infections (66% favorable response) compared to those with wound infections, pulmonary infections, septicemia, and meningitis (26% favorable response) for both drugs[3][4]. The frequency of adverse reactions was also reported to be similar for both antibiotics[3][4].

Mechanisms of Action and Resistance

Both this compound and gentamicin are aminoglycoside antibiotics that exert their bactericidal effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. Resistance to these antibiotics in P. aeruginosa is often mediated by aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic through chemical modification, such as acetylation, phosphorylation, or adenylylation.

There are three main classes of AMEs:

  • Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group to an amino group on the antibiotic.

  • Aminoglycoside Phosphotransferases (APHs): These enzymes add a phosphate group to a hydroxyl group on the antibiotic.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group to a hydroxyl group on the antibiotic.

The specific AMEs present in a bacterial strain determine its resistance profile to different aminoglycosides.

G General Mechanism of Aminoglycoside Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance Aminoglycoside This compound / Gentamicin BacterialCell P. aeruginosa Cell Aminoglycoside->BacterialCell Enters Cell ModifiedAminoglycoside Inactive Antibiotic Ribosome 30S Ribosomal Subunit BacterialCell->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to AMEs Aminoglycoside-Modifying Enzymes (AAC, APH, ANT) AMEs->Aminoglycoside Modify ModifiedAminoglycoside->Ribosome Cannot Bind to G Classes of Aminoglycoside-Modifying Enzymes (AMEs) cluster_classes Enzyme Classes cluster_actions Modifications AMEs Aminoglycoside-Modifying Enzymes AAC Aminoglycoside Acetyltransferases (AAC) AMEs->AAC APH Aminoglycoside Phosphotransferases (APH) AMEs->APH ANT Aminoglycoside Nucleotidyltransferases (ANT) AMEs->ANT Acetylation Adds Acetyl Group to Amino Group AAC->Acetylation Phosphorylation Adds Phosphate Group to Hydroxyl Group APH->Phosphorylation Adenylylation Adds Adenylyl Group to Hydroxyl Group ANT->Adenylylation G Workflow for Broth Microdilution MIC Testing Start Start InoculumPrep Prepare P. aeruginosa Inoculum (0.5 McFarland) Start->InoculumPrep AntibioticDilution Prepare Serial Dilutions of This compound and Gentamicin Start->AntibioticDilution Inoculation Inoculate Microtiter Plate InoculumPrep->Inoculation AntibioticDilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation ReadResults Read and Record MICs Incubation->ReadResults End End ReadResults->End

References

The Synergistic Power of Tobramycin: A Comparative Guide to Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of multiple in vitro and in vivo studies reveals significant synergistic activity when tobramycin is combined with other classes of antibiotics, offering promising therapeutic strategies against challenging bacterial infections, particularly those caused by Pseudomonas aeruginosa. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's synergistic potential, supported by experimental data and detailed methodologies.

The emergence of multidrug-resistant bacteria necessitates the exploration of combination therapies that can enhance efficacy and overcome resistance. This compound, an aminoglycoside antibiotic, has been a focal point of such research. When used in conjunction with other antimicrobial agents, it often exhibits a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects.

Key Synergistic Combinations with this compound

Several classes of antibiotics have demonstrated synergistic or additive effects when paired with this compound. The most notable combinations include:

  • β-Lactams: This class, including piperacillin-tazobactam, ticarcillin-clavulanate, ceftazidime, and carbapenems like imipenem and meropenem, has been extensively studied in combination with this compound.[1][2] Synergy is often attributed to the β-lactam's ability to damage the bacterial cell wall, thereby facilitating the intracellular uptake of this compound, which inhibits protein synthesis.[3] Studies have consistently shown a greater percentage of synergy with combinations containing this compound and piperacillin-tazobactam or ticarcillin-clavulanate against pathogenic gram-negative nosocomial isolates.[1]

  • Fosfomycin: The combination of fosfomycin and this compound has shown potent synergistic and bactericidal activity.[4][5] Fosfomycin enhances the active transport of this compound into P. aeruginosa.[4] A novel 4:1 (wt/wt) combination of fosfomycin-tobramycin (FTI) has demonstrated superior bactericidal killing compared to its individual components and a significantly lower mutation frequency for resistance development.[4]

  • Polymyxins (Colistin): Against biofilm-producing P. aeruginosa, the combination of this compound and colistin has been found to be more effective than monotherapy.[6][7] This combination has shown a significant reduction in bacterial counts in both in vitro biofilm models and in a rat lung infection model.[6]

  • Macrolides (Clarithromycin and Azithromycin): The interaction between this compound and macrolides is more complex. While some studies have shown a synergistic effect, particularly with clarithromycin against P. aeruginosa biofilms, others have reported antagonistic activity with azithromycin.[8][9] One study found that the combination of this compound and clarithromycin eradicated all five tested P. aeruginosa biofilms, whereas the this compound-azithromycin combination eradicated only three.[8]

Quantitative Analysis of Synergy

The synergistic activity of this compound combinations is most commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index and time-kill curve assays to assess the rate and extent of bacterial killing.

Checkerboard Assay Results

The FIC index is a measure of the interaction between two antimicrobial agents. A summary of FIC indices from various studies is presented below:

Antibiotic CombinationBacterial SpeciesFIC IndexInterpretationReference
This compound + CeftazidimeP. aeruginosa (this compound-resistant)Additive to SynergisticEnhanced activity[10]
This compound + PiperacillinP. aeruginosa (this compound-susceptible)Additive to SynergisticEnhanced activity[10]
This compound + FosfomycinP. aeruginosa≤ 0.5 in 60-80% of isolatesSynergy[11]
This compound + ColistinP. aeruginosaSynergistic in 58.3% of isolatesEnhanced activity[7]
This compound + CeftazidimeMultidrug-resistant P. aeruginosaAgreement between checkerboard and gradient methods was 60 to 77% for FICIMethod-dependent synergy[12]

Note: An FIC index of ≤ 0.5 is generally interpreted as synergy, > 0.5 to 4 as additive or indifferent, and > 4 as antagonism.

Time-Kill Curve Assay Results

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Antibiotic CombinationBacterial SpeciesKey FindingsReference
This compound + ImipenemP. aeruginosa≥2-log10 more killing than the most active monotherapy at 24 h.[3][3]
This compound + MeropenemCarbapenem-resistant P. aeruginosaCombination suppressed regrowth for ~1 to 3 days longer than monotherapy.[13][13]
Fosfomycin-Tobramycin (FTI)P. aeruginosaSuperior bactericidal killing (>9 log10 CFU/ml) relative to individual components.[4][4]
This compound + CeftazidimeResistant P. aeruginosaAll six combination therapy schedules showed significant killing, while monotherapy resulted in bacterial growth.[14][14]
This compound + ClarithromycinP. aeruginosa BiofilmSynergy recorded for 3/5 biofilms, with a bacterial decrease of more than 5 log.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergy testing results.

Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method to assess antibiotic synergy.

Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis P1 Prepare serial dilutions of Antibiotic A and Antibiotic B A1 Dispense diluted Antibiotic A along the x-axis of a 96-well plate P1->A1 A2 Dispense diluted Antibiotic B along the y-axis of the plate P1->A2 P2 Prepare bacterial inoculum (e.g., 0.5 McFarland standard) A3 Add bacterial inoculum to all wells P2->A3 A1->A3 A2->A3 I1 Incubate plate at 37°C for 18-24 hours A3->I1 A4 Include growth and sterility controls A4->I1 D1 Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination I1->D1 D2 Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC A + FIC B D1->D2 D3 Interpret results: ≤ 0.5: Synergy >0.5 - 4: Additive/Indifferent > 4: Antagonism D2->D3

Checkerboard Assay Workflow
Time-Kill Curve Assay

Time-kill curve assays assess the bactericidal activity of antibiotics over time.

Time_Kill_Assay cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_incubation_analysis Incubation and Analysis S1 Prepare bacterial culture in logarithmic growth phase S2 Add antibiotics (alone and in combination) at desired concentrations to separate cultures S1->S2 T1 Incubate cultures at 37°C with shaking S2->T1 S3 Include a growth control (no antibiotic) S3->T1 T2 Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours) T1->T2 T3 Perform serial dilutions of each aliquot T2->T3 T4 Plate dilutions onto agar plates T3->T4 I1 Incubate plates at 37°C for 18-24 hours T4->I1 C1 Count Colony Forming Units (CFU/ml) I1->C1 P1 Plot log10 CFU/ml versus time C1->P1 A1 Analyze curves to determine synergy (e.g., ≥ 2 log10 decrease in CFU/ml with combination vs. most active single agent) P1->A1

Time-Kill Curve Assay Workflow

Mechanism of Synergy

The primary mechanism underlying the synergy between this compound and cell wall active agents like β-lactams and fosfomycin is the enhanced uptake of this compound.

Synergy_Mechanism cluster_bacteria Bacterial Cell cluster_antibiotics CellWall Cell Wall (Peptidoglycan) CellMembrane Cell Membrane CellWall->CellMembrane Increased Permeability Ribosome Ribosome (Protein Synthesis) CellMembrane->Ribosome Transport BetaLactam β-Lactam / Fosfomycin BetaLactam->CellWall Inhibits synthesis This compound This compound This compound->CellMembrane Enhanced Uptake This compound->Ribosome Inhibits Protein Synthesis

Mechanism of this compound-β-Lactam Synergy

Conclusion

The evidence strongly supports the use of this compound in combination with other antibiotics to enhance bactericidal activity and combat resistance. The synergistic effects observed with β-lactams, fosfomycin, and colistin are particularly noteworthy and have significant implications for treating infections caused by multidrug-resistant pathogens. Further research, including well-designed clinical trials, is warranted to optimize dosing regimens and translate these in vitro findings into improved clinical outcomes.[15]

References

A Comparative Analysis of the In Vitro Activity of Tobramycin and Newer Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of the established aminoglycoside, tobramycin, with newer agents in the same class, including the next-generation aminoglycoside plazomicin and others like arbekacin and apramycin. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows to aid in understanding their comparative performance.

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development and evaluation of novel antibiotics. Aminoglycosides remain a critical class of antibiotics for treating serious infections. This guide focuses on the in vitro potency of this compound in comparison to newer aminoglycosides designed to overcome common resistance mechanisms. Plazomicin, a next-generation aminoglycoside, demonstrates superior in vitro activity against a broad spectrum of MDR Enterobacterales, including carbapenem-resistant isolates, when compared to this compound. Other newer agents like arbekacin and apramycin also show promise against specific resistant phenotypes.

Quantitative Data Summary

The in vitro activity of aminoglycosides is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) values for this compound and newer aminoglycosides against various clinically relevant bacteria.

Table 1: Comparative In Vitro Activity of Plazomicin and this compound against Multidrug-Resistant Gram-Negative Bacilli [1][2]

Organism (Resistance Profile)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)% Susceptible
All Isolates (n=303) Plazomicin1>12880.2%
This compound32>12815.0%
blaKPC-positive (n=117) Plazomicin0.5294.9%
This compound321285.1% (CLSI) / 4.3% (EUCAST)
blaNDM-positive (n=42) Plazomicin>128>12835.7%
This compound>128>1289.5% (CLSI) / 9.5% (EUCAST)
blaOXA-48-like-positive (n=20) Plazomicin2>12850.0%
This compound128>12815.0%

Table 2: In Vitro Activity of Arbekacin and this compound against Multidrug-Resistant Gram-Negative Bacilli [1][3]

Organism (n=296)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Drug-Resistant Gram-Negative Bacilli Arbekacin16>128
This compound>128>128

Table 3: In Vitro Activity of Apramycin and this compound against Resistant Gram-Negative Pathogens [2][4]

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Acinetobacter baumannii Apramycin832
This compound≥64>256
Pseudomonas aeruginosa Apramycin1632
This compound≥8256
Escherichia coli Apramycin1664
This compound--

Note: Direct comparative MIC50/MIC90 values for this compound against E. coli were not available in the reviewed literature for this specific study.

Experimental Protocols

The determination of in vitro activity of aminoglycosides is standardized to ensure reproducibility and comparability across studies. The primary method used is broth microdilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the aminoglycosides are prepared according to the manufacturer's instructions. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: After incubation, the plates are examined visually for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Experimental Workflow for In Vitro Aminoglycoside Comparison

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis start Bacterial Isolate Selection inoculum Standardize Inoculum (0.5 McFarland) start->inoculum media Prepare Cation-Adjusted Mueller-Hinton Broth inoculate Inoculate Microtiter Plates media->inoculate antibiotics Prepare Serial Dilutions of This compound & Newer Aminoglycosides antibiotics->inoculate inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Determine MIC50, MIC90, and % Susceptibility read_mic->analyze end Comparative Efficacy Report analyze->end

Caption: Workflow for comparing in vitro activity of aminoglycosides.

Mechanism of Action and Resistance in Aminoglycosides

G cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance aminoglycoside Aminoglycoside (e.g., this compound) entry Bacterial Cell Entry aminoglycoside->entry ribosome Binds to 30S Ribosomal Subunit (16S rRNA A-site) entry->ribosome protein_synthesis Inhibition of Protein Synthesis & Codon Misreading ribosome->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death resistance Resistance Mechanisms ame Enzymatic Modification (AACs, APHs, ANTs) resistance->ame target_mod Target Site Modification (16S rRNA Methylation) resistance->target_mod efflux Efflux Pumps resistance->efflux inactivation Aminoglycoside Inactivation ame->inactivation reduced_binding Reduced Ribosomal Binding target_mod->reduced_binding expulsion Drug Expulsion efflux->expulsion inactivation->aminoglycoside reduced_binding->ribosome expulsion->entry

Caption: Aminoglycoside action and bacterial resistance pathways.

References

A Researcher's Guide to Assessing the Equivalence of Tobramycin Salt Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the equivalence of different tobramycin salt formulations. In the development of generic or new formulations of this compound, establishing bioequivalence to a reference product is paramount. This document outlines the key physicochemical properties, detailed experimental protocols for in vitro and in vivo assessments, and the underlying mechanism of action to consider when comparing different salt forms of this critical aminoglycoside antibiotic.

Physicochemical Properties of this compound and Its Salts

The choice of salt form can significantly impact the physicochemical properties of a drug, which in turn can influence its stability, dissolution, and bioavailability. While comprehensive comparative data across all possible this compound salts is limited in publicly available literature, key properties of this compound free base and the commonly used this compound sulfate are summarized below. Researchers should aim to generate similar comparative data for any new salt form under investigation.

PropertyThis compound (Free Base)This compound SulfateData Source
Molecular Formula C₁₈H₃₇N₅O₉(C₁₈H₃₇N₅O₉)₂ · 5H₂SO₄[1][2]
Molecular Weight 467.51 g/mol 1425.45 g/mol [1][2]
Appearance White to off-white solidWhite or off-white powder[2][3]
Solubility in Water SolubleFreely soluble[2][3]
pKa Not explicitly found for different salts, but this compound has multiple amine groups that will be protonated at physiological pH.Not explicitly found for different salts, but this compound has multiple amine groups that will be protonated at physiological pH.
LogP -6.2Not available
Melting Point Not available287°C (decomposes)[1]

Experimental Protocols for Assessing Equivalence

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for establishing bioequivalence. For locally acting drugs like inhaled this compound, a stepwise approach is often recommended, starting with in vitro studies, followed by pharmacokinetic (PK) and potentially pharmacodynamic or clinical endpoint studies.

In Vitro Release Testing (IVRT)

IVRT is a critical tool for comparing the release rate of this compound from its formulation. This is particularly important for semi-solid and inhaled dosage forms. The goal is to develop a discriminating dissolution method that can detect differences in formulation performance.

Objective: To compare the rate and extent of this compound release from different salt formulations under controlled laboratory conditions.

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus) with an immersion cell for semi-solids.

  • USP Apparatus 4 (Flow-Through Cell) for powders and semi-solids.

  • Franz Diffusion Cell system.

Typical Dissolution Media:

  • Phosphate Buffered Saline (PBS) at pH 7.4 to simulate physiological pH.

  • Simulated Tear Fluid for ophthalmic formulations.

  • For inhaled products, the dissolution medium should be carefully selected to mimic the lung fluid environment.

General Protocol (Example for a semi-solid formulation using USP Apparatus 2):

  • Preparation of Media: Prepare a sufficient volume of the chosen dissolution medium and de-gas it. Maintain the temperature at 37 ± 0.5 °C.

  • Sample Application: Accurately weigh and apply a specified amount of the this compound formulation onto a synthetic membrane (e.g., polysulfone).

  • Assembly: Mount the membrane in an immersion cell.

  • Dissolution: Place the immersion cell at the bottom of the dissolution vessel containing the pre-warmed medium. Start the paddle rotation at a defined speed (e.g., 50 rpm).

  • Sampling: Withdraw samples of the dissolution medium at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (see Section 2.3).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Compare the dissolution profiles of the different salt formulations using a similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.

In Vivo Bioequivalence Study (Pharmacokinetic Endpoint)

For systemically absorbed this compound or as a requirement for certain locally acting formulations (e.g., inhaled), a pharmacokinetic study is essential to compare the rate and extent of drug absorption.

Objective: To compare the systemic exposure of this compound from different salt formulations in healthy human subjects.

Study Design:

  • A randomized, single-dose, two-period, two-sequence crossover design is recommended.

  • A washout period of at least 10 times the terminal half-life of this compound (approximately 2-3 hours in adults with normal renal function) should be implemented between periods.

Study Population:

  • Healthy, non-smoking adult volunteers.

  • Subjects should be screened for normal renal function.

General Protocol:

  • Dosing: Administer a single dose of the test and reference this compound formulations in separate periods according to the randomization schedule.

  • Blood Sampling: Collect serial blood samples at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).

  • Plasma Separation: Process the blood samples to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (see Section 2.3).

  • Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each subject and formulation:

    • AUC₀-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC₀-∞: The area under the plasma concentration-time curve from time zero to infinity.

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time to reach Cmax.

  • Statistical Analysis:

    • Perform a statistical analysis (typically ANOVA) on the log-transformed AUC and Cmax values.

    • Calculate the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and Cmax.

    • For bioequivalence to be concluded, the 90% confidence intervals for both AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.

Analytical Method Validation

A validated bioanalytical method is crucial for the accurate quantification of this compound in biological matrices (e.g., plasma, urine) and in vitro samples. Due to this compound's lack of a strong UV chromophore, derivatization is often required for UV or fluorescence detection, or more commonly, mass spectrometry is used.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of plasma samples.

  • Chromatography: Reversed-phase or HILIC chromatography.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Validation Parameters: The method must be validated for selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability according to regulatory guidelines.

Mechanism of Action of this compound

This compound is a bactericidal aminoglycoside antibiotic.[3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[1] This process can be broken down into the following key steps:

  • Cell Entry: this compound, a polar molecule, is actively transported across the bacterial cell membrane. This process is oxygen-dependent, which explains its lack of activity against anaerobic bacteria.

  • Ribosomal Binding: Once inside the bacterial cell, this compound irreversibly binds to the 30S ribosomal subunit.

  • Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of the mRNA, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Cell Death: The disruption of protein synthesis and the accumulation of abnormal proteins ultimately lead to bacterial cell death.

While the fundamental mechanism of action is inherent to the this compound molecule itself, different salt forms could potentially influence the dissolution rate and local concentration at the site of infection, which may in turn affect the onset and overall efficacy of its antibacterial activity.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key workflows for assessing the equivalence of this compound salt formulations and its mechanism of action.

experimental_workflow Experimental Workflow for Equivalence Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment ivrt In Vitro Release Testing (IVRT) dissolution Comparative Dissolution Profile (f2 similarity) ivrt->dissolution equivalence Declaration of Bioequivalence dissolution->equivalence if similar pk_study Pharmacokinetic (PK) Study in Healthy Volunteers bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) pk_study->bioanalysis pk_params Calculate PK Parameters (AUC, Cmax) bioanalysis->pk_params stats Statistical Analysis (90% CI) pk_params->stats stats->equivalence if within 80-125% formulation Test vs. Reference this compound Salt Formulations formulation->ivrt formulation->pk_study mechanism_of_action This compound's Mechanism of Action This compound This compound cell_entry Active Transport into Bacterium This compound->cell_entry ribosome_binding Binds to 30S Ribosomal Subunit cell_entry->ribosome_binding protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome_binding->protein_synthesis_inhibition abnormal_proteins Production of Non-functional Proteins protein_synthesis_inhibition->abnormal_proteins cell_death Bacterial Cell Death abnormal_proteins->cell_death

References

Validating Tobramycin-Resistant Markers: A Comparative Guide for Genetic Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a robust marker is a critical step in the design of genetic experiments. Selectable markers, typically antibiotic resistance genes, allow for the isolation and propagation of successfully transformed cells.[1][2] This guide provides an objective comparison of the tobramycin-resistant marker system against other common alternatives, supported by experimental data, detailed protocols, and clear visual workflows to aid in your experimental design.

This compound and its Resistance Mechanism

This compound is an aminoglycoside antibiotic that functions by binding to the 30S ribosomal subunit in bacteria.[3][4] This binding disrupts the initiation of protein synthesis and causes misreading of mRNA, leading to the production of nonfunctional or toxic proteins and ultimately, bacterial cell death.[4][5]

Resistance to this compound is typically conferred by enzymes that chemically modify the antibiotic, rendering it unable to bind to the ribosome. The most common mechanisms involve:

  • Phosphorylation: Addition of a phosphate group, often carried out by aminoglycoside phosphotransferases (APH).

  • Acetylation: Addition of an acetyl group, carried out by aminoglycoside acetyltransferases (AAC).

  • Nucleotidylation: Addition of a nucleotide, carried out by aminoglycoside nucleotidyltransferases (ANT).[6]

A particularly effective marker is the bifunctional enzyme aminoglycoside acetyltransferase(6')-Ie/aminoglycoside phosphotransferase(2″)-Ia, encoded by the aac(6')-Ie/aph(2'')-Ia gene. This enzyme possesses two domains that act synergistically to detoxify aminoglycosides like this compound with high efficiency.[7][8]

cluster_tobramycin_action Mechanism of Action: this compound cluster_resistance_mechanism Mechanism of Resistance: APH/AAC Enzyme This compound This compound Ribosome Bacterial 30S Ribosome This compound->Ribosome Binds to Protein Non-functional Protein Ribosome->Protein Causes mRNA misreading mRNA mRNA Death Cell Death Protein->Death Leads to Tobramycin_R This compound Enzyme Resistance Enzyme (e.g., APH/AAC) Tobramycin_R->Enzyme Targeted by Inactive_T Inactive This compound Enzyme->Inactive_T Modifies (e.g., phosphorylates) Ribosome_R Bacterial 30S Ribosome Inactive_T->Ribosome_R Cannot bind Survival Cell Survival Ribosome_R->Survival Normal protein synthesis proceeds

Figure 1. Mechanism of this compound action and enzymatic resistance.

Comparison of Common Antibiotic Selectable Markers

The choice of a selectable marker depends on various factors, including the host organism, the transformation method, and the need for subsequent rounds of selection. The following table compares the this compound system with other widely used markers.

FeatureThis compound ResistanceKanamycin ResistanceHygromycin ResistanceSpectinomycin Resistance
Antibiotic This compoundKanamycin, Neomycin, G418Hygromycin BSpectinomycin, Streptomycin
Marker Gene aac(6')-Ie/aph(2'')-Ia, aph(2'')nptII (or aph(3')-IIa)hph (or aph(4))aadA
Mechanism of Action Inhibits 30S ribosome, disrupts protein synthesis.[4][9]Inhibits 30S ribosome, causes mRNA mistranslation.[10][11]Inhibits 80S ribosome, interferes with translocation.[11][12]Inhibits 30S ribosome, blocks protein synthesis initiation.
Mechanism of Resistance Acetylation and/or Phosphorylation of the antibiotic.[7]Phosphorylation of the antibiotic.[10][13]Phosphorylation of the antibiotic.[12][13]Adenylation of the antibiotic.[14]
Primary Use Bacteria, Plant (Plastid) Transformation.[7][8]Bacteria, Plants, Yeast, Mammalian cells (with G418).[10][15]Bacteria, Fungi, Plants, Mammalian cells.[11][12]Bacteria, Plant (Plastid) Transformation.[8]
Advantages High efficiency, very low to no background of spontaneous mutants.[7][8]Widely used, cost-effective, nptII can be used for eukaryotic selection (G418).[10]Effective in both prokaryotic and eukaryotic systems; useful for dual-selection experiments.[11]Highly efficient for plastid transformation; stable antibiotic.
Disadvantages More specific use cases compared to broad-spectrum markers like nptII.Slower transformation recovery period; some organisms have natural resistance.[10]Can be more expensive; requires careful optimization of selection concentration.Some bacteria and plant species (e.g., cereals) are naturally resistant.[8]

Experimental Data: this compound vs. Spectinomycin in Plastid Transformation

A study directly compared the efficiency of a this compound-based selection system (aac6-aph2 gene) with the standard spectinomycin-based system (aadA gene) for tobacco plastid transformation. The results demonstrate that this compound selection is equally efficient and has a significant advantage in preventing the growth of spontaneous mutants.

Selectable MarkerAntibioticNo. of ExplantsNo. of Transplastomic Lines ObtainedTransformation Efficiency (%)Spontaneous Resistant Colonies
aadASpectinomycin1001515.0Frequent
aac6-aph2This compound1001414.0None

Data adapted from a study on Nicotiana tabacum plastid transformation.[8]

This data indicates that the aac6-aph2/tobramycin system provides a transformation efficiency comparable to the widely used aadA/spectinomycin system, but crucially, it eliminates the background of spontaneous resistant mutants, simplifying the screening process.[7][8]

Experimental Protocols

General Workflow for Selection of Transformed Cells

The following workflow outlines the key steps for selecting transformed cells using a this compound resistance marker, particularly in the context of plant tissue culture.

A Transformation: Introduce vector with This compound resistance gene (e.g., via Agrobacterium or Biolistics) B Co-cultivation/Recovery: Allow cells to recover and express resistance gene (No antibiotic) A->B C Selection Phase I: Transfer cells/explants to medium containing a selective concentration of this compound B->C D Subculture & Regeneration: Periodically transfer surviving, growing tissue to fresh selection medium to regenerate shoots C->D X C->X Non-transformed cells fail to grow and die E Rooting & Acclimatization: Transfer regenerated shoots to rooting medium (with or without selection) and then to soil D->E F Molecular Confirmation: Verify transgene integration in putative transformants (e.g., via PCR, Southern blot) E->F

References

A Comparative Analysis of the Post-Antibiotic Effect of Tobramycin and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data on the persistent suppression of bacterial growth by aminoglycoside antibiotics, offering valuable insights for researchers and drug development professionals.

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. For aminoglycosides, a class of potent bactericidal antibiotics, the PAE is a significant factor in optimizing dosing regimens to maximize efficacy and minimize toxicity. This guide provides a comparative analysis of the PAE of tobramycin and other commonly used aminoglycosides, including amikacin, gentamicin, and netilmicin, supported by experimental data.

Comparative Post-Antibiotic Effect of Aminoglycosides

The duration of the PAE for aminoglycosides is influenced by several factors, including the specific drug, its concentration, the duration of exposure, and the bacterial species and strain. The following table summarizes experimental data from various in vitro studies, comparing the PAE of this compound with other aminoglycosides against common Gram-positive and Gram-negative pathogens.

AminoglycosideBacterial StrainConcentration (mg/L)Multiple of MICExposure Time (hours)Post-Antibiotic Effect (PAE) (hours)Reference
This compound Staphylococcus aureus (mean of 5 strains)4 - 8-15 - 10[1]
This compound Pseudomonas aeruginosa ATCC 278538-15.4 - 6.9[2]
This compound Escherichia coli ATCC 25922-6x MIC11.8 (108 min)[3]
Amikacin Staphylococcus aureus (mean of 5 strains)16 - 32-15 - 10[1]
Amikacin Pseudomonas aeruginosa ATCC 2785332-14.4 - 5.4[2]
Gentamicin Staphylococcus aureus (mean of 5 strains)4 - 8-15 - 10[1]
Gentamicin Pseudomonas aeruginosa ATCC 278538-12.7 - 4.0[2]
Netilmicin Staphylococcus aureus (mean of 5 strains)4 - 8-15 - 10[1]
Netilmicin Pseudomonas aeruginosa ATCC 278538-12.7 - 4.0[2]

Key Observations:

  • Concentration-Dependent Effect: The duration of the PAE for all tested aminoglycosides increases with higher drug concentrations.[1][4][5]

  • Gram-Positive vs. Gram-Negative: Aminoglycosides generally exhibit a significant PAE against both Gram-positive cocci and Gram-negative bacilli.[1][4]

  • Comparative Efficacy: At clinically achievable concentrations, this compound, amikacin, gentamicin, and netilmicin demonstrate comparable and prolonged PAEs against Staphylococcus aureus.[1]

  • Activity against P. aeruginosa: Against Pseudomonas aeruginosa, this compound appears to induce a longer PAE compared to gentamicin and netilmicin at similar concentrations.[2] this compound is noted for its enhanced activity against P. aeruginosa.[6][7] Amikacin also shows a robust PAE against this pathogen.[2]

Experimental Protocols

The determination of the in vitro post-antibiotic effect of aminoglycosides typically follows a standardized workflow. The methodologies cited in the presented data primarily involve the following steps:

1. Bacterial Culture Preparation:

  • Bacterial strains, such as reference strains (e.g., ATCC 27853 for P. aeruginosa, ATCC 25922 for E. coli) or clinical isolates, are cultured to a logarithmic growth phase in a suitable broth medium.

2. Antibiotic Exposure:

  • The bacterial suspension is then exposed to a specific concentration of the aminoglycoside for a defined period, typically one hour.[1][2][4] Control cultures without the antibiotic are run in parallel.

3. Antibiotic Removal:

  • To halt the exposure, the antibiotic is rapidly removed from the culture. Common methods include:

    • Dilution: The culture is diluted, often 1:1000, to reduce the antibiotic concentration to sub-inhibitory levels.[2][4]

    • Enzymatic Inactivation: Specific enzymes that inactivate aminoglycosides can be added to the culture for rapid and effective removal of the drug.[8]

4. Monitoring of Bacterial Regrowth:

  • After antibiotic removal, the bacterial cultures (both treated and control) are incubated, and bacterial growth is monitored at regular intervals, often hourly.[1][4] The two primary methods for monitoring regrowth are:

    • Viable Counting: This traditional method involves plating serial dilutions of the culture and counting the number of colony-forming units (CFU) over time.

    • Bioluminescence Assay: A more rapid method that measures bacterial ATP levels as an indicator of viable bacteria.[1][2][4]

5. Calculation of the Post-Antibiotic Effect:

  • The PAE is calculated as the difference in time it takes for the antibiotic-exposed culture to increase by a specific logarithmic factor (e.g., 1-log10 CFU/mL) compared to the control culture.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the in vitro post-antibiotic effect of aminoglycosides.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring cluster_analysis Analysis BacterialCulture Bacterial Culture (Logarithmic Phase) AntibioticExposure Antibiotic Exposure (e.g., 1 hour) BacterialCulture->AntibioticExposure Control Control Culture (No Antibiotic) BacterialCulture->Control DrugRemoval Antibiotic Removal (Dilution or Enzymatic Inactivation) AntibioticExposure->DrugRemoval RegrowthMonitoring Monitor Bacterial Regrowth (Viable Counts or Bioluminescence) Control->RegrowthMonitoring DrugRemoval->RegrowthMonitoring PAECalculation Calculate PAE RegrowthMonitoring->PAECalculation

Caption: Experimental workflow for determining the in vitro post-antibiotic effect.

Conclusion

The post-antibiotic effect is a key characteristic of aminoglycosides, contributing significantly to their clinical efficacy. Experimental data indicates that this compound exhibits a robust and often prolonged PAE against a range of clinically relevant bacteria, comparable to and in some cases exceeding that of other aminoglycosides like gentamicin and netilmicin, particularly against Pseudomonas aeruginosa. Understanding the nuances of the PAE for different aminoglycosides against various pathogens is crucial for the rational design of dosing strategies in both clinical practice and the development of new anti-infective therapies.

References

Validating Animal Models for Tobramycin Pharmacodynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various animal models used to study the pharmacodynamics of tobramycin, a critical aminoglycoside antibiotic. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in selecting the most appropriate models for their specific research questions in the development and evaluation of this compound and other aminoglycoside therapies.

Key Pharmacodynamic & Toxicodynamic Considerations

This compound exhibits concentration-dependent bactericidal activity, making the peak concentration (Cmax) to Minimum Inhibitory Concentration (MIC) ratio (Cmax/MIC) and the 24-hour Area Under the Curve (AUC) to MIC ratio (AUC/MIC) critical pharmacodynamic (PD) indices for predicting efficacy.[1] However, its use is limited by potential nephrotoxicity and ototoxicity, which are associated with the accumulation of the drug in renal and inner ear tissues.[2] Animal models are therefore essential for optimizing dosing regimens to maximize antibacterial effects while minimizing toxicity.

Comparative Analysis of Animal Models

The selection of an animal model for this compound pharmacodynamic studies is contingent on the specific infection and endpoints being investigated. This section details commonly used models, summarizing their experimental protocols and key findings.

Rat Models

Rat models are frequently employed to study both the efficacy and toxicity of this compound, particularly for lung infections and nephrotoxicity.

1. Chronic Lung Infection Model (Pseudomonas aeruginosa)

This model is particularly relevant for studying chronic respiratory infections, such as those seen in cystic fibrosis patients.

  • Experimental Protocol:

    • Animal Strain: Male Sprague Dawley or Wistar rats.[3][4]

    • Infection Induction: Intratracheal inoculation of Pseudomonas aeruginosa (e.g., strain RP73) embedded in agar beads to establish a chronic, biofilm-like infection.[3]

    • This compound Administration: Typically administered via oropharyngeal aspiration, subcutaneous, or intraperitoneal injection at varying doses and schedules.[3][5]

    • Efficacy Endpoints: Quantification of bacterial load (Colony Forming Units, CFU) in lung homogenates and bronchoalveolar lavage fluid (BALF).[3]

    • Toxicity/Inflammation Endpoints: Monitoring of body weight, clinical signs (e.g., tachypnea), total and differential cell counts in BALF, and histopathological analysis of lung tissue for inflammation.[3]

2. Nephrotoxicity Model

This model is crucial for investigating the dose- and schedule-dependent renal toxicity of this compound.

  • Experimental Protocol:

    • Animal Strain: Fischer 344 or Wistar rats.[4][6]

    • This compound Administration: Intraperitoneal or subcutaneous injections of varying total daily doses (e.g., 10, 20, 50 mg/kg) administered as single or multiple daily injections for a specified duration (e.g., 8-14 days).[4][7]

    • Toxicity Endpoints:

      • Functional: Measurement of serum creatinine and blood urea nitrogen (BUN) levels.[6]

      • Histological: Light and electron microscopy of kidney tissue to assess proximal tubular necrosis.[6][8]

      • Biochemical: Analysis of urinary enzymes (e.g., N-acetyl-beta-D-glucosaminidase) and lysosomal enzyme activities in the renal cortex.[4]

Mouse Models

Mouse models, particularly for pneumonia, are valuable for high-throughput screening and efficacy studies due to their cost-effectiveness and the availability of genetically modified strains.

1. Pneumonia Model (Pseudomonas aeruginosa)

This model is used to assess the efficacy of this compound in treating acute lung infections.

  • Experimental Protocol:

    • Animal Strain: Outbred Swiss-Webster or C57BL/6 mice.[2][5]

    • Immunosuppression (Optional): Mice can be rendered transiently neutropenic with cyclophosphamide to mimic conditions in immunocompromised patients.[2]

    • Infection Induction: Intranasal or intratracheal inoculation of a suspension of P. aeruginosa (e.g., PAO1 strain).[2][5]

    • This compound Administration: Intraperitoneal or subcutaneous injections, or aerosolized administration, often in combination with other antibiotics like meropenem.[2][5]

    • Efficacy Endpoints: Quantification of bacterial burden (CFU) in lung homogenates.[2]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Determination of this compound concentrations in plasma and epithelial lining fluid (ELF) to calculate PK/PD indices such as AUC/MIC.[2]

2. Ototoxicity Model

This model is used to investigate this compound-induced hearing loss and inner ear damage.

  • Experimental Protocol:

    • Animal Strain: CBA/Ca mice.[9]

    • This compound Administration: Daily subcutaneous injections (e.g., 200 mg/kg) for a defined period (e.g., 14 days).[9]

    • Toxicity Endpoints:

      • Functional: Auditory brainstem response (ABR) to assess hearing thresholds and gap-induced prepulse inhibition of the acoustic startle (GPIAS) to detect tinnitus.[9]

      • Histological: Analysis of cochlear hair cells and spiral ganglion neurons.[9][10]

Rabbit Models

Rabbit models are frequently utilized in ophthalmology research to study the treatment of eye infections.

1. Endophthalmitis Model (Staphylococcus aureus)

This model is used to evaluate the effectiveness of this compound in treating severe intraocular infections.

  • Experimental Protocol:

    • Animal Strain: New Zealand white rabbits.[11]

    • Infection Induction: Intravitreal or anterior chamber injection of Staphylococcus aureus.[11][12]

    • This compound Administration: Topical eye drops or intravitreal injections.[12]

    • Efficacy Endpoints: Clinical scoring of inflammation, and quantification of viable bacteria (CFU) in aqueous and vitreous humor.[11]

    • Immune Response: Measurement of immunoglobulin levels in ocular fluids and tissues.[13]

2. Keratitis Model (Staphylococcus aureus & Pseudomonas aeruginosa)

This model is employed to assess the efficacy of topical this compound formulations in treating corneal infections.

  • Experimental Protocol:

    • Animal Strain: New Zealand white rabbits.[14]

    • Infection Induction: Intrastromal injection of S. aureus or P. aeruginosa into the cornea.[14][15]

    • This compound Administration: Prophylactic or therapeutic application of topical this compound eye drops.[14]

    • Efficacy Endpoints: Quantification of bacterial load (CFU) in corneal homogenates.[14]

Quantitative Data Comparison

The following tables summarize key quantitative data from various animal model studies to facilitate comparison.

Table 1: this compound Efficacy in Different Animal Models

Animal ModelPathogenThis compound Dose & RouteEfficacy OutcomeReference
Rat Chronic Lung InfectionP. aeruginosa3 mg/kg, daily, oropharyngealSignificant reduction in lung and BALF CFU by Day 5.[3]
Mouse PneumoniaP. aeruginosa150 mg/kg/day, intraperitonealNear-maximal effect with a 3.69 log10 (CFU/g) reduction.[2]
Rabbit Keratitis (Prophylaxis)S. aureus0.3% topical drop (with DDM/HPMC), 5 hrs pre-infection~2.4 log CFU/cornea reduction compared to control.[14]
Rabbit Keratitis (Prophylaxis)S. aureus0.3% topical drop (with DDM/HPMC), 1 hr pre-infection~5.2 log CFU/cornea reduction compared to control.[14]

Table 2: this compound Pharmacokinetic and Pharmacodynamic Parameters in Animal Models

Animal ModelThis compound Dose & RouteKey PK/PD ParameterValueReference
Mouse Pneumonia150 mg/kg/day, intraperitonealAUC/MIC in ELF for near-maximal effect240.3[2]
Mouse Pneumonia100 mg/kg/day, intraperitonealAUC/MIC in ELF for resistance suppression110.6[2]

Table 3: this compound Toxicity in Animal Models

Animal ModelThis compound Dose & RouteToxicity EndpointKey FindingReference
Rat Nephrotoxicity40 mg/kg/day, subcutaneousSerum Creatinine & BUNMinimal elevation compared to significant increases with gentamicin.[6]
Rat Nephrotoxicity120 mg/kg/day, subcutaneousHistologyOnly rare foci of proximal tubular necrosis.[6]
Rat Nephrotoxicity50 mg/kg, intraperitoneal (single daily dose)Serum CreatinineSignificantly increased.[4]
Rat Nephrotoxicity12 mg/kg, intraperitoneal (once-daily for 10 days)HistologyLess evidence of proximal convoluted tubule damage compared to multiple daily dosing.[8]
Mouse Ototoxicity200 mg/kg/day, subcutaneous (14 days)Auditory Brainstem Response~10-15 dB SPL threshold shift at 16 kHz.[9]

Visualizing Key Processes

To further clarify the experimental workflows and mechanisms of action, the following diagrams are provided.

Tobramycin_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium OM Outer Membrane Porin Porin Channel IM Inner Membrane Porin->IM Active Transport (Oxygen-dependent) Ribosome 30S Ribosomal Subunit IM->Ribosome Binds to A-site on 16S rRNA Protein Aberrant Proteins Ribosome->Protein Causes misreading of mRNA mRNA mRNA mRNA->Ribosome Translation Death Bacterial Cell Death Protein->Death Leads to Tobramycin_ext This compound (extracellular) Tobramycin_ext->Porin Enters via Animal_Model_Validation_Workflow cluster_setup Model Development cluster_pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis cluster_assessment Efficacy & Toxicity Assessment cluster_validation Model Validation A Animal & Pathogen Selection B Infection Induction (e.g., inoculation) A->B C Dose Range Finding B->C D This compound Dosing (various regimens) C->D E Sample Collection (Plasma, Tissue, etc.) D->E H Efficacy Endpoints (e.g., CFU reduction) D->H I Toxicity Endpoints (e.g., Serum Creatinine, Histology) D->I F Drug Concentration Measurement E->F G PK Modeling & PD Index Calculation (AUC/MIC, Cmax/MIC) F->G J Correlate PK/PD Indices with Efficacy & Toxicity G->J H->J I->J K Determine Optimal Dosing Regimen J->K Tobramycin_Nephrotoxicity_Pathway cluster_kidney Renal Proximal Tubule Cell Tob_uptake This compound Uptake (via megalin) Lysosome Lysosomal Accumulation Tob_uptake->Lysosome PL_degradation Inhibition of Phospholipases Lysosome->PL_degradation Mito_dysfunction Mitochondrial Dysfunction Lysosome->Mito_dysfunction Direct effect? Myeloid_bodies Formation of Myeloid Bodies (Phospholipidosis) PL_degradation->Myeloid_bodies Lys_rupture Lysosomal Rupture Myeloid_bodies->Lys_rupture Enzyme_release Release of Hydrolases Lys_rupture->Enzyme_release Enzyme_release->Mito_dysfunction Apoptosis Apoptosis & Necrosis Enzyme_release->Apoptosis ROS Increased ROS Production Mito_dysfunction->ROS ROS->Apoptosis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tobramycin
Reactant of Route 2
Tobramycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.